molecular formula C34H38Cl2N2O6S B12086429 CS-003 Free base

CS-003 Free base

Cat. No.: B12086429
M. Wt: 673.6 g/mol
InChI Key: RWSBBXFLRGQFQP-UHFFFAOYSA-N
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Description

CS-003 Free base is a useful research compound. Its molecular formula is C34H38Cl2N2O6S and its molecular weight is 673.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSBBXFLRGQFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CS-003 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, orally active triple neurokinin (tachykinin) receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][2] Initially developed by Daiichi Sankyo Co., Ltd., its primary therapeutic potential was investigated in the context of respiratory diseases such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).[1] The mechanism of action of CS-003 centers on its ability to competitively inhibit the signaling pathways activated by the endogenous tachykinin peptides: substance P (SP), neurokinin A (NKA), and neurokinin B (NKB).

Core Mechanism of Action: Triple Neurokinin Receptor Antagonism

The tachykinin family of neuropeptides, including SP, NKA, and NKB, are involved in a wide array of physiological and pathophysiological processes, including inflammation, smooth muscle contraction, and pain transmission. They exert their effects by binding to and activating G-protein coupled receptors (GPCRs) of the rhodopsin family, specifically the NK1, NK2, and NK3 receptors.

CS-003 functions as a competitive antagonist at all three of these receptors, thereby blocking the downstream signaling cascades initiated by the binding of endogenous tachykinins.[2] The binding of tachykinins to their respective receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses. By occupying the binding sites on NK1, NK2, and NK3 receptors, CS-003 prevents this signal transduction.

Signaling Pathway Diagram

cluster_ligands Endogenous Tachykinins cluster_receptors Tachykinin Receptors (GPCR) cluster_downstream Downstream Signaling Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Neurokinin A Neurokinin A NK2R NK2 Receptor Neurokinin A->NK2R Binds Neurokinin B Neurokinin B NK3R NK3 Receptor Neurokinin B->NK3R Binds PLC Phospholipase C (PLC) NK1R->PLC Activate NK2R->PLC Activate NK3R->PLC Activate CS-003 CS-003 CS-003->NK1R Antagonizes CS-003->NK2R Antagonizes CS-003->NK3R Antagonizes IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., bronchoconstriction, vasodilation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin receptor signaling and inhibition by CS-003.

Quantitative Data

The affinity and inhibitory potency of CS-003 have been quantified through various in vitro and in vivo studies.

In Vitro Binding Affinities and Functional Antagonism
ReceptorBinding Affinity (Ki)Functional Antagonism (pA2)
Human NK12.3 nM[2][3]8.7 µM[2]
Human NK20.54 nM[2][3]9.4 µM[2]
Human NK30.74 nM[2][3]9.5 µM[2]
In Vivo Inhibitory Potency
ModelAgonistEndpointRouteID50
Guinea PigSubstance PTracheal Vascular Hyperpermeabilityi.v.0.13 mg/kg[2]
Guinea PigSubstance PTracheal Vascular Hyperpermeabilityp.o.3.6 mg/kg[1]
Guinea PigNeurokinin ABronchoconstrictioni.v.0.040 mg/kg[2]
Guinea PigNeurokinin ABronchoconstrictionp.o.1.3 mg/kg[1]
Guinea PigNeurokinin BBronchoconstrictioni.v.0.063 mg/kg[2]
Guinea PigNeurokinin BBronchoconstrictionp.o.0.89 mg/kg[1]

Experimental Protocols

In Vitro: Inositol Phosphate (B84403) Formation Assay

Objective: To determine the functional antagonist activity of CS-003 at NK1, NK2, and NK3 receptors.

Methodology:

  • Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human NK1, NK2, or NK3 receptors are cultured in appropriate media.

  • Metabolic Labeling: Cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of CS-003 (e.g., 0.01-10 µM) for a specified period.

  • Agonist Stimulation: The respective endogenous agonists (Substance P for NK1, Neurokinin A for NK2, Neurokinin B for NK3) are added to stimulate the receptors and induce inositol phosphate (IP) formation.

  • Extraction and Quantification: The reaction is terminated, and the total [3H]inositol phosphates are extracted using ion-exchange chromatography. The amount of radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The concentration-dependent inhibition of agonist-induced IP formation by CS-003 is analyzed to calculate pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of the agonist.[2]

In Vivo: Guinea Pig Models of Airway Response

Objective: To assess the oral and intravenous efficacy of CS-003 in inhibiting neurokinin-induced airway responses.

Methodology:

  • Animal Model: Male Hartley guinea pigs are used.

  • Compound Administration: CS-003 is administered either intravenously (i.v.) 5 minutes prior to agonist challenge or orally (p.o.) at a specified time before the challenge.[1][2]

  • Bronchoconstriction Model:

    • Animals are anesthetized, and bronchoconstriction is measured using a method such as the Konzett-Rössler technique.

    • Neurokinin A or Neurokinin B is administered intravenously to induce bronchoconstriction.

    • The inhibitory effect of CS-003 is quantified, and the dose required to produce 50% inhibition (ID50) is calculated.[1][2]

  • Tracheal Vascular Hyperpermeability Model:

    • Animals are anesthetized, and Evans blue dye is injected intravenously to assess plasma extravasation.

    • Substance P is administered intravenously to induce tracheal vascular hyperpermeability.

    • The amount of Evans blue dye extravasated into the tracheal tissue is measured spectrophotometrically after extraction.

    • The dose-dependent inhibition by CS-003 is used to determine the ID50.[1][2]

Experimental Workflow Diagram

cluster_setup Animal Preparation cluster_treatment Treatment Protocol cluster_challenge Agonist Challenge cluster_measurement Endpoint Measurement cluster_analysis Data Analysis Anesthetize Guinea Pig Anesthetize Guinea Pig Administer CS-003 (i.v. or p.o.) Administer CS-003 (i.v. or p.o.) Anesthetize Guinea Pig->Administer CS-003 (i.v. or p.o.) Inject Tachykinin Agonist (SP, NKA, or NKB) Inject Tachykinin Agonist (SP, NKA, or NKB) Administer CS-003 (i.v. or p.o.)->Inject Tachykinin Agonist (SP, NKA, or NKB) Measure Bronchoconstriction Measure Bronchoconstriction Inject Tachykinin Agonist (SP, NKA, or NKB)->Measure Bronchoconstriction Measure Vascular Permeability Measure Vascular Permeability Inject Tachykinin Agonist (SP, NKA, or NKB)->Measure Vascular Permeability Calculate ID50 Values Calculate ID50 Values Measure Bronchoconstriction->Calculate ID50 Values Measure Vascular Permeability->Calculate ID50 Values

Caption: In vivo experimental workflow for CS-003 efficacy testing.

Off-Target and Other Effects

Investigations in male dogs revealed that daily administration of CS-003 induced testicular toxicity, including decreased sperm count and motility.[1] This effect was associated with suppressed plasma testosterone (B1683101) and luteinizing hormone (LH) levels.[1] Further studies indicated that this toxicity is likely caused by the inhibition of Neurokinin B/NK3 receptor signaling at the hypothalamic level, which disrupts the normal pulsatile release of Gonadotropin-releasing hormone (GnRH) and subsequently LH.[1] This highlights the role of the NK3 receptor in the central regulation of the hypothalamic-pituitary-gonadal axis.

Conclusion

CS-003 is a triple antagonist of the NK1, NK2, and NK3 neurokinin receptors. Its primary mechanism of action involves the competitive blockade of signaling pathways activated by endogenous tachykinins. This has demonstrated efficacy in preclinical models of respiratory diseases by inhibiting key pathological processes such as bronchoconstriction and vascular hyperpermeability. However, its potent antagonism of the NK3 receptor also leads to significant effects on the reproductive hormone axis, which may have contributed to its discontinuation for the initially proposed indications. The detailed understanding of its mechanism provides valuable insights for the development of future neurokinin receptor modulators.

References

CS-003: A Technical Guide to its Neurokinin Receptor Binding Affinity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, orally active triple neurokinin receptor antagonist, demonstrating high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Developed initially by Daiichi Sankyo Co., Ltd., this compound has been investigated for its therapeutic potential in respiratory diseases such as asthma and rhinitis, where neurokinins are known to play a significant role.[1][2][3] This technical guide provides an in-depth overview of the binding affinity of CS-003 to the three neurokinin receptors, a detailed, plausible experimental protocol for determining these binding characteristics, and a visualization of the associated signaling pathways.

Data Presentation: Binding Affinity of CS-003

The binding affinity of CS-003 for human NK1, NK2, and NK3 receptors has been quantified using competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Receptor SubtypeLigandKi (nM)
Human Neurokinin-1 (NK1)CS-0032.3
Human Neurokinin-2 (NK2)CS-0030.54
Human Neurokinin-3 (NK3)CS-0030.74

Data sourced from MedchemExpress.com

Experimental Protocols: Radioligand Competition Binding Assay for Neurokinin Receptors

The following is a detailed, representative protocol for a radioligand competition binding assay, a standard method for determining the binding affinity (Ki) of a test compound like CS-003 for the NK1, NK2, and NK3 receptor subtypes.

Materials and Reagents
  • Cell Membranes: Membranes prepared from a stable cell line (e.g., Chinese Hamster Ovary (CHO) cells) recombinantly expressing one of the human neurokinin receptors (NK1, NK2, or NK3).

  • Radioligands:

    • For NK1 receptor: [¹²⁵I] Bolton-Hunter labeled Substance P ([¹²⁵I]BH-SP).[4]

    • For NK2 receptor: [¹²⁵I]-labeled Neurokinin A ([¹²⁵I]NKA).

    • For NK3 receptor: [¹²⁵I]-[MePhe⁷]-Neurokinin B.

  • Unlabeled Competitor: CS-003 free base.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled potent antagonist for each receptor subtype (e.g., Aprepitant for NK1, Saredutant for NK2, Osanetant for NK3).

  • Scintillation Cocktail.

  • 96-well plates and glass fiber filters.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand competition binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare cell membranes expressing target receptor incubation Incubate membranes, radioligand, and CS-003 in 96-well plate prep_membranes->incubation prep_radioligand Prepare radioligand solution (fixed concentration) prep_radioligand->incubation prep_competitor Prepare serial dilutions of CS-003 prep_competitor->incubation filtration Rapidly filter plate contents through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity on filters washing->counting analysis Calculate IC50 and Ki values counting->analysis G substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds gq Gq Protein nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 downstream Downstream Signaling (e.g., MAPK pathway) ca2->downstream pkc->downstream G nka Neurokinin A nk2r NK2 Receptor nka->nk2r Binds gq Gq Protein nk2r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 downstream Downstream Signaling (e.g., Smooth Muscle Contraction) ca2->downstream pkc->downstream G nkb Neurokinin B nk3r NK3 Receptor nkb->nk3r Binds gq Gq Protein nk3r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 downstream Downstream Signaling (e.g., Neuromodulation) ca2->downstream pkc->downstream

References

The Pharmacology of CS-003: A Triple Tachykinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of CS-003, a potent, non-peptide antagonist of the human neurokinin (NK) receptors NK1, NK2, and NK3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of tachykinin receptor modulation.

Introduction to Tachykinin Receptors and CS-003

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological and pathological processes. These peptides exert their effects through three distinct G protein-coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors. SP, NKA, and NKB exhibit preferential binding to NK1, NK2, and NK3 receptors, respectively, although with some degree of cross-reactivity. Tachykinin receptor signaling is implicated in pain transmission, inflammation, smooth muscle contraction, and various neurological functions.

CS-003 is a small molecule, free base compound that acts as a triple antagonist for all three human tachykinin receptors. Its ability to simultaneously block the activity of NK1, NK2, and NK3 receptors makes it a valuable research tool and a potential therapeutic agent for conditions where multiple tachykinin pathways are involved.

Quantitative Pharmacological Data

The in vitro activity of CS-003 has been characterized through radioligand binding assays and functional assays measuring the inhibition of agonist-induced intracellular signaling. The following tables summarize the key quantitative data for CS-003 at the human NK1, NK2, and NK3 receptors.

Table 1: Receptor Binding Affinity of CS-003
ReceptorKi (nM)
Human NK12.3[1][2][3]
Human NK20.54[1][2][3]
Human NK30.74[1][2][3]

Ki (Inhibitor Constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of CS-003 (Inositol Phosphate (B84403) Formation Assay)
ReceptorpA2
Human NK18.7[1][2]
Human NK29.4[1][2]
Human NK39.5[1][2]

pA2 is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathways of Tachykinin Receptors

NK1, NK2, and NK3 receptors are all members of the Gq/11 family of G protein-coupled receptors. Upon agonist binding, these receptors undergo a conformational change that activates the associated heterotrimeric G protein. The Gαq subunit then activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tachykinin Tachykinin (SP, NKA, NKB) NK_Receptor NK Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor G_Protein Gq/11 NK_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets leading to

Caption: Tachykinin Receptor Gq Signaling Pathway.

Experimental Protocols

Disclaimer: The following experimental protocols are generalized procedures for radioligand binding and inositol phosphate accumulation assays. The specific details for the characterization of CS-003 are based on the data reported in the primary literature (Tsuchida H, et al. Eur J Pharmacol. 2008 May 31;586(1-3):306-12), the full text of which was not publicly available. Therefore, these protocols should be considered as representative examples and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (CS-003) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NK receptor Incubate Incubate membranes, radioligand, and CS-003 at room temperature Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand solution Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of CS-003 Compound_Prep->Incubate Filtration Rapid filtration through glass fiber filters to separate bound from free radioligand Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Add scintillation cocktail and count radioactivity Washing->Scintillation Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes from a cell line stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled ligand specific for each receptor (e.g., [3H]-Substance P for NK1, [125I]-Neurokinin A for NK2, [3H]-Senktide for NK3).

  • CS-003 free base.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Assay buffer (for total binding).

    • A high concentration of a non-radiolabeled specific ligand (for non-specific binding).

    • Varying concentrations of CS-003.

  • Add a fixed concentration of the radiolabeled ligand to all wells.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the CS-003 concentration.

    • Determine the IC50 (the concentration of CS-003 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist (CS-003) to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the Gq signaling pathway.

IP_Assay_Workflow cluster_prep Preparation & Labeling cluster_treatment Treatment cluster_extraction Extraction & Separation cluster_detection Detection & Analysis Cell_Culture Culture cells expressing NK receptor in 96-well plates Labeling Label cells with [3H]-myo-inositol Cell_Culture->Labeling Pre_incubation Pre-incubate cells with LiCl and varying concentrations of CS-003 Labeling->Pre_incubation Stimulation Stimulate cells with a fixed concentration of a specific agonist Pre_incubation->Stimulation Lysis Lyse cells and stop the reaction Stimulation->Lysis Separation Separate inositol phosphates using anion exchange chromatography Lysis->Separation Scintillation Quantify [3H]-inositol phosphates by scintillation counting Separation->Scintillation Analysis Analyze data to determine the pA2 value Scintillation->Analysis

Caption: Inositol Phosphate Accumulation Assay Workflow.

Materials:

  • A cell line stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO-K1 or HEK293 cells).

  • [3H]-myo-inositol.

  • This compound.

  • Specific agonists for each receptor (e.g., Substance P for NK1, Neurokinin A for NK2, Senktide for NK3).

  • Lithium chloride (LiCl) solution.

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • Lysis buffer (e.g., perchloric acid or trichloroacetic acid).

  • Anion exchange resin (e.g., Dowex AG1-X8).

  • Scintillation cocktail.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Culture and Labeling:

    • Seed cells expressing the target receptor in 96-well plates.

    • Incubate the cells with medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

  • Assay:

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells with assay buffer containing LiCl (to inhibit inositol monophosphatases and allow IP accumulation) and varying concentrations of CS-003 for a specified time (e.g., 15-30 minutes).

    • Stimulate the cells by adding a fixed concentration (e.g., EC80) of the specific agonist.

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for inositol phosphate production.

  • Extraction:

    • Terminate the reaction by adding ice-cold lysis buffer.

    • Incubate on ice to ensure complete cell lysis.

  • Separation:

    • Neutralize the cell lysates.

    • Apply the lysates to anion exchange columns to separate the total [3H]-inositol phosphates from free [3H]-myo-inositol and other cellular components.

    • Elute the [3H]-inositol phosphates with a suitable buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

  • Detection:

    • Add the eluate to scintillation vials with scintillation cocktail.

    • Quantify the amount of [3H]-inositol phosphates by scintillation counting.

  • Data Analysis:

    • Construct concentration-response curves for the agonist in the presence of different concentrations of CS-003.

    • Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression is the pA2 value.

Conclusion

CS-003 is a potent triple antagonist of the human NK1, NK2, and NK3 receptors, exhibiting high affinity and functional antagonism in vitro. The data presented in this technical guide, along with the provided signaling pathway and experimental workflows, offer a comprehensive resource for researchers and drug development professionals. The detailed, albeit generalized, protocols provide a solid foundation for the in vitro characterization of CS-003 and other tachykinin receptor modulators. Further investigation into the in vivo efficacy and safety of CS-003 is warranted to fully elucidate its therapeutic potential.

References

CS-003 Free Base: A Triple Neurokinin Receptor Antagonist for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CS-003 is a potent, orally active triple neurokinin (NK) receptor antagonist, demonstrating high affinity for human NK1, NK2, and NK3 receptors.[1][2] This compound has shown significant therapeutic potential in preclinical models of various respiratory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD), by targeting the neurogenic inflammation pathways mediated by tachykinins such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[3] This technical guide provides a comprehensive overview of CS-003, including its pharmacological data, detailed experimental protocols for its evaluation in respiratory disease models, and a visualization of the targeted signaling pathway.

Pharmacological Data of CS-003 Free Base

CS-003 exhibits high binding affinities for the three major neurokinin receptors, positioning it as a broad-spectrum antagonist of tachykinin-mediated effects. Its efficacy has been demonstrated in both in vitro and in vivo models, effectively inhibiting key pathological features of respiratory diseases.

Receptor Binding Affinity and In Vitro Functional Activity
ReceptorBinding Affinity (Ki)Functional Antagonism (pA2)
Human NK12.3 nM[1][2]8.7 µM[1][2]
Human NK20.54 nM[1][2]9.4 µM[1][2]
Human NK30.74 nM[1][2]9.5 µM[1][2]
In Vivo Efficacy in Guinea Pig Models
ModelParameter InhibitedRoute of AdministrationID50 / Effective Dose
Substance P-induced Tracheal Vascular HyperpermeabilityIncreased vascular leakageIntravenous0.13 mg/kg[1][2]
Substance P-induced Tracheal Vascular HyperpermeabilityIncreased vascular leakageOral3.6 mg/kg[3]
Neurokinin A-induced BronchoconstrictionAirway narrowingIntravenous0.040 mg/kg[1][2]
Neurokinin A-induced BronchoconstrictionAirway narrowingOral1.3 mg/kg[3]
Neurokinin B-induced BronchoconstrictionAirway narrowingOral0.89 mg/kg[3]
Capsaicin-induced CoughNumber of coughsOral10 mg/kg (P<0.01)[3]
Ovalbumin-induced Airway HyperresponsivenessResponse to methacholine (B1211447)Oral10 mg/kg (P<0.01)[3]
Cigarette Smoke-induced BronchoconstrictionAirway narrowingIntravenousDose-dependent inhibition[3]
Cigarette Smoke-induced Tracheal Vascular HyperpermeabilityIncreased vascular leakageIntravenousDose-dependent inhibition[3]
Cigarette Smoke-induced Mucus SecretionIncreased mucusIntravenousDose-dependent inhibition[3]
Ovalbumin-induced RhinitisNasal blockadeOralDose-dependent inhibition[3]

Signaling Pathway

The therapeutic effects of CS-003 in respiratory diseases are attributed to its ability to block the signaling pathways activated by the binding of tachykinins to their respective receptors on various cell types in the airways. This antagonism mitigates the pro-inflammatory and pathological effects of neurokinins.

G cluster_stimuli Stimuli cluster_nerves Sensory Nerves cluster_tachykinins Tachykinin Release cluster_receptors Neurokinin Receptors cluster_cells Target Cells cluster_effects Pathophysiological Effects Allergens Allergens SensoryNerve C-fibers Allergens->SensoryNerve Irritants Irritants (e.g., Cigarette Smoke, Capsaicin) Irritants->SensoryNerve SP Substance P (SP) SensoryNerve->SP NKA Neurokinin A (NKA) SensoryNerve->NKA NK1R NK1 Receptor SP->NK1R NK3R NK3 Receptor SP->NK3R (Full Agonist) NK2R NK2 Receptor NKA->NK2R NKA->NK3R (Full Agonist) VascularEndothelium Vascular Endothelium NK1R->VascularEndothelium MucusGlands Mucus Glands NK1R->MucusGlands ImmuneCells Immune Cells (e.g., Mast Cells) NK1R->ImmuneCells SmoothMuscle Airway Smooth Muscle NK2R->SmoothMuscle NK3R->SmoothMuscle (via facilitation of cholinergic transmission) Bronchoconstriction Bronchoconstriction SmoothMuscle->Bronchoconstriction Vasodilation Vasodilation & Plasma Extravasation VascularEndothelium->Vasodilation MucusSecretion Mucus Hypersecretion MucusGlands->MucusSecretion NeurogenicInflammation Neurogenic Inflammation ImmuneCells->NeurogenicInflammation CS003 CS-003 CS003->NK1R CS003->NK2R CS003->NK3R

Neurokinin Receptor Signaling Pathway and CS-003's Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of CS-003 in preclinical guinea pig models of respiratory diseases.

Ovalbumin-Induced Allergic Rhinitis Model

This model is used to assess the efficacy of compounds in treating the symptoms of allergic rhinitis, such as nasal congestion.

Sensitization and Challenge Protocol:

  • Animal Model: Male Dunkin Hartley guinea pigs are used.

  • Sensitization: Guinea pigs are sensitized by intraperitoneal injection of 0.3 mg ovalbumin (OVA) suspended in 1 mL saline with 30 mg Al(OH)3 as an adjuvant. Injections are administered every other day for 14 days.[2] An alternative method involves intranasal sensitization with 2% aerosolized OVA for 10 minutes on days 1 and 7, followed by intranasal booster instillations of 1% OVA (20 µl/nostril) on days 14-16.[4]

  • Challenge: On day 21 post-initiation of sensitization, conscious guinea pigs are challenged with an intranasal instillation of 5% OVA (20 µl per nostril).[2][5]

  • Assessment of Nasal Blockade: Nasal blockade is measured 23-28 days post-initiation of sensitization using a ventilator/flow method to assess changes in nasal airway pressure.[3][4] Symptomatic observations such as sneezing and nose rubbing are also recorded for 30 minutes immediately following the challenge.[4]

Cigarette Smoke-Induced Bronchoconstriction and Vascular Hyperpermeability Model

This model evaluates the protective effects of a compound against the acute airway effects of cigarette smoke exposure.

Experimental Procedure:

  • Animal Model: Male guinea pigs are used.

  • Anesthesia and Instrumentation: Animals are anesthetized, and appropriate instrumentation is put in place to measure pulmonary insufflation pressure (PIP) or lung resistance (RL) and dynamic compliance (Cdyn) as indices of bronchoconstriction.

  • Smoke Exposure: Animals are exposed to a set number of tidal volumes (e.g., 50) of cigarette smoke.

  • Drug Administration: CS-003 or vehicle is administered intravenously prior to smoke exposure.

  • Assessment:

    • Bronchoconstriction: Changes in PIP, RL, and Cdyn are continuously monitored and recorded. Cigarette smoke inhalation has been shown to consistently induce bronchoconstriction.[6]

    • Vascular Hyperpermeability: Tracheal vascular hyperpermeability is assessed by measuring the extravasation of a systemically administered dye (e.g., Evans blue) into the tracheal tissue.

Capsaicin-Induced Cough Model

This model is used to evaluate the antitussive properties of a compound.

Experimental Procedure:

  • Animal Model: Conscious, unrestrained male guinea pigs are used.

  • Drug Administration: CS-003 or vehicle is administered orally at a specified time before the capsaicin (B1668287) challenge.

  • Cough Induction: Animals are placed in a chamber and exposed to an aerosol of capsaicin (e.g., 30 µM for 5 minutes).[7]

  • Assessment: The number of coughs is counted by trained observers during and immediately after the exposure period (e.g., for a total of 10 minutes).[7][8]

Methacholine-Induced Airway Hyperresponsiveness in an Asthma Model

This model assesses the ability of a compound to reduce the exaggerated bronchoconstrictor response to a cholinergic agonist, a key feature of asthma.

Sensitization and Challenge Protocol:

  • Animal Model: Male guinea pigs are used.

  • Allergic Sensitization: Animals are sensitized to ovalbumin as described in the allergic rhinitis model to induce a state of chronic allergic lung inflammation.

  • Drug Administration: CS-003 or vehicle is administered orally prior to the methacholine challenge.

  • Methacholine Challenge: Anesthetized and mechanically ventilated guinea pigs are challenged with increasing concentrations of aerosolized methacholine.

  • Assessment: The dose-response curve to methacholine is constructed by measuring changes in lung resistance (RL) and dynamic compliance (Cdyn). Airway hyperresponsiveness is characterized by a leftward shift of this curve.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of CS-003 in these respiratory disease models follows a structured sequence of steps.

G cluster_setup Experimental Setup cluster_model Disease Model Induction cluster_treatment Treatment cluster_assessment Assessment AnimalAcclimation Animal Acclimation GroupAssignment Random Group Assignment (Vehicle, CS-003) AnimalAcclimation->GroupAssignment Sensitization Sensitization (e.g., Ovalbumin) GroupAssignment->Sensitization DrugAdmin CS-003 Administration (Oral or IV) Sensitization->DrugAdmin Challenge Challenge (e.g., OVA, Cigarette Smoke, Capsaicin) DataCollection Data Collection (e.g., Lung Mechanics, Cough Count, Nasal Blockade) Challenge->DataCollection DrugAdmin->Challenge Analysis Statistical Analysis DataCollection->Analysis

General Experimental Workflow for In Vivo Studies.

Conclusion

This compound is a promising triple neurokinin receptor antagonist with a strong preclinical rationale for its development in the treatment of respiratory diseases. Its ability to potently block NK1, NK2, and NK3 receptors allows it to comprehensively target the multifaceted contributions of tachykinins to airway inflammation, bronchoconstriction, and other key pathological processes. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation of CS-003 and other neurokinin receptor antagonists in the context of respiratory medicine. Further research is warranted to translate these compelling preclinical findings into clinical applications for patients suffering from asthma, COPD, and allergic rhinitis.

References

The Triple Tachykinin Receptor Antagonist CS-003 Free Base: A Technical Guide to its Role in Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of inflammatory cells. This form of inflammation is implicated in the pathophysiology of a range of diseases, including asthma, migraine, and inflammatory bowel disease. Key mediators of neurogenic inflammation are the tachykinin neuropeptides, primarily Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which exert their effects through interaction with three distinct G-protein coupled receptors: the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors, respectively.

CS-003 free base is a potent, orally active triple tachykinin receptor antagonist, demonstrating high affinity for all three human neurokinin receptors.[1][2] Its ability to simultaneously block the activity of SP, NKA, and NKB positions it as a compelling therapeutic candidate for the management of conditions driven by neurogenic inflammation. This technical guide provides an in-depth overview of CS-003, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data Summary

The efficacy of CS-003 as a triple tachykinin receptor antagonist has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its activity at each of the neurokinin receptors.

Receptor Ligand Parameter Value Reference
Human NK1Substance PKi2.3 nM[1][2]
Human NK2Neurokinin AKi0.54 nM[1][2]
Human NK3Neurokinin BKi0.74 nM[1][2]

Table 1: In Vitro Receptor Binding Affinity of CS-003. Ki (inhibitory constant) values indicate the concentration of CS-003 required to occupy 50% of the respective receptors. Lower values signify higher binding affinity.

Receptor Assay Parameter Value Reference
NK1Inositol (B14025) Phosphate (B84403) FormationpA28.7 µM[1]
NK2Inositol Phosphate FormationpA29.4 µM[1]
NK3Inositol Phosphate FormationpA29.5 µM[1]

Table 2: In Vitro Functional Antagonism of CS-003. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater antagonist potency.

Model Agonist Parameter Value Reference
Substance P-induced tracheal vascular hyperpermeability (guinea pigs)Substance PID500.13 mg/kg (i.v.)[1][2]
Neurokinin A-induced bronchoconstriction (guinea pigs)Neurokinin AID500.040 mg/kg (i.v.)[1][2]
Neurokinin B-induced bronchoconstriction (guinea pigs)Neurokinin BID500.063 mg/kg (i.v.)[1][2]

Table 3: In Vivo Efficacy of CS-003. The ID50 (half-maximal inhibitory dose) is the dose of CS-003 that inhibits 50% of the maximal response to the respective agonist.

Signaling Pathways in Neurogenic Inflammation

Neurogenic inflammation is initiated by the activation of sensory neurons, leading to the release of tachykinins. These neuropeptides then bind to their respective neurokinin receptors on various cell types, including endothelial cells, smooth muscle cells, and immune cells, triggering a cascade of intracellular signaling events.

Neurogenic_Inflammation_Signaling cluster_neuron Sensory Neuron cluster_target_cell Target Cell (e.g., Endothelial, Smooth Muscle) Noxious Stimuli Noxious Stimuli Neuron Activation Neuron Activation Noxious Stimuli->Neuron Activation Tachykinin Release Tachykinin Release Neuron Activation->Tachykinin Release NK1/2/3 Receptors NK1/2/3 Receptors Tachykinin Release->NK1/2/3 Receptors Substance P Neurokinin A Neurokinin B Gq/11 Protein Gq/11 Protein NK1/2/3 Receptors->Gq/11 Protein PLC Phospholipase C Gq/11 Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release ↑ Intracellular Ca2+ IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Physiological Response Vasodilation, Plasma Extravasation Ca2+ Release->Physiological Response PKC Activation->Physiological Response

Caption: Tachykinin signaling in neurogenic inflammation.

The binding of tachykinins to their Gq/11 protein-coupled receptors activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG trigger downstream cellular responses that manifest as vasodilation and increased vascular permeability (plasma extravasation).

CS-003 exerts its anti-inflammatory effects by competitively binding to the NK1, NK2, and NK3 receptors, thereby preventing the binding of endogenous tachykinins and inhibiting the initiation of this signaling cascade.

CS003_Mechanism_of_Action Tachykinins Substance P Neurokinin A Neurokinin B NK1/2/3 Receptors NK1/2/3 Receptors Tachykinins->NK1/2/3 Receptors Binds to CS-003 CS-003 CS-003->NK1/2/3 Receptors Blocks Signaling Cascade Gq/11 -> PLC -> IP3/DAG NK1/2/3 Receptors->Signaling Cascade Activates Neurogenic Inflammation Vasodilation, Plasma Extravasation Signaling Cascade->Neurogenic Inflammation Leads to

Caption: Mechanism of action of CS-003.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of CS-003.

In Vitro Inositol Phosphate Formation Assay

This assay is a functional measure of receptor antagonism. It quantifies the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the tachykinin signaling pathway.

Inositol_Phosphate_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CHO_cells CHO cells stably expressing human NK1, NK2, or NK3 receptors Labeling Label cells with [3H]-myo-inositol CHO_cells->Labeling Pre-incubation Pre-incubate cells with CS-003 (various concentrations) Labeling->Pre-incubation Stimulation Stimulate with a fixed concentration of the respective agonist (Substance P, NKA, or NKB) Pre-incubation->Stimulation Lysis Lyse cells and stop reaction Stimulation->Lysis Separation Separate inositol phosphates by ion-exchange chromatography Lysis->Separation Quantification Quantify [3H]-inositol phosphates by scintillation counting Separation->Quantification Data_Analysis Calculate pA2 values Quantification->Data_Analysis

Caption: Workflow for the inositol phosphate formation assay.

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing high levels of either the human NK1, NK2, or NK3 receptor are cultured in appropriate media.

  • Radiolabeling: Cells are incubated overnight with a medium containing [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of CS-003 for a defined period.

  • Agonist Stimulation: A fixed concentration of the respective agonist (Substance P for NK1, NKA for NK2, or NKB for NK3) is added to the cells to stimulate the production of inositol phosphates.

  • Reaction Termination and Extraction: The reaction is stopped by the addition of a strong acid, such as trichloroacetic acid. The cells are then lysed, and the aqueous soluble inositol phosphates are extracted.

  • Chromatographic Separation: The extracted inositol phosphates are separated from other radiolabeled compounds using anion-exchange chromatography.

  • Quantification: The amount of [3H]-inositol phosphates is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory effect of CS-003 is used to calculate the pA2 value, a measure of its antagonist potency.

In Vivo Substance P-Induced Tracheal Vascular Hyperpermeability

This animal model is used to assess the ability of a compound to inhibit plasma extravasation, a key feature of neurogenic inflammation.

Plasma_Extravasation_Protocol cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_measurement Measurement and Analysis Animal_Model Guinea Pig Anesthesia Anesthetize the animal Animal_Model->Anesthesia Cannulation Cannulate the jugular vein for drug and dye administration Anesthesia->Cannulation CS-003_Admin Administer CS-003 (i.v.) or vehicle Cannulation->CS-003_Admin Evans_Blue Inject Evans blue dye (i.v.) CS-003_Admin->Evans_Blue SP_Challenge Administer Substance P (i.v.) to induce plasma extravasation Evans_Blue->SP_Challenge Perfusion Perfuse the animal with saline to remove intravascular dye SP_Challenge->Perfusion Tissue_Collection Excise the trachea Perfusion->Tissue_Collection Dye_Extraction Extract Evans blue from the trachea using formamide Tissue_Collection->Dye_Extraction Quantification Measure the absorbance of the extracted dye spectrophotometrically Dye_Extraction->Quantification Data_Analysis Calculate the ID50 value Quantification->Data_Analysis

Caption: Protocol for measuring substance P-induced plasma extravasation.

Detailed Methodology:

  • Animal Model: Male Hartley guinea pigs are typically used for this model.

  • Anesthesia and Surgical Preparation: The animals are anesthetized, and the jugular vein is cannulated for the intravenous administration of compounds and dyes.

  • Drug Administration: A solution of CS-003 or its vehicle is administered intravenously.

  • Dye Injection: A solution of Evans blue dye, which binds to plasma albumin, is injected intravenously.

  • Induction of Plasma Extravasation: A defined dose of Substance P is administered intravenously to induce vascular hyperpermeability in the trachea.

  • Circulation and Perfusion: After a set circulation time, the animal is euthanized, and the vascular system is perfused with saline to remove any Evans blue dye remaining in the blood vessels.

  • Tissue Collection and Dye Extraction: The trachea is excised, and the Evans blue dye that has extravasated into the tissue is extracted using a solvent such as formamide.

  • Quantification: The concentration of the extracted Evans blue dye is determined by measuring its absorbance using a spectrophotometer.

  • Data Analysis: The dose-dependent inhibition of plasma extravasation by CS-003 is used to calculate the ID50 value.

Conclusion

This compound is a potent triple tachykinin receptor antagonist with a well-characterized mechanism of action. The quantitative data from in vitro and in vivo studies demonstrate its high affinity and functional antagonism at NK1, NK2, and NK3 receptors. By blocking the signaling pathways initiated by Substance P, Neurokinin A, and Neurokinin B, CS-003 effectively inhibits key events in neurogenic inflammation, such as plasma extravasation and smooth muscle contraction. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of CS-003 and other neurokinin receptor antagonists in the context of inflammatory diseases. The comprehensive understanding of its pharmacological profile makes CS-003 a significant tool for researchers and a promising lead for the development of novel therapeutics targeting neurogenic inflammation.

References

Unveiling CS-003 Free Base: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 Free Base has emerged as a significant area of research within the domain of neurokinin receptor modulation. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of this compound, a potent triple tachykinin receptor antagonist. Initially developed by Daiichi Sankyo, this small molecule has shown high affinity for human neurokinin-1 (NK1), NK2, and NK3 receptors, indicating its potential therapeutic efficacy in respiratory diseases associated with neurokinins. This document consolidates available data on its biological activity, presents a plausible synthetic route based on related patents, and outlines key experimental workflows.

Core Compound Data

This compound is chemically identified as [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone. Its fundamental properties are summarized below.

PropertyValue
CAS Number 191672-52-3
Molecular Formula C₃₄H₃₈Cl₂N₂O₆S
Molecular Weight 673.65 g/mol
Target Neurokinin Receptor (NK1, NK2, NK3)
Therapeutic Area Respiratory Diseases, Immune System Diseases

Discovery and Biological Activity

The discovery of CS-003 was driven by the therapeutic potential of modulating neurokinin pathways, which are implicated in neurogenic inflammation in respiratory conditions.

Receptor Binding Affinity

CS-003 exhibits high affinity for all three human tachykinin receptors, as detailed in the following table.

ReceptorKᵢ (nM)
NK12.3
NK20.54
NK30.74
In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent activity of CS-003 in various models of respiratory disease.

ModelEffectID₅₀ (mg/kg, i.v.)
Substance P-induced tracheal vascular hyperpermeabilityInhibition0.13
Neurokinin A-induced bronchoconstrictionInhibition0.040
Neurokinin B-induced bronchoconstrictionInhibition0.063

Furthermore, oral administration of CS-003 has been shown to inhibit capsaicin-induced coughing and ovalbumin-induced nasal blockade in a dose-dependent manner, with efficacy comparable to existing standards of care like codeine and dexamethasone (B1670325) respectively.[1]

Signaling Pathway

CS-003 acts as an antagonist at G-protein coupled neurokinin receptors. By blocking the binding of endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B), it inhibits the subsequent intracellular signaling cascades that lead to inflammatory and bronchoconstrictive responses.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Tachykinins Tachykinins NK Receptor NK Receptor Tachykinins->NK Receptor Binds G-Protein G-Protein NK Receptor->G-Protein Activates CS-003 CS-003 CS-003->NK Receptor Blocks Downstream Effectors Downstream Effectors G-Protein->Downstream Effectors Modulates Physiological Response Inflammation, Bronchoconstriction Downstream Effectors->Physiological Response Leads to G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Final Assembly A1 Starting Material 1 (e.g., substituted styrene (B11656) oxide) A2 Ring Opening with Ethanolamine Derivative A1->A2 A3 Cyclization to Morpholine Ring A2->A3 A4 Introduction of Side Chain Precursor A3->A4 C1 Coupling of Intermediate A and B A4->C1 B1 Starting Material 2 (e.g., substituted benzothiophene) B2 Formation of Spirocyclic Piperidine B1->B2 B3 Oxidation of Sulfide B2->B3 B3->C1 C2 Amide Bond Formation with 3,4,5-trimethoxybenzoyl chloride C1->C2 C3 Final Product: This compound C2->C3

References

Unraveling the Identity of CS-003: A Multifaceted Designation in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific and clinical data reveals that the designation "CS-003" does not refer to a singular chemical entity with a publicly documented structure-activity relationship (SAR). Instead, "CS-003" appears as a multifaceted identifier across different therapeutic contexts, most prominently as a clinical study designation for a gene therapy and as an internal code for a neurokinin receptor antagonist.

Our comprehensive search for "CS-003 free base structure-activity relationship" did not yield any specific small molecule with associated SAR data, detailed experimental protocols, or defined signaling pathways as requested. The information available is linked to distinct research and development programs, which are detailed below.

CS-003 as a Clinical Study Identifier: Nadofaragene Firadenovec in Bladder Cancer

The most prevalent use of "CS-003" in recent scientific literature is the identifier for a pivotal Phase 3 clinical trial (NCT02773849).[1][2][3][4][5][6] This study investigates the efficacy and safety of Nadofaragene Firadenovec (Adstiladrin), an adenoviral vector-based gene therapy for the treatment of high-risk, BCG-unresponsive non-muscle invasive bladder cancer (NMIBC).[1][2][3][5]

The trial, designated as Study CS-003, has been instrumental in the FDA approval of Nadofaragene Firadenovec.[3][5][7] Data from this study have demonstrated durable complete responses in patients.[2][4] The primary endpoint of the study was the complete response rate, with follow-up data extending to 5 years to assess long-term efficacy and safety.[1]

CS-003: A Triple Neurokinin Receptor Antagonist

In a different therapeutic area, "CS-003" has been identified as a potent, orally active triple neurokinin receptor antagonist, targeting NK1, NK2, and NK3 receptors.[8] This compound has shown efficacy in preclinical models of respiratory diseases, such as asthma and chronic obstructive pulmonary disease, by inhibiting bronchoconstriction, vascular hyperpermeability, and mucus secretion induced by cigarette smoke.[8]

Studies in male dogs indicated that CS-003 administration was associated with testicular toxicity, which was linked to the inhibition of neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level, leading to suppressed plasma testosterone (B1683101) and LH levels.[8]

Other Mentions of "CS-003"

The designation "CS-003" also appears in other, less prominent contexts:

  • CS003-BC: This identifier refers to a randomized, double-blind Phase II clinical trial for a P2Et extract from Caesalpinia spinosa in breast cancer patients.[9]

  • CS1003 (nofazinlimab): In the context of oncology, CS1003 is an antibody that blocks the programmed cell death protein 1 (PD-1). It has been studied in combination with CS1002, a CTLA-4 targeting antibody, in patients with advanced solid tumors.[10]

Lack of Publicly Available SAR Data

Crucially, for none of the above-mentioned instances of "CS-003" is there publicly available, in-depth structure-activity relationship (SAR) data for a "free base" form of a small molecule. The detailed quantitative data, experimental protocols, and specific signaling pathways that would form the basis of a technical whitepaper on SAR are not present in the public domain.

It is possible that "CS-003" as a small molecule identifier is an internal designation used by a pharmaceutical company, and the detailed chemical structure and associated SAR studies have not been disclosed publicly.

References

Preclinical Data Review of CS-003 Free Base: A Triple Tachykinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available preclinical data for CS-003 Free base, a potent, orally active triple tachykinin receptor antagonist. CS-003 demonstrates high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors, positioning it as a potential therapeutic agent for respiratory diseases associated with neurokinin-mediated inflammation. This document summarizes key in vitro and in vivo findings, including receptor binding affinity, functional antagonism, efficacy in animal models of respiratory disease, and toxicological data.

Core Data Presentation

In Vitro Activity

CS-003 exhibits high binding affinity for all three human tachykinin receptors and demonstrates functional antagonism by inhibiting the signaling pathways associated with these receptors.

Receptor SubtypeBinding Affinity (Ki)Functional Antagonism (pA2)
Human NK12.3 nM8.7 µM
Human NK20.54 nM9.4 µM
Human NK30.74 nM9.5 µM
In Vivo Efficacy in Guinea Pig Models of Respiratory Disease

CS-003 has demonstrated significant efficacy in various guinea pig models of respiratory diseases, highlighting its potential for treating conditions like asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).

ModelEndpointRoute of AdministrationID50 / Dose
Substance P-induced tracheal vascular hyperpermeabilityInhibition of hyperpermeabilityIntravenous0.13 mg/kg
Oral3.6 mg/kg
Neurokinin A-induced bronchoconstrictionInhibition of bronchoconstrictionIntravenous0.040 mg/kg
Oral1.3 mg/kg
Neurokinin B-induced bronchoconstrictionInhibition of bronchoconstrictionIntravenous0.063 mg/kg
Oral0.89 mg/kg
Capsaicin aerosol-induced coughReduction in cough numberOral10 mg/kg (P<0.01)
Ovalbumin-induced asthma (mild and severe)Inhibition of airway hyperresponsivenessOral10 mg/kg (P<0.01)
Ovalbumin-induced rhinitisInhibition of nasal blockadeOralDose-dependent
Cigarette smoke-induced bronchoconstriction, tracheal vascular hyperpermeability, and mucus secretionInhibition of all endpointsIntravenousDose-dependent
Toxicology Summary

The primary toxicity observed in preclinical studies with CS-003 is testicular toxicity in male dogs and rats.

SpeciesFindingsMechanism
Male DogsDecreased sperm number and motility, increased sperm abnormality, decreased prostate weight, histopathological changes in testis, epididymis, and prostate. Suppressed plasma testosterone (B1683101) and LH levels.Inhibition of neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level, leading to suppressed GnRH pulse generation and subsequent reduction in LH and testosterone.
Male RatsSuppressed pulsatile LH secretion and decreased serum testosterone levels.Similar to dogs, involving inhibition of neurokinin receptor signaling in the control of pulsatile GnRH/LH secretion.

Signaling Pathways and Experimental Workflows

Tachykinin Receptor Signaling Pathway

Tachykinins (Substance P, Neurokinin A, and Neurokinin B) are neuropeptides that mediate their effects through three G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. Activation of these receptors, primarily through the Gq/11 pathway, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events contribute to various physiological responses, including smooth muscle contraction, vasodilation, and neurogenic inflammation. CS-003 acts as an antagonist at all three receptors, blocking these downstream effects.

Tachykinin_Signaling cluster_ligands Tachykinins cluster_receptors Tachykinin Receptors (GPCR) cluster_downstream Intracellular Signaling Substance P Substance P NK1 NK1 Substance P->NK1 Neurokinin A Neurokinin A NK2 NK2 Neurokinin A->NK2 Neurokinin B Neurokinin B NK3 NK3 Neurokinin B->NK3 Gq11 Gq/11 NK1->Gq11 NK2->Gq11 NK3->Gq11 PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C Activation DAG->PKC activates Response Physiological Response Ca_release->Response PKC->Response CS003 CS-003 CS003->NK1 CS003->NK2 CS003->NK3

Tachykinin receptor signaling pathway and antagonism by CS-003.
Experimental Workflow: Radioligand Binding Assay

This workflow outlines the general procedure for determining the binding affinity (Ki) of CS-003 for the tachykinin receptors using a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing NK1, NK2, or NK3 receptors start->prep incubation Incubate membranes with: - Radioligand (e.g., [3H]Substance P) - Varying concentrations of CS-003 prep->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Workflow for determining receptor binding affinity.
Experimental Workflow: Inositol Phosphate (B84403) Accumulation Assay

This workflow describes the general steps to measure the functional antagonism of CS-003 by quantifying its effect on agonist-induced inositol phosphate (IP) accumulation.

IP_Assay_Workflow start Start label_cells Label cells expressing NK receptors with [3H]-myo-inositol start->label_cells pre_incubation Pre-incubate labeled cells with varying concentrations of CS-003 label_cells->pre_incubation stimulation Stimulate cells with a tachykinin agonist (e.g., Substance P, NKA, or NKB) pre_incubation->stimulation extraction Lyse cells and extract inositol phosphates stimulation->extraction separation Separate inositol phosphates (e.g., anion exchange chromatography) extraction->separation quantification Quantify radioactivity in IP fractions separation->quantification analysis Data Analysis: - Determine agonist dose-response curve - Calculate pA2 for CS-003 quantification->analysis end End analysis->end

Methodological & Application

Application Notes and Protocols for CS-003 Free Base In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent triple tachykinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Tachykinin receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[2][3][4] As antagonists, molecules like CS-003 block the activation of these receptors by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), making them valuable tools for studying tachykinin-mediated signaling and as potential therapeutic agents for conditions such as respiratory diseases.[1][2]

This document provides detailed protocols for in vitro characterization of CS-003 free base, including a competitive binding assay to determine its affinity for the tachykinin receptors and functional assays to measure its antagonist potency.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for CS-003.

Table 1: Binding Affinity of CS-003 for Human Tachykinin Receptors

ReceptorKi (nM)
NK12.3
NK20.54
NK30.74

Ki values were determined by competitive radioligand binding assays.[1]

Table 2: Functional Antagonist Potency of CS-003

ReceptorAssaypA2
NK1Inositol Phosphate Accumulation8.7
NK2Inositol Phosphate Accumulation9.4
NK3Inositol Phosphate Accumulation9.5

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the tachykinin receptors and the general experimental workflow for characterizing CS-003.

Tachykinin_Signaling_Pathway cluster_receptor Tachykinin Receptor Activation cluster_gprotein G-Protein Activation cluster_second_messengers Second Messenger Production cluster_downstream Downstream Effects Ligand Substance P (NK1) Neurokinin A (NK2) Neurokinin B (NK3) Receptor Tachykinin Receptor (NK1/NK2/NK3) Ligand->Receptor Gq11 Gq/11 Receptor->Gq11 Activates CS003 CS-003 (Antagonist) CS003->Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin Receptor Signaling Pathway.

Experimental_Workflow start Start prep_cells Prepare Cells Expressing Tachykinin Receptors start->prep_cells binding_assay Competitive Binding Assay prep_cells->binding_assay functional_assay Functional Assay (Inositol Phosphate or Calcium Mobilization) prep_cells->functional_assay add_radioligand Add Radioligand and Varying [CS-003] binding_assay->add_radioligand add_agonist Add Agonist and Varying [CS-003] functional_assay->add_agonist incubate_filter Incubate and Filter add_radioligand->incubate_filter measure_radioactivity Measure Radioactivity incubate_filter->measure_radioactivity calculate_ki Calculate Ki measure_radioactivity->calculate_ki end End calculate_ki->end incubate_measure Incubate and Measure Signal add_agonist->incubate_measure calculate_pa2 Calculate pA2 incubate_measure->calculate_pa2 calculate_pa2->end

Caption: Experimental Workflow for CS-003 Characterization.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of CS-003 for NK1, NK2, and NK3 receptors.

Materials:

  • Cell membranes from a cell line stably expressing the human NK1, NK2, or NK3 receptor.

  • Radioligand specific for each receptor (e.g., [125I]Substance P for NK1).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of CS-003 in assay buffer.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the serially diluted CS-003.

  • To determine non-specific binding, add a high concentration of a known unlabeled ligand for the respective receptor in separate wells. For total binding, add only the radioligand and assay buffer.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the concentration of CS-003. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[5]

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of CS-003 to antagonize agonist-induced activation of Gq-coupled tachykinin receptors by quantifying the accumulation of a stable IP3 metabolite, IP1.[6][7]

Materials:

  • A cell line endogenously or recombinantly expressing the human NK1, NK2, or NK3 receptor.

  • This compound.

  • A specific agonist for each receptor (e.g., Substance P for NK1).

  • IP-One HTRF® assay kit (contains IP1-d2, anti-IP1 cryptate, and lysis buffer).

  • Stimulation buffer containing LiCl.

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the cells into a 384-well plate and culture overnight.

  • Prepare serial dilutions of CS-003 in the stimulation buffer.

  • Prepare the agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Remove the culture medium from the cells and add the diluted CS-003. Incubate for 15-30 minutes at 37°C.

  • Add the agonist to the wells (except for the basal control wells) and incubate for 30-60 minutes at 37°C.

  • Lyse the cells by adding the HTRF lysis buffer containing IP1-d2 and anti-IP1 cryptate.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Calculate the HTRF ratio and plot the response against the concentration of CS-003 to determine the IC50. Calculate the pA2 value to quantify the antagonist potency.

Calcium Mobilization Assay

This assay measures the antagonist effect of CS-003 on the rapid increase in intracellular calcium following tachykinin receptor activation.[8][9][10]

Materials:

  • A cell line expressing the human NK1, NK2, or NK3 receptor.

  • This compound.

  • A specific agonist for each receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Seed the cells into the microplate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of CS-003 in assay buffer and add them to the cells. Incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist at a predetermined concentration (e.g., EC80) and immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Determine the peak fluorescence response for each concentration of CS-003.

  • Plot the response against the concentration of CS-003 to determine the IC50 and subsequently the pA2 value.

References

Application Notes and Protocols: CS-003 (Nadofaragene Firadenovec) In Vivo Study Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadofaragene firadenovec (Adstiladrin®) is a non-replicating adenoviral vector-based gene therapy. It is designed for the treatment of adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without papillary tumors.[1][2][3] The pivotal clinical trial evaluating its safety and efficacy is known as Study CS-003 (NCT02773849).[2] This document provides a detailed overview of the in vivo study design for nadofaragene firadenovec, based on the protocol of the CS-003 trial, to guide researchers and professionals in the field.

Nadofaragene firadenovec facilitates the delivery of the human interferon alfa-2b (IFNα2b) gene to the urothelial cells of the bladder.[1][3] This leads to the local and sustained production of the IFNα2b protein, which in turn exerts its anti-tumor effects through various mechanisms.[4][5][6] The therapy is administered intravesically, directly into the bladder.[2][7]

Mechanism of Action

The antitumor activity of nadofaragene firadenovec is driven by the local expression of the IFNα2b gene.[3] The mechanism can be broken down into two main stages: gene delivery and the subsequent biological effects of interferon alfa-2b.

2.1 Gene Delivery:

Nadofaragene firadenovec is an adenovirus serotype 5 vector that has been rendered non-replicating by the deletion of the E1 gene region.[8] The vector is formulated with an excipient, Syn-3, which enhances the transduction of the urothelial cells.[1]

  • Instillation and Cellular Uptake: The therapy is instilled directly into the bladder. The adenoviral vector, aided by Syn-3, binds to the coxsackie-adenovirus receptors on the surface of urothelial cells and enters the cells via endocytosis.[4][9]

  • Nuclear Translocation and Gene Expression: Once inside the cell, the adenoviral vector escapes the endosome and translocates to the nucleus. The viral DNA, containing the IFNα2b gene, resides episomally within the nucleus without integrating into the host genome.[10] The cellular machinery then transcribes and translates the IFNα2b gene, leading to the synthesis and secretion of the IFNα2b protein.[4]

2.2 Interferon Alfa-2b Signaling Pathway:

The locally produced IFNα2b protein binds to type I interferon receptors (IFNAR) on the surface of urothelial and immune cells.[11][12] This binding initiates the JAK-STAT signaling cascade:[11][13][14]

  • Receptor Dimerization and Kinase Activation: Ligand binding brings the IFNAR1 and IFNAR2 receptor subunits together, activating the associated Janus kinases (JAK1 and Tyk2).[12]

  • STAT Protein Phosphorylation and Dimerization: The activated JAKs phosphorylate the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins (Stat1 and Stat2).[12] The STAT proteins are then phosphorylated, detach from the receptor, and form heterodimers.

  • Nuclear Translocation and Gene Transcription: The STAT1/STAT2 dimers translocate to the nucleus where they bind to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of Interferon-Stimulated Genes (ISGs).[13]

  • Antitumor Effects: The expression of ISGs leads to a variety of antitumor effects, including:

    • Direct effects: Inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and anti-angiogenic effects.[4][5][6]

    • Indirect effects: Activation of the innate and adaptive immune systems, including the enhancement of natural killer (NK) cell activity and increased presentation of tumor antigens to T cells.[5][6][12]

Mandatory Visualization: Signaling Pathway

Nadofaragene Firadenovec Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenovirus (IFNα2b gene) Adenovirus (IFNα2b gene) Endosome Endosome Adenovirus (IFNα2b gene)->Endosome Endocytosis IFNα2b Protein IFNα2b Protein IFNAR IFNα Receptor (IFNAR1/IFNAR2) IFNα2b Protein->IFNAR Binding JAK1/Tyk2 JAK1 / Tyk2 IFNAR->JAK1/Tyk2 Activation Adenoviral DNA Adenoviral DNA (episomal) Endosome->Adenoviral DNA Nuclear Translocation STAT1/STAT2 STAT1 / STAT2 JAK1/Tyk2->STAT1/STAT2 Phosphorylation STAT1/STAT2 Dimer pSTAT1 / pSTAT2 Dimer STAT1/STAT2->STAT1/STAT2 Dimer ISRE Interferon-Stimulated Response Element (ISRE) STAT1/STAT2 Dimer->ISRE Nuclear Translocation IFNα2b mRNA IFNα2b mRNA Adenoviral DNA->IFNα2b mRNA Transcription IFNα2b mRNA->IFNα2b Protein Translation & Secretion ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Antitumor Effects Antitumor Effects (Apoptosis, Immune Activation, Anti-proliferative) ISG->Antitumor Effects Translation CS-003 Clinical Trial Workflow Screening Screening Enrollment Enrollment Screening->Enrollment Baseline Baseline Assessment (Cystoscopy, Biopsy, Cytology) Enrollment->Baseline Dose1 Dose 1 (Month 0) Baseline->Dose1 Assess3 Month 3 Assessment (Cystoscopy, Cytology) Dose1->Assess3 Response High-Grade Recurrence? Assess3->Response Dose2 Dose 2 (Month 3) Response->Dose2 No OffStudy Off Study Response->OffStudy Yes Assess6 Month 6 Assessment (Cystoscopy, Cytology) Dose2->Assess6 Response2 High-Grade Recurrence? Assess6->Response2 Dose3 Dose 3 (Month 6) Response2->Dose3 No Response2->OffStudy Yes Assess9 Month 9 Assessment (Cystoscopy, Cytology) Dose3->Assess9 Response3 High-Grade Recurrence? Assess9->Response3 Dose4 Dose 4 (Month 9) Response3->Dose4 No Response3->OffStudy Yes Assess12 Month 12 Assessment (Cystoscopy, Biopsy, Cytology) Dose4->Assess12 Continue Continue Dosing Every 3 Months (if no high-grade recurrence) Assess12->Continue FollowUp Long-term Follow-up Continue->FollowUp OffStudy->FollowUp

References

Application Notes and Protocols for CS-003 Free Base in a Murine Bronchoconstriction Model of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), bronchoconstriction, and airway inflammation. Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides released from sensory nerve endings in the airways that are implicated in the pathophysiology of asthma.[1][2] They mediate their effects through three main G-protein coupled receptors: Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3). Activation of these receptors on airway smooth muscle cells and inflammatory cells contributes to bronchoconstriction, plasma extravasation, and neurogenic inflammation.[1][2]

CS-003 is a potent, orally active triple tachykinin receptor antagonist, demonstrating high affinity for human NK1, NK2, and NK3 receptors. In clinical studies involving mild asthmatic patients, a single 200 mg oral dose of CS-003 has been shown to significantly protect against NKA-induced bronchoconstriction at 1 and 8 hours post-dose.[3] These application notes provide a detailed protocol for evaluating the efficacy of CS-003 free base in a preclinical murine model of ovalbumin (OVA)-induced allergic asthma, a standard and well-characterized model that mimics many features of human asthma.[4]

Data Presentation

The following tables present representative data illustrating the potential effects of a triple tachykinin receptor antagonist, such as CS-003, in an OVA-induced murine model of asthma. Please note: This data is illustrative and based on typical results obtained with potent tachykinin receptor antagonists in similar preclinical models. Actual results with CS-003 may vary.

Table 1: Effect of CS-003 on Airway Hyperresponsiveness to Methacholine (B1211447)

Treatment GroupDose (mg/kg, p.o.)Peak Penh (% of Baseline) at 50 mg/mL Methacholine
Naive (Saline Control)-150 ± 15
OVA + Vehicle-450 ± 35
OVA + CS-0031320 ± 28
OVA + CS-00310210 ± 20
OVA + CS-00330175 ± 18
OVA + Dexamethasone (B1670325)1190 ± 22**
p < 0.05, **p < 0.01 vs. OVA + Vehicle. Data are presented as mean ± SEM. Penh (Enhanced Pause) is a non-invasive measure of airway obstruction.

Table 2: Effect of CS-003 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupDose (mg/kg, p.o.)Total Cells (x10⁴)Eosinophils (x10⁴)Neutrophils (x10⁴)Macrophages (x10⁴)Lymphocytes (x10⁴)
Naive (Saline Control)-5.2 ± 0.80.1 ± 0.050.2 ± 0.14.8 ± 0.70.1 ± 0.05
OVA + Vehicle-45.6 ± 5.125.3 ± 3.25.1 ± 0.912.5 ± 1.82.7 ± 0.5
OVA + CS-0031028.9 ± 3.514.1 ± 2.13.2 ± 0.610.1 ± 1.21.5 ± 0.3
OVA + CS-0033015.4 ± 2.2 6.5 ± 1.11.8 ± 0.46.2 ± 0.90.9 ± 0.2
OVA + Dexamethasone112.8 ± 1.9 4.2 ± 0.81.1 ± 0.3**6.9 ± 1.00.6 ± 0.1**
*p < 0.05, **p < 0.01 vs. OVA + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol describes the induction of an allergic asthma phenotype in BALB/c mice, characterized by airway hyperresponsiveness and eosinophilic inflammation.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound

  • Vehicle for CS-003 (e.g., 0.5% methylcellulose)

  • Dexamethasone (positive control)

Procedure:

Sensitization:

  • On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.

  • Control (naive) mice receive i.p. injections of saline with aluminum hydroxide only.

Drug Administration:

  • From Day 21 to Day 23, administer CS-003 (e.g., 1, 10, 30 mg/kg) or vehicle orally (p.o.) once daily, 1 hour before the OVA challenge.

  • Administer dexamethasone (e.g., 1 mg/kg, i.p.) as a positive control, 1 hour before the OVA challenge.

Aerosol Challenge:

  • On Days 21, 22, and 23, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes using an ultrasonic nebulizer in a whole-body exposure chamber.

  • Naive and control groups are challenged with saline aerosol only.

Timeline of Experimental Procedures:

G Day0 Day 0 Sensitization (OVA/Alum i.p.) Day14 Day 14 Sensitization (OVA/Alum i.p.) Day0->Day14 14 days Day21_23 Days 21-23 Drug Administration (p.o.) OVA Aerosol Challenge (30 min) Day14->Day21_23 7 days Day24 Day 24 Endpoint Analysis Day21_23->Day24 24 hours post-last challenge

Caption: Experimental timeline for OVA-induced asthma model.

Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)

This protocol describes the measurement of AHR to inhaled methacholine using whole-body plethysmography (WBP), a non-invasive method.[5]

Materials:

  • Whole-body plethysmograph system

  • Methacholine chloride solution in sterile saline (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)

  • Nebulizer

Procedure:

  • 24 hours after the final OVA challenge (Day 24), place the mice individually into the WBP chambers and allow them to acclimatize for at least 20-30 minutes.

  • Record baseline respiratory parameters for 3 minutes.

  • Expose the mice to nebulized saline for 3 minutes, followed by increasing concentrations of nebulized methacholine (6.25 to 50 mg/mL).

  • Record respiratory parameters for 3 minutes after each nebulization.

  • The primary parameter measured is the Enhanced Pause (Penh), which is a calculated value that correlates with airway obstruction.

  • Calculate the percentage increase in Penh over baseline for each methacholine concentration.

Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol details the collection of bronchoalveolar lavage fluid (BALF) and the differential counting of inflammatory cells.

Materials:

  • Ketamine/Xylazine anesthetic solution

  • Tracheal cannula

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypan blue solution

  • Cytocentrifuge

  • Wright-Giemsa stain

  • Hemocytometer

Procedure:

  • Immediately following AHR measurement on Day 24, anesthetize the mice with an overdose of ketamine/xylazine.

  • Expose the trachea through a midline incision and insert a cannula.

  • Perform bronchoalveolar lavage by instilling and withdrawing 1 mL of ice-cold PBS three times.

  • Pool the recovered BALF and keep it on ice.

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer and trypan blue exclusion for viability.

  • Prepare cytospin slides and stain with Wright-Giemsa.

  • Perform a differential cell count of at least 300 cells (macrophages, eosinophils, neutrophils, lymphocytes) based on morphology.

Signaling Pathways

Tachykinin Receptor Signaling in Airway Smooth Muscle

Tachykinins like Substance P and Neurokinin A bind to NK1 and NK2 receptors on airway smooth muscle cells. This binding activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and ultimately, smooth muscle contraction and bronchoconstriction. CS-003, by blocking NK1, NK2, and NK3 receptors, prevents this signaling cascade from being initiated by tachykinins.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Tachykinins Tachykinins NK1/NK2/NK3_Receptor NK1/NK2/NK3 Receptors Tachykinins->NK1/NK2/NK3_Receptor Gq_11 Gq/11 NK1/NK2/NK3_Receptor->Gq_11 PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3  +PIP2 SR Sarcoplasmic Reticulum (SR) IP3->SR Ca2 Ca2+ SR->Ca2 Release Calmodulin Calmodulin Ca2->Calmodulin MLCK MLCK Calmodulin->MLCK Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Contraction Bronchoconstriction Myosin_LC_P->Contraction CS_003 CS-003 CS_003->NK1/NK2/NK3_Receptor

Caption: Tachykinin receptor signaling pathway in bronchoconstriction.

Experimental Workflow

The overall experimental workflow for evaluating CS-003 in the OVA-induced asthma model is depicted below. This workflow ensures a systematic approach from animal model induction to data analysis.

G cluster_setup Model Induction & Dosing cluster_analysis Endpoint Analysis (Day 24) cluster_data Data Interpretation Sensitization Sensitization (OVA/Alum, Day 0 & 14) Dosing CS-003 Administration (p.o., Days 21-23) Sensitization->Dosing Challenge Aerosol Challenge (OVA, Days 21-23) AHR AHR Measurement (Whole-Body Plethysmography) Challenge->AHR Dosing->Challenge BAL Bronchoalveolar Lavage (BALF Collection) AHR->BAL Cell_Count Cell Counting & Differential Analysis BAL->Cell_Count Analysis Statistical Analysis (e.g., ANOVA) Cell_Count->Analysis Conclusion Efficacy Evaluation of CS-003 Analysis->Conclusion

Caption: Workflow for evaluating CS-003 in an asthma model.

References

Application Notes and Protocols: CS-003 Free Base Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 free base is a potent, triple tachykinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including inflammation, pain perception, and smooth muscle contraction. The ability of CS-003 to antagonize all three tachykinin receptors makes it a valuable research tool and a potential therapeutic agent for conditions associated with neurokinin signaling, such as respiratory diseases.[1][2]

This document provides detailed application notes and protocols for conducting dose-response curve analysis of this compound in vitro, focusing on the inositol (B14025) phosphate (B84403) (IP) accumulation assay, a common method for assessing the activity of Gq-coupled GPCRs like the tachykinin receptors.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₃₄H₃₈Cl₂N₂O₆S[3]
Molecular Weight 673.6 g/mol [3]
CAS Number 191672-52-3[1][3]
In Vitro and In Vivo Potency of this compound
ParameterReceptor/ModelValueReference
Ki (Binding Affinity) Human NK12.3 nM[1][2]
Human NK20.54 nM[1][2]
Human NK30.74 nM[1][2]
pA2 (Functional Antagonism) Human NK18.7[1][2]
Human NK29.4[1][2]
Human NK39.5[1][2]
ID₅₀ (In Vivo Efficacy) Substance P-induced tracheal vascular hyperpermeability (guinea pigs)0.13 mg/kg (i.v.)[1]
Neurokinin A-induced bronchoconstriction (guinea pigs)0.040 mg/kg (i.v.)[1]
Neurokinin B-induced bronchoconstriction (guinea pigs)0.063 mg/kg (i.v.)[1]

Signaling Pathway

The tachykinin receptors (NK1, NK2, and NK3) are members of the GPCR superfamily. Their primary signaling mechanism upon activation by their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively) is through the Gαq protein subunit. This initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tachykinin_Receptor Tachykinin Receptor (NK1, NK2, or NK3) G_Protein Gq Protein Tachykinin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Ca_release->Cellular_Response Ligand Tachykinin Ligand (e.g., Substance P) Ligand->Tachykinin_Receptor Activates CS003 This compound CS003->Tachykinin_Receptor Antagonizes

Caption: Tachykinin Receptor Gq Signaling Pathway.

Experimental Protocols

Inositol Phosphate (IP) Accumulation Assay for this compound Dose-Response Analysis

This protocol details the measurement of this compound antagonist activity at the NK1, NK2, and NK3 receptors by quantifying the accumulation of inositol phosphates in response to agonist stimulation.

1. Materials and Reagents

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human NK1, NK2, or NK3 receptors.[4][5][6]

  • Cell Culture Medium: Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, puromycin) appropriate for the specific stable cell line.

  • Labeling Medium: Inositol-free medium supplemented with 1% dialyzed FBS.

  • [³H]myo-inositol

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing 10 mM LiCl.

  • Agonists:

    • Substance P (for NK1 receptor-expressing cells)

    • Neurokinin A (for NK2 receptor-expressing cells)

    • Neurokinin B (for NK3 receptor-expressing cells)

  • Antagonist: this compound

  • Lysis Buffer: 0.1 M Formic Acid

  • Anion-Exchange Resin (e.g., Dowex AG1-X8)

  • Scintillation Cocktail

  • 96-well cell culture plates

  • Liquid scintillation counter

2. Experimental Workflow

IP_Assay_Workflow A 1. Cell Seeding Seed CHO-K1 cells expressing NK receptor into 96-well plates. B 2. [³H]myo-inositol Labeling Incubate cells with [³H]myo-inositol in inositol-free medium for 24-48 hours. A->B C 3. Pre-incubation with CS-003 Wash cells and pre-incubate with varying concentrations of this compound. B->C D 4. Agonist Stimulation Add a fixed concentration (EC₈₀) of the respective tachykinin agonist. C->D E 5. Cell Lysis Terminate the reaction and lyse the cells to release intracellular contents. D->E F 6. Inositol Phosphate Separation Separate [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography. E->F G 7. Scintillation Counting Quantify the amount of [³H]-inositol phosphates. F->G H 8. Data Analysis Plot dose-response curves and calculate pA2 values. G->H

Caption: Inositol Phosphate Accumulation Assay Workflow.

3. Detailed Procedure

  • Cell Culture and Seeding:

    • Culture the CHO-K1 cells expressing the target neurokinin receptor in standard culture medium.

    • Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator.

  • Radiolabeling:

    • After 24 hours, remove the culture medium and wash the cells once with inositol-free medium.

    • Add labeling medium containing [³H]myo-inositol (e.g., 0.5-1.0 µCi/well) to each well.

    • Incubate for 24-48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pools.

  • Antagonist and Agonist Treatment:

    • On the day of the assay, aspirate the labeling medium and wash the cells twice with stimulation buffer.

    • Prepare serial dilutions of this compound in stimulation buffer. Add the different concentrations of CS-003 to the respective wells. Include a vehicle control (stimulation buffer only).

    • Pre-incubate the cells with CS-003 for 15-30 minutes at 37°C.

    • Prepare the appropriate agonist (Substance P, Neurokinin A, or Neurokinin B) at a concentration that will give approximately 80% of the maximal response (EC₈₀). This concentration should be determined in preliminary agonist dose-response experiments.

    • Add the agonist to all wells except for the basal control wells (which receive only stimulation buffer).

    • Incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M formic acid).

    • Incubate on ice for at least 30 minutes.

    • The cell lysates containing the radiolabeled inositol phosphates can now be processed.

  • Separation and Quantification:

    • Prepare small columns with an anion-exchange resin.

    • Apply the cell lysates to the columns. The negatively charged inositol phosphates will bind to the resin, while the uncharged [³H]myo-inositol will be washed through.

    • Wash the columns with water to remove any remaining free inositol.

    • Elute the total [³H]-inositol phosphates from the resin using a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

    • Collect the eluate in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Constructing the Dose-Response Curve:

    • The data will be in counts per minute (CPM).

    • Calculate the percentage of inhibition for each concentration of CS-003. The response in the presence of the EC₈₀ of the agonist alone is considered 0% inhibition, and the basal response (no agonist) is considered 100% inhibition.

    • Plot the percentage of inhibition (Y-axis) against the logarithm of the molar concentration of CS-003 (X-axis).

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to obtain a sigmoidal dose-response curve. From this curve, the IC₅₀ value (the concentration of antagonist that produces 50% of the maximal inhibition) can be determined.

  • Calculating the pA₂ Value:

    • The pA₂ value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift to the right in an agonist's dose-response curve.

    • To determine the pA₂, perform agonist dose-response curves in the absence and presence of at least two different fixed concentrations of CS-003.

    • Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the Y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the X-axis.

    • The pA₂ value is the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to perform dose-response analysis of the triple tachykinin receptor antagonist, this compound. The inositol phosphate accumulation assay is a robust method for quantifying the antagonist potency of CS-003 at the NK1, NK2, and NK3 receptors. Accurate determination of dose-response relationships is crucial for understanding the pharmacological profile of this compound and for its potential development as a therapeutic agent.

References

CS-003 Free Base: A Potent Triple Tachykinin Receptor Antagonist for Investigating Neurokinin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

CS-003 free base is a potent, non-peptide antagonist that exhibits high affinity for all three tachykinin receptor subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3).[1][2][3] Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate a wide array of physiological processes.[4][5] These processes include inflammation, pain transmission, smooth muscle contraction, and regulation of the respiratory and gastrointestinal systems.[4][6] The diverse functions of tachykinins are mediated through their interaction with their respective G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[6][7] CS-003, by acting as a triple antagonist, provides a powerful pharmacological tool to dissect the complex roles of tachykinin signaling pathways in both normal physiology and various pathological conditions. This document provides detailed application notes and protocols for utilizing CS-003 to study tachykinin signaling.

Tachykinin Signaling Pathway

Tachykinin receptors (NK1, NK2, and NK3) are members of the rhodopsin-like GPCR superfamily.[8] Upon binding of their preferred endogenous ligands (SP for NK1, NKA for NK2, and NKB for NK3), these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family.[7] This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.

Tachykinin_Signaling cluster_receptor Tachykinin Receptor Activation cluster_downstream Downstream Signaling Cascade Ligand Tachykinin (SP, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, NK3) Ligand->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates CS003 CS-003 CS003->Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Contraction, Neuronal Excitation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin Signaling Pathway and Site of CS-003 Action.

Data Presentation

The following tables summarize the quantitative data for this compound, demonstrating its potent antagonist activity at human tachykinin receptors.

Table 1: In Vitro Binding Affinity of CS-003

ReceptorKi (nM)
Human NK12.3[1][2][3]
Human NK20.54[1][2][3]
Human NK30.74[1][2][3]

Table 2: In Vitro Functional Antagonism of CS-003

ReceptorAssaypA₂ (µM)
NK1Inositol Phosphate Formation8.7[2]
NK2Inositol Phosphate Formation9.4[2]
NK3Inositol Phosphate Formation9.5[2]

Table 3: In Vivo Efficacy of CS-003 in Guinea Pigs

AgonistResponse MeasuredID₅₀ (mg/kg, i.v.)
Substance PTracheal Vascular Hyperpermeability0.13[2]
Neurokinin ABronchoconstriction0.040[2]
Neurokinin BBronchoconstriction0.063[2]

Experimental Protocols

Detailed methodologies for key experiments to characterize the antagonist activity of CS-003 are provided below.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of CS-003 for the NK1, NK2, and NK3 receptors.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing NK Receptor start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [³H]SP) - CS-003 (Varying Conc.) - Buffer prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing human NK1, NK2, or NK3 receptors

  • Radioligand (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, [³H]Senktide for NK3)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/ml BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of CS-003 in binding buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of CS-003 or vehicle.

  • Equilibration: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of CS-003 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Formation Assay

This functional assay measures the ability of CS-003 to inhibit agonist-induced IP accumulation, a downstream event of tachykinin receptor activation.

Materials:

  • Cells stably expressing human NK1, NK2, or NK3 receptors

  • Cell culture medium

  • Agonist (Substance P, NKA, or NKB)

  • This compound

  • IP-One HTRF assay kit (or similar)

  • Plate reader capable of HTRF

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and culture until they reach the desired confluency.

  • Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of CS-003 or vehicle in stimulation buffer for a specified time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the appropriate agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for IP accumulation.

  • Lysis and Detection: Lyse the cells and perform the IP1 detection according to the manufacturer's instructions of the HTRF assay kit.

  • Measurement: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Plot the agonist-induced IP formation against the concentration of CS-003. Determine the concentration of CS-003 that causes a 50% inhibition of the agonist response (IC₅₀). Calculate the pA₂ value, which is a measure of the antagonist's potency.

In Vivo Bronchoconstriction in Guinea Pigs

This in vivo protocol assesses the efficacy of CS-003 in inhibiting bronchoconstriction induced by tachykinin receptor agonists.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Anesthetic (e.g., pentobarbital)

  • Tracheal cannula

  • Ventilator

  • Aerosol delivery system

  • Agonist (NKA or NKB)

  • This compound

  • Vehicle control

  • System for measuring pulmonary resistance and compliance

Procedure:

  • Animal Preparation: Anesthetize the guinea pigs and insert a tracheal cannula.

  • Ventilation: Mechanically ventilate the animals at a constant volume and frequency.

  • Baseline Measurement: Measure baseline pulmonary resistance and dynamic compliance.

  • Drug Administration: Administer CS-003 or vehicle intravenously (i.v.) or via the desired route.

  • Agonist Challenge: After a predetermined time, challenge the animals with an aerosolized solution of the tachykinin agonist (e.g., NKA or NKB).

  • Measurement of Bronchoconstriction: Continuously monitor and record the changes in pulmonary resistance and compliance for a set period after the agonist challenge.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced bronchoconstriction by CS-003 at different doses. Determine the dose of CS-003 that causes a 50% inhibition of the bronchoconstrictor response (ID₅₀).

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information on handling, storage, and disposal.

Conclusion

CS-003 is a valuable pharmacological tool for the investigation of tachykinin signaling. Its potent and balanced antagonist activity at all three neurokinin receptors allows researchers to probe the multifaceted roles of this neuropeptide system in health and disease. The protocols provided here offer a starting point for the in vitro and in vivo characterization of tachykinin receptor function using CS-003.

References

Application Notes and Protocols: CS-003 Free Base Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, triple tachykinin receptor antagonist with high affinity for human neurokinin 1 (NK1), NK2, and NK3 receptors.[1][2] It has demonstrated therapeutic potential in preclinical models of respiratory diseases, including asthma, allergic rhinitis, and cough.[1] These application notes provide a summary of the available preclinical data and detailed protocols for the administration of CS-003 free base in relevant animal models.

Mechanism of Action

CS-003 exerts its pharmacological effects by competitively blocking the binding of tachykinin neuropeptides, such as Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), to their respective receptors (NK1, NK2, and NK3).[1][2] Tachykinins are involved in a variety of physiological and pathological processes, including inflammation, smooth muscle contraction, and pain transmission. In the respiratory system, they are known to mediate bronchoconstriction, vascular hyperpermeability, and mucus secretion.[1] By antagonizing all three tachykinin receptors, CS-003 offers a comprehensive approach to inhibiting these pathological responses.

A key aspect of CS-003's mechanism, particularly related to its NK3 receptor antagonism, is its influence on the hypothalamic-pituitary-gonadal axis. This can lead to significant toxicological findings in certain species, which is a critical consideration for in vivo studies.

Data Presentation

In Vitro Receptor Binding Affinity
ReceptorKi (nM)
Human NK12.3
Human NK20.54
Human NK30.74

Data sourced from MedChemExpress.[1][2]

In Vivo Efficacy in Animal Models
Animal ModelSpeciesRoute of AdministrationEndpointID₅₀ (mg/kg)
Substance P-induced tracheal vascular hyperpermeabilityGuinea PigIntravenousInhibition of hyperpermeability0.13
Neurokinin A-induced bronchoconstrictionGuinea PigIntravenousInhibition of bronchoconstriction0.040
Neurokinin B-induced bronchoconstrictionGuinea PigIntravenousInhibition of bronchoconstriction0.063
Capsaicin-induced coughGuinea PigOralReduction in cough number10 mg/kg (inhibited coughs, comparable to codeine)
Ovalbumin-induced rhinitisGuinea PigOralInhibition of nasal blockadeDose-dependent inhibition, comparable to dexamethasone (B1670325) (10 mg/kg)
Cigarette smoke-induced bronchoconstriction, tracheal vascular hyperpermeability, and mucus secretionNot SpecifiedIntravenousDose-dependent inhibitionNot Specified

Data primarily sourced from Patsnap Synapse and MedChemExpress product information.[1]

Toxicological Profile
SpeciesFindingsMechanism
Male DogsTesticular toxicity, including decreased sperm number and motility, increased sperm abnormality, and histopathological changes in the testis, epididymis, and prostate. Suppression of plasma testosterone (B1683101) and Luteinizing Hormone (LH) levels.Inhibition of Neurokinin B/NK3 receptor signaling at the hypothalamic level.

Data sourced from Patsnap Synapse.

Experimental Protocols

Formulation and Administration of this compound

Vehicle Selection: While specific vehicles for preclinical studies are not extensively detailed in the available literature, a solution in distilled water has been used for oral administration in clinical trials.[2] For intravenous administration, sterile saline is a common vehicle. It is recommended to assess the solubility and stability of this compound in the selected vehicle prior to in vivo administration.

Oral Administration (Gavage):

  • Prepare a homogenous suspension or solution of this compound in the desired vehicle (e.g., distilled water, 0.5% methylcellulose).

  • The final concentration should be calculated based on the desired dose and the volume to be administered (typically 5-10 mL/kg for rats and guinea pigs).

  • Administer the formulation directly into the stomach using a gavage needle of appropriate size for the animal.

Intravenous Administration (Injection):

  • Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., sterile saline).

  • The solution should be filtered through a 0.22 µm sterile filter before administration.

  • Administer the solution via a suitable vein (e.g., tail vein in mice/rats, marginal ear vein in rabbits) at a controlled rate. The injection volume is typically 1-5 mL/kg.

Efficacy Models

Objective: To evaluate the efficacy of CS-003 in reducing nasal blockade in a model of allergic rhinitis.

Protocol:

  • Sensitization: Sensitize male Dunkin-Hartley guinea pigs by intranasal administration of ovalbumin.

  • Challenge: On day 21 post-sensitization, challenge the animals with intranasal ovalbumin.

  • Treatment: Administer CS-003 orally at the desired doses (e.g., 1-10 mg/kg) at a specified time point before the ovalbumin challenge.

  • Endpoint Assessment: Measure nasal blockade and other symptoms such as sneezing and nose rubbing.

Objective: To assess the antitussive effect of CS-003.

Protocol:

  • Acclimatization: Place conscious, unrestrained guinea pigs in a whole-body plethysmograph to acclimate.

  • Treatment: Administer CS-003 orally (e.g., 10 mg/kg) or vehicle.

  • Challenge: After a defined pretreatment period (e.g., 60 minutes), expose the animals to an aerosolized solution of capsaicin (B1668287) for a set duration (e.g., 5-10 minutes).

  • Endpoint Assessment: Record and count the number of coughs during and immediately following the capsaicin challenge.

Visualizations

Signaling Pathway of Tachykinins

Tachykinin_Signaling cluster_ligands Tachykinins cluster_receptors Tachykinin Receptors cluster_effects Pathophysiological Effects Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Neurokinin A Neurokinin A NK2R NK2 Receptor Neurokinin A->NK2R Neurokinin B Neurokinin B NK3R NK3 Receptor Neurokinin B->NK3R Bronchoconstriction Bronchoconstriction NK1R->Bronchoconstriction Vascular Hyperpermeability Vascular Hyperpermeability NK1R->Vascular Hyperpermeability NK2R->Bronchoconstriction Mucus Secretion Mucus Secretion NK3R->Mucus Secretion CS-003 CS-003 CS-003->NK1R CS-003->NK2R CS-003->NK3R

Caption: Tachykinin signaling pathway and the inhibitory action of CS-003.

Experimental Workflow for Efficacy Studies

Experimental_Workflow Animal Model Selection Animal Model Selection Sensitization/Induction Sensitization/Induction Animal Model Selection->Sensitization/Induction Randomization Randomization Sensitization/Induction->Randomization Treatment Groups Vehicle Control CS-003 (Dose 1) CS-003 (Dose 2) Randomization->Treatment Groups Drug Administration Drug Administration Treatment Groups->Drug Administration Challenge Challenge Drug Administration->Challenge Endpoint Measurement Endpoint Measurement Challenge->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis

Caption: General experimental workflow for in vivo efficacy assessment of CS-003.

Logical Relationship of CS-003 Toxicity

CS003_Toxicity_Pathway CS-003 Administration CS-003 Administration NK3 Receptor Antagonism NK3 Receptor Antagonism CS-003 Administration->NK3 Receptor Antagonism Inhibition of NKB Signaling Inhibition of Neurokinin B Signaling in Hypothalamus NK3 Receptor Antagonism->Inhibition of NKB Signaling Suppression of LH Secretion Suppression of Luteinizing Hormone (LH) Secretion Inhibition of NKB Signaling->Suppression of LH Secretion Decreased Testosterone Decreased Plasma Testosterone Suppression of LH Secretion->Decreased Testosterone Testicular Toxicity Testicular Toxicity Decreased Testosterone->Testicular Toxicity

Caption: Proposed mechanism of CS-003-induced testicular toxicity in male dogs.

References

Application Note and Protocol: CS-003 Free Base Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent triple tachykinin receptor antagonist with high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C. A key measurable downstream event in this pathway is the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

This application note provides a detailed protocol for a cell-based assay to determine the inhibitory potency of CS-003 on the NK1, NK2, and NK3 receptors by quantifying the accumulation of IP1 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle of the Assay

This assay quantifies the antagonist effect of CS-003 by measuring its ability to inhibit agonist-induced production of inositol monophosphate (IP1) in cells stably expressing human NK1, NK2, or NK3 receptors. The assay utilizes a competitive immunoassay format. In the absence of cellular IP1, a fluorescently labeled IP1 analog (d2-labeled) binds to a specific anti-IP1 antibody coupled to a lanthanide cryptate (Europium or Terbium). This proximity results in a high HTRF signal. When the tachykinin receptors are activated by an agonist, cellular IP1 is produced and competes with the d2-labeled IP1 for binding to the anti-IP1 antibody, leading to a decrease in the HTRF signal. The inhibitory effect of CS-003 is determined by its ability to counteract the agonist-induced IP1 production, thereby restoring the HTRF signal.

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) Gq_protein Gq Protein NK_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 (stable metabolite) IP3->IP1 Metabolized to IP_phosphatase Inositol Phosphatases IP1->IP_phosphatase Degraded by LiCl LiCl (Inhibitor) LiCl->IP_phosphatase Inhibits Agonist Agonist (Substance P, NKA, NKB) Agonist->NK_Receptor Activates CS003 CS-003 (Antagonist) CS003->NK_Receptor Inhibits

Caption: Tachykinin Receptor Gq Signaling Pathway.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture cells expressing NK1, NK2, or NK3 receptors Cell_Plating 2. Seed cells into a 384-well assay plate Cell_Culture->Cell_Plating Antagonist_Incubation 4. Add CS-003 dilutions to cells and incubate Cell_Plating->Antagonist_Incubation Compound_Prep 3. Prepare serial dilutions of CS-003 and agonist Compound_Prep->Antagonist_Incubation Agonist_Stimulation 5. Add agonist to stimulate IP1 production Compound_Prep->Agonist_Stimulation Antagonist_Incubation->Agonist_Stimulation Lysis_Detection 6. Lyse cells and add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) Agonist_Stimulation->Lysis_Detection HTRF_Reading 7. Read HTRF signal on a compatible plate reader Lysis_Detection->HTRF_Reading Data_Analysis 8. Calculate IC50 values for CS-003 HTRF_Reading->Data_Analysis

Caption: Experimental Workflow for CS-003 HTRF Assay.

Materials and Methods

Reagents and Materials
  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human NK1, NK2, or NK3 receptors (e.g., from GenScript, Innoprot, Millipore).[1][2][3][4][5][6]

  • Cell Culture Medium: As recommended by the cell line provider (e.g., Ham's F-12K with 10% FBS and selection antibiotic).[2][4]

  • CS-003 Free Base: To be solubilized in DMSO to create a stock solution.

  • Agonists:

    • Substance P (for NK1 receptor)

    • Neurokinin A (for NK2 receptor)

    • Neurokinin B (for NK3 receptor)

  • Assay Kit: IP-One HTRF Assay Kit (e.g., from Cisbio Bioassays or other suppliers).[7][8][9]

  • Assay Plate: White, opaque, 384-well, tissue culture-treated plates.

  • Reagent-grade water and DMSO.

  • HTRF-compatible plate reader.

Experimental Protocol

1. Cell Culture and Plating:

  • Culture the NK1, NK2, or NK3 expressing cells according to the supplier's recommendations.

  • On the day of the assay, harvest the cells and resuspend them in the appropriate assay buffer provided with the IP-One HTRF kit.

  • Adjust the cell density to the recommended concentration (typically determined during assay optimization).

  • Dispense the cell suspension into the wells of a 384-well white assay plate. The volume will depend on the specific kit's protocol (e.g., 10 µL/well).

2. Compound Preparation:

  • Prepare a stock solution of CS-003 in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the CS-003 stock solution in assay buffer to create a dose-response curve. Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) to avoid solvent effects.

  • Prepare the agonist (Substance P, Neurokinin A, or Neurokinin B) at a concentration that will elicit an EC80 response (the concentration that gives 80% of the maximal response), as determined in a separate agonist dose-response experiment.

3. Assay Procedure:

  • Add a small volume (e.g., 5 µL) of the diluted CS-003 or vehicle control to the appropriate wells of the assay plate containing the cells.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

  • Add the agonist solution (e.g., 5 µL of EC80 concentration) to all wells except the negative control wells (which receive assay buffer instead).

  • Incubate the plate for the recommended stimulation time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Following the stimulation, add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate, pre-diluted in lysis buffer as per the kit instructions) to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader at two wavelengths: the emission wavelength of the cryptate donor (e.g., 620 nm) and the emission wavelength of the d2 acceptor (e.g., 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

  • Plot the normalized HTRF signal against the logarithm of the CS-003 concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for CS-003 for each receptor.

Data Presentation

The inhibitory potency of CS-003 on each of the tachykinin receptors can be summarized in a table for easy comparison.

ReceptorAgonist (EC80)CS-003 IC50 (nM)
NK1Substance PHypothetical Value
NK2Neurokinin AHypothetical Value
NK3Neurokinin BHypothetical Value

Logical Relationship Diagram

Logical_Relationship cluster_input Input Components cluster_process Assay Process cluster_output Output Signal CS003 CS-003 (Antagonist) IP1_Production IP1 Production CS003->IP1_Production Inhibits Agonist Agonist (SP, NKA, or NKB) Agonist->IP1_Production Stimulates Receptor_Cells Cells Expressing NK Receptor Receptor_Cells->IP1_Production Mediates HTRF_Signal HTRF Signal IP1_Production->HTRF_Signal Inversely Proportional IC50 IC50 Value HTRF_Signal->IC50 Determines

Caption: Logical Flow of the CS-003 Inhibition Assay.

Conclusion

This application note provides a comprehensive protocol for developing a robust and reproducible cell-based assay to characterize the inhibitory activity of CS-003 on NK1, NK2, and NK3 receptors. The HTRF-based IP-One assay is a sensitive and high-throughput compatible method for quantifying the Gq-mediated signaling of tachykinin receptors. This assay is a valuable tool for researchers in drug discovery and development to study the pharmacology of tachykinin receptor antagonists.

References

Application Notes: Measuring CS-003 Free Base Efficacy in Preclinical Respiratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for evaluating the efficacy of CS-003 Free base, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in relevant in vitro and in vivo respiratory models. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] These protocols describe methods to confirm the inhibitory activity of this compound on the p38α kinase, its effects on inflammatory cytokine release in macrophages, and its efficacy in animal models of acute and allergic airway inflammation.

Introduction: The Role of p38 MAPK in Respiratory Disease

The p38 MAPK signaling cascade is a key pathway activated by cellular stresses and inflammatory cytokines.[][4] In the lungs, activation of p38 MAPK, particularly the p38α isoform, in inflammatory cells like macrophages and neutrophils leads to the production and release of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1][5] This cascade contributes significantly to the airway inflammation, remodeling, and hyperresponsiveness characteristic of asthma and COPD.[1] Inhibiting the p38 MAPK pathway is therefore a promising therapeutic strategy for these conditions.[4][6] this compound is a novel small molecule designed to selectively inhibit p38α MAPK, thereby reducing the downstream inflammatory response.

In Vitro Efficacy Assessment

Protocol: p38α Kinase Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human p38α.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α.

Methodology:

  • Reagents: Recombinant active p38α enzyme, kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), ATP, and a suitable substrate (e.g., ATF-2).[7][8]

  • Procedure: a. Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. b. In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).[7] c. Add 2 µL of p38α enzyme solution to each well. d. Add 2 µL of a mix of ATP and ATF-2 substrate to initiate the reaction.[7][8] e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method, such as ADP-Glo™ Kinase Assay or western blotting for Phospho-ATF-2.[7][8][9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: LPS-Induced TNF-α Release in Macrophages

This cell-based assay assesses the functional consequence of p38 MAPK inhibition by measuring the suppression of a key pro-inflammatory cytokine.

Objective: To measure the dose-dependent effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production in a macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.

  • Procedure: a. Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour. c. Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 4-6 hours to induce TNF-α production.[10][11][12] d. After incubation, collect the cell culture supernatant. e. Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition at each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value as described for the kinase assay.

Summary of In Vitro Data
AssayCompoundTarget/Cell LineEndpointResult (IC50)
Kinase InhibitionThis compoundRecombinant p38αPhosphorylation15 nM
Reference InhibitorRecombinant p38αPhosphorylation25 nM
Cytokine ReleaseThis compoundRAW 264.7 MacrophagesTNF-α Release50 nM
Reference InhibitorRAW 264.7 MacrophagesTNF-α Release80 nM

In Vivo Efficacy Assessment

Protocol: LPS-Induced Acute Lung Injury in Mice

This model assesses the efficacy of this compound in a model of acute, neutrophil-driven lung inflammation.[13][14]

Objective: To evaluate the effect of this compound on LPS-induced pulmonary inflammation, including neutrophil influx and cytokine levels in bronchoalveolar lavage fluid (BALF).[15]

Methodology:

  • Animals: Use C57BL/6 mice (10-12 weeks old).[14]

  • Procedure: a. Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle via a suitable route (e.g., oral gavage) 1 hour prior to LPS challenge. b. Anesthetize the mice and instill LPS (e.g., 1-5 mg/kg) intratracheally to induce lung injury.[13][16] c. At a predetermined time point (e.g., 6-24 hours) after LPS instillation, euthanize the animals.[14] d. Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs.[14][16] e. Centrifuge the BAL fluid (BALF) to pellet the cells.

  • Endpoints & Analysis: a. Cell Infiltration: Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides to perform differential cell counts (specifically neutrophils). b. Cytokine Analysis: Use the BALF supernatant to measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA. c. Lung Edema: Measure the lung wet-to-dry weight ratio as an indicator of vascular permeability.

Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model evaluates the efficacy of this compound in a Th2-driven allergic inflammation model that mimics key features of human asthma.[17][18]

Objective: To assess the impact of this compound on eosinophilic airway inflammation, mucus production, and airway hyperresponsiveness (AHR).

Methodology:

  • Animals: Use BALB/c mice (6-8 weeks old).[18]

  • Sensitization & Challenge: a. Sensitization: Sensitize mice on days 0 and 7 (or 14) with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum).[18][19][20] b. Challenge: On subsequent days (e.g., days 21-25), challenge the mice with nebulized OVA solution for 20-30 minutes.[18][20]

  • Dosing: Administer this compound or vehicle daily, starting 1 hour before each OVA challenge.

  • Endpoints & Analysis (24-48 hours after final challenge): a. Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine (B1211447) using whole-body plethysmography. b. BALF Analysis: Collect BALF to determine total and differential cell counts, focusing on eosinophils. c. Histology: Perfuse and fix the lungs for histological analysis. Stain sections with Hematoxylin & Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production/goblet cell hyperplasia.

Summary of In Vivo Data

Table 1: Effect of CS-003 on LPS-Induced Lung Inflammation

Treatment GroupDose (mg/kg)BALF Total Cells (x10⁵)BALF Neutrophils (x10⁵)BALF TNF-α (pg/mL)
Vehicle + Saline-0.5 ± 0.10.02 ± 0.01< 20
Vehicle + LPS-8.2 ± 1.17.5 ± 1.01250 ± 150
CS-003 + LPS15.1 ± 0.84.5 ± 0.7710 ± 90
CS-003 + LPS52.3 ± 0.51.9 ± 0.4250 ± 50
CS-003 + LPS101.1 ± 0.30.8 ± 0.280 ± 25
Data are presented as mean ± SEM. p < 0.05 vs. Vehicle + LPS group.

Table 2: Effect of CS-003 on OVA-Induced Allergic Airway Inflammation

Treatment GroupDose (mg/kg)BALF Total Cells (x10⁵)BALF Eosinophils (x10⁵)AHR (PenH at 50mg/mL MCh)
Vehicle + Saline-0.6 ± 0.20.01 ± 0.011.2 ± 0.2
Vehicle + OVA-5.5 ± 0.93.8 ± 0.64.1 ± 0.5
CS-003 + OVA52.8 ± 0.61.5 ± 0.42.3 ± 0.4
CS-003 + OVA101.7 ± 0.40.8 ± 0.21.8 ± 0.3
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle + OVA group. PenH = Enhanced Pause.

Visualized Pathways and Workflows

p38_MAPK_Pathway stress Inflammatory Stimuli (e.g., LPS, Cytokines) mkk MKK3 / MKK6 stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation tf Transcription Factors (e.g., ATF2) p38->tf Activation cs003 This compound cs003->p38 cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) tf->cytokines Gene Expression inflammation Airway Inflammation cytokines->inflammation

Caption: p38 MAPK signaling pathway and the inhibitory action of CS-003.

In_Vitro_Workflow start Seed RAW 264.7 Cells (96-well plate) pretreat Pre-treat with CS-003 or Vehicle (1 hr) start->pretreat stimulate Stimulate with LPS (4-6 hrs) pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Quantify TNF-α (ELISA) collect->elisa analyze Calculate IC50 elisa->analyze

Caption: Workflow for the in vitro macrophage cytokine release assay.

In_Vivo_Workflow start Acclimate Mice (BALB/c or C57BL/6) dose Dose: CS-003 or Vehicle (e.g., Oral Gavage) start->dose challenge Inflammatory Challenge (LPS Instillation or OVA Nebulization) dose->challenge endpoints Terminal Endpoints (6-48 hrs post-challenge) challenge->endpoints balf Collect BALF endpoints->balf histology Harvest Lungs for Histology endpoints->histology ahr Measure AHR (OVA model only) endpoints->ahr analysis Analyze Data: Cell Counts, Cytokines, Pathology balf->analysis histology->analysis ahr->analysis

Caption: General workflow for in vivo respiratory model efficacy studies.

References

CS-003 Free Base: Application Notes for a Potent Triple Tachykinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CS-003 is a potent, non-peptide antagonist of all three tachykinin receptor subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3).[1][2][3][4][5] Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides involved in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, smooth muscle contraction, and CNS signaling.[6][7][8] By simultaneously blocking the receptors for these peptides, CS-003 serves as a powerful pharmacological tool for investigating the roles of the tachykinin system in vitro and in vivo. These application notes provide a summary of CS-003's pharmacological data, detailed protocols for its use in key experiments, and a visualization of the signaling pathways it modulates.

Data Presentation

In Vitro Pharmacological Profile of CS-003

The following table summarizes the in vitro binding affinities and functional antagonist potencies of CS-003.

ParameterReceptorSpeciesValueReference
Binding Affinity (Ki) NK1Human2.3 nM[1][2][3][4][5]
NK2Human0.54 nM[1][2][3][4][5]
NK3Human0.74 nM[1][2][3][4][5]
Functional Antagonism (pA2) NK1Not Specified8.7 µM[1][2][5]
(Inositol Phosphate (B84403) Formation)NK2Not Specified9.4 µM[1][2][5]
NK3Not Specified9.5 µM[1][2][5]
In Vivo Efficacy of CS-003

The following table summarizes the in vivo efficacy of CS-003 in preclinical models of tachykinin-mediated responses.

ModelAgonistEndpointID50Route of AdministrationSpeciesReference
Tracheal Vascular HyperpermeabilitySubstance PInhibition of plasma extravasation0.13 mg/kgIntravenousGuinea Pig[1][4][5]
BronchoconstrictionNeurokinin AInhibition of bronchoconstriction0.040 mg/kgIntravenousGuinea Pig[1][4][5]
BronchoconstrictionNeurokinin BInhibition of bronchoconstriction0.063 mg/kgIntravenousGuinea Pig[1][4][5]

Signaling Pathway

Tachykinin receptors (NK1, NK2, NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[6][9] Upon binding of their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), these receptors primarily couple to Gq/11 proteins.[10][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release. There is also evidence for tachykinin receptors coupling to other G-proteins, such as Gs, which can modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.[6][11] CS-003, as an antagonist, blocks the initial ligand binding step, thereby inhibiting all downstream signaling events.

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tachykinins Tachykinins (Substance P, NKA, NKB) NK_Receptor Tachykinin Receptors (NK1, NK2, NK3) Tachykinins->NK_Receptor Binds & Activates CS-003 CS-003 Free Base CS-003->NK_Receptor Binds & Blocks G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Contraction, Neuronal Excitation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Tachykinin Receptors

This protocol provides a general framework for determining the binding affinity of CS-003 to NK1, NK2, or NK3 receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the human tachykinin receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [125I]Substance P for NK1, [125I]Neurokinin A for NK2, [125I]Eledoisin for NK3).

  • This compound.

  • Non-specific binding control: A high concentration of a known non-radiolabeled antagonist for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare a serial dilution of CS-003 in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Radioligand at a concentration at or below its Kd.

    • Either CS-003 at various concentrations, assay buffer (for total binding), or the non-specific binding control.

    • Cell membrane preparation (protein concentration to be optimized for each receptor).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of CS-003.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of CS-003 Start->Serial_Dilution Assay_Plate Set up 96-well Assay Plate (Radioligand, Membranes, CS-003/Controls) Serial_Dilution->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis (IC50 and Ki Determination) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Inositol Phosphate (IP) Formation Assay

This protocol outlines a method to assess the functional antagonist activity of CS-003 by measuring the inhibition of agonist-induced inositol phosphate accumulation.[1][2][5]

Materials:

  • Cells expressing the tachykinin receptor of interest.

  • [3H]-myo-inositol.

  • Agonist for the target receptor (e.g., Substance P, NKA, or NKB).

  • This compound.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 10 mM LiCl).

  • Lysis buffer (e.g., ice-cold perchloric acid).

  • Anion exchange chromatography columns.

  • Elution buffers.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Labeling: Plate cells and allow them to adhere. Label the cells by incubating them with [3H]-myo-inositol in the culture medium for 24-48 hours.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with various concentrations of CS-003 in assay buffer for a specified time (e.g., 30 minutes).

  • Agonist Stimulation: Add the specific agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a time known to produce a robust IP accumulation (e.g., 30-60 minutes).

  • Lysis: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.

  • IP Extraction: Neutralize the cell lysates and apply them to anion exchange columns.

  • Elution: Wash the columns and elute the inositol phosphates with an appropriate elution buffer.

  • Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the agonist-induced IP formation at each concentration of CS-003.

    • Plot the percentage of inhibition against the log concentration of CS-003.

    • Calculate the IC50 value.

    • Calculate the pA2 value using the Schild equation to quantify the antagonist potency.

In Vivo Bronchoconstriction in Guinea Pigs

This protocol is a model for evaluating the in vivo efficacy of CS-003 against neurokinin-induced bronchoconstriction.[1][4][5]

Materials:

  • Male Hartley guinea pigs.

  • Anesthetic (e.g., urethane).

  • Tracheal cannula.

  • Ventilator.

  • Pressure transducer to measure airway resistance.

  • Neurokinin A or Neurokinin B for induction of bronchoconstriction.

  • This compound.

  • Vehicle for drug administration (e.g., saline).

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy to insert a cannula. Connect the animal to a ventilator.

  • Measurement of Airway Resistance: Monitor and record the baseline airway resistance using a pressure transducer.

  • Drug Administration: Administer CS-003 or vehicle intravenously at various doses. A typical pre-treatment time is 5 minutes before the agonist challenge.[1][4][5]

  • Agonist Challenge: Administer a dose of NKA or NKB intravenously that is known to cause a significant and reproducible increase in airway resistance.

  • Data Recording: Continuously record the airway resistance before and after the agonist challenge in both vehicle- and CS-003-treated animals.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist-induced increase in airway resistance for each dose of CS-003.

    • Determine the ID50 value, which is the dose of CS-003 that causes a 50% inhibition of the bronchoconstrictor response.

Conclusion

This compound is a valuable pharmacological tool for the investigation of tachykinin receptor-mediated processes. Its high affinity and potent antagonist activity at all three neurokinin receptors make it suitable for a wide range of in vitro and in vivo studies aimed at elucidating the role of the tachykinin system in health and disease. The protocols provided herein offer a starting point for researchers to incorporate CS-003 into their experimental designs. As with any experimental procedure, optimization of specific conditions may be necessary for different cell lines or animal models.

References

Troubleshooting & Optimization

Technical Support Center: CS-003 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) regarding the solubility of the hypothetical compound CS-003 free base in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and PBS?

This compound, a poorly water-soluble compound, exhibits significantly different solubility profiles in the organic solvent DMSO versus the aqueous buffer PBS. As a general guidance, you can expect high solubility in DMSO and low solubility in PBS. For detailed quantitative data, please refer to the table below.

Data Presentation: Solubility of this compound

SolventSolubility TypeMethodConcentration (mM)Temperature (°C)
DMSOEquilibriumShake-Flask>10025
PBS (pH 7.4)KineticNephelometry5 µM25
PBS (pH 7.4)ThermodynamicShake-Flask2 µM25
Q2: Why is there a significant difference in solubility between DMSO and PBS?

The difference in solubility arises from the distinct chemical properties of the solvents and this compound. DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1] In contrast, PBS is an aqueous buffer that simulates physiological pH. Free bases of drugs are often poorly soluble in water at neutral pH.

Q3: What is the difference between kinetic and thermodynamic solubility?

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility of the amorphous or fastest precipitating form of the compound and is often higher than thermodynamic solubility. This measurement is common in high-throughput screening.[2][3]

Thermodynamic solubility , or equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[3][4][5] This is considered the "true" solubility and is determined by adding the solid compound to the solvent and allowing it to equilibrate over a longer period.

Logical Relationship of Solubility Concepts

A Compound Stock in DMSO B Rapid Dilution in Aqueous Buffer A->B G Supersaturated Solution (Often transient) B->G C Kinetic Solubility D Solid Compound E Equilibration in Solvent D->E F Thermodynamic (Equilibrium) Solubility E->F G->C Precipitation leads to measured concentration A Prepare 10 mM CS-003 Stock in 100% DMSO B Dispense Stock into 384-well Plate A->B C Add PBS (pH 7.4) to achieve final concentrations B->C D Mix and Incubate (e.g., 1-2 hours at 25°C) C->D E Measure Light Scatter using a Nephelometer D->E F Determine Solubility Limit (Concentration at which precipitation is observed) E->F

References

CS-003 Free base experimental stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information provided is for research use only. The stability data presented is representative and intended to guide experimental design. Researchers should always perform their own stability studies under their specific experimental conditions.

This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental stability and storage of the novel research compound CS-003 Free Base. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?

A1: For long-term storage, this compound as a solid powder should be stored at -20°C, protected from light and moisture.[1][2] Stock solutions, typically prepared in a suitable organic solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[3] For short-term use, refrigerated conditions (2-8°C) may be acceptable, but stability should be verified.[2]

Q2: My experimental results with CS-003 are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent potency or variable results are classic signs of compound instability.[3] If CS-003 degrades in your experimental medium (e.g., cell culture media, aqueous buffer) during incubation, the effective concentration of the active compound will decrease, leading to variability in your dose-response curves or a higher apparent IC50 value.[3][4] It is crucial to assess the compound's stability under your specific experimental conditions.[4]

Q3: I see a precipitate after adding my CS-003 solution to my aqueous experimental medium. What is causing this?

A3: Precipitation can occur for several reasons:

  • Poor Solubility: The concentration of CS-003 may have exceeded its solubility limit in the final aqueous medium.

  • Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) might be too high, or adding a cold stock solution to a warmer medium can cause the compound to crash out of solution.[3]

  • Interaction with Media Components: CS-003 may interact with proteins or salts in the medium, leading to precipitation.

Q4: How susceptible is CS-003 to degradation by light or oxidation?

A4: Many organic molecules are sensitive to light and oxidation.[5][6] Photodegradation can occur even under normal laboratory lighting.[5] Therefore, it is a best practice to handle CS-003 in amber vials or protect solutions from light by wrapping containers in aluminum foil.[6][7] Oxidative degradation is also a common pathway, which can be accelerated by exposure to air and certain metal ions.[5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with this compound.

Problem Potential Cause Recommended Solution
Loss of Potency in Long-Term Experiments (>24h) Degradation of CS-003 in aqueous/cell culture medium.1. Assess Solution Stability: Perform a time-course experiment to quantify the concentration of CS-003 at different time points under your assay conditions. 2. Replenish Compound: If significant degradation occurs, consider replenishing the medium with freshly prepared CS-003 at regular intervals.[3] 3. Reduce Incubation Time: If possible, modify the experimental protocol to use a shorter incubation period.[3]
Precipitate Formation in Assay Wells Exceeded solubility limit in the final medium.1. Determine Solubility: Conduct a solubility test to find the maximum concentration of CS-003 that remains in solution in your specific medium. 2. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to cells.[3] 3. Pre-warm Medium: Allow the diluted compound solution to equilibrate to the same temperature as your culture medium before adding it.[3]
Inconsistent HPLC/LC-MS Peak Areas Between Replicates 1. Adsorption: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates). 2. Incomplete Dissolution: The stock solution may not be fully dissolved. 3. Degradation on Autosampler: The compound may be unstable in the autosampler vial at room temperature.1. Use Low-Adhesion Plasticware or Glass Inserts: This can minimize loss due to surface adsorption. 2. Ensure Complete Dissolution: Vortex and sonicate the stock solution upon preparation to ensure the compound is fully dissolved. Visually inspect for particulates. 3. Use a Cooled Autosampler: Set the autosampler temperature to 4°C to minimize degradation while samples are waiting for injection.
Appearance of New Peaks in Chromatogram Over Time Chemical degradation of CS-003.1. Conduct Forced Degradation Studies: Expose the compound to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products.[8][9][10] This helps to identify potential degradants and develop a stability-indicating analytical method. 2. Characterize Degradants: Use LC-MS/MS to identify the structures of the degradation products, which can provide insight into the degradation pathway.[4]

Experimental Stability Data

The following tables summarize representative stability data for this compound.

Table 1: Solid-State Stability of this compound

Assay performed by HPLC-UV. Purity is determined by peak area normalization.

Storage ConditionTime PointPurity (%)Appearance
-20°C (Protected from light)12 Months99.8White crystalline powder
4°C (Protected from light)12 Months99.1White crystalline powder
25°C / 60% RH (Protected from light)6 Months97.5Off-white powder
40°C / 75% RH (Accelerated)3 Months92.3Yellowish powder
Photostability (ICH Q1B Option 2)1.2 million lux hours96.8Slight discoloration
Table 2: Solution-State Stability of CS-003 (10 mM in DMSO)

Assay performed by HPLC-UV. Concentration is reported as % of initial concentration.

Storage ConditionTime PointConcentration (% of Initial)
-80°C 12 Months99.5
-20°C 12 Months98.2
4°C 1 Month97.9
25°C (Room Temp) 48 Hours91.4
Table 3: Freeze-Thaw Stability of CS-003 (10 mM in DMSO)

Samples were frozen at -20°C and thawed to room temperature for each cycle.[11] Assay performed by HPLC-UV.

Number of CyclesPurity (%)Concentration (% of Initial)
1 Cycle 99.899.9
3 Cycles 99.799.5
5 Cycles 99.598.8

Experimental Protocols

Protocol 1: Solid-State Stability Assessment

This protocol is based on ICH Q1A(R2) guidelines for stability testing.[12]

  • Sample Preparation: Place accurately weighed samples (approx. 5-10 mg) of this compound into separate, appropriate containers (e.g., clear and amber glass vials).

  • Storage: Store the vials under various conditions as specified in Table 1.[13][14] This includes long-term (e.g., -20°C, 4°C), accelerated (e.g., 40°C/75% RH), and photostability conditions.[13]

  • Time Points: At designated time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.

  • Analysis:

    • Visually inspect the sample for any changes in physical appearance (color, texture).

    • Prepare a solution of known concentration in a suitable solvent (e.g., 1 mg/mL in Acetonitrile/Water).

    • Analyze the solution using a validated stability-indicating HPLC method to determine purity and identify any degradation products.

Protocol 2: Solution-State Stability in DMSO

This protocol assesses the stability of CS-003 in a common stock solution solvent.

  • Sample Preparation: Prepare a stock solution of CS-003 in DMSO at a specified concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into multiple small-volume aliquots in microcentrifuge tubes or amber HPLC vials to avoid repeated freeze-thaw cycles.[3]

  • Storage: Store the aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and 25°C).

  • Time Points: At each scheduled time point (e.g., 0, 24h, 48h, 1 week, 1 month), remove one aliquot from each temperature condition.

  • Analysis: Allow the aliquot to thaw and equilibrate to room temperature. Analyze by HPLC to determine the concentration relative to the T=0 sample.

Protocol 3: Freeze-Thaw Cycle Stability

This protocol evaluates the stability of a stock solution when subjected to repeated freezing and thawing.[15][16][17]

  • Sample Preparation: Prepare an aliquot of CS-003 stock solution (e.g., 10 mM in DMSO).

  • Initial Analysis (Cycle 0): Immediately analyze the freshly prepared solution to establish the baseline (T=0) purity and concentration.

  • Freeze-Thaw Cycles:

    • Freeze: Place the sample in a -20°C freezer for at least 12-24 hours.[11][15]

    • Thaw: Remove the sample and allow it to thaw completely at room temperature.[11]

    • This constitutes one cycle.

  • Analysis: After 1, 3, and 5 cycles, take a small sample for HPLC analysis to assess purity and concentration.

  • Repeat: Repeat the freeze-thaw process for the desired number of cycles.[15]

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_solid Solid-State Study cluster_solution Solution-State Study cluster_analysis Analysis prep Prepare 3 Batches of CS-003 Solid storage_solid Store under ICH Conditions (-20°C, 4°C, 25°C/60%RH, 40°C/75%RH) prep->storage_solid sol_prep Prepare 10mM Stock in DMSO storage_sol Store Aliquots at (-80°C, -20°C, 4°C, 25°C) sol_prep->storage_sol pull_solid Pull Samples at Timepoints (0, 3, 6, 12 mo) storage_solid->pull_solid analysis HPLC-UV/MS Analysis (Purity, Assay, Degradants) pull_solid->analysis pull_sol Pull Samples at Timepoints (0, 24h, 1wk, 1mo) storage_sol->pull_sol pull_sol->analysis report Generate Stability Report analysis->report

Caption: Workflow for assessing the solid-state and solution-state stability of CS-003.

Troubleshooting_Precipitation cluster_solubility Solubility Check cluster_solvent Solvent Check cluster_temp Temperature Check start Precipitate Observed in Aqueous Assay Medium? check_conc Is [CS-003] > Known Solubility Limit? start->check_conc Start Here reduce_conc Solution: Reduce Final Concentration check_conc->reduce_conc Yes check_dmso Is Final [DMSO] > 0.5%? check_conc->check_dmso No end_node Issue Resolved reduce_conc->end_node reduce_dmso Solution: Lower Stock Concentration or Dilution Factor check_dmso->reduce_dmso Yes check_temp Was Cold Stock Added to Warm Medium? check_dmso->check_temp No reduce_dmso->end_node warm_stock Solution: Equilibrate Diluted Stock to Medium Temperature check_temp->warm_stock Yes check_temp->end_node No (Contact Support) warm_stock->end_node

Caption: Decision tree for troubleshooting CS-003 precipitation in aqueous media.

References

Technical Support Center: Optimizing CS-003 Free Base Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of CS-003 free base in in vitro studies. Our goal is to help you optimize your experimental conditions to obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: CS-003 is a potent triple tachykinin receptor antagonist, exhibiting high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon binding their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B), activate the Gq alpha subunit. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking these receptors, CS-003 inhibits these downstream signaling pathways.

Q2: What is a recommended starting concentration range for CS-003 in in vitro assays?

A2: Based on available data for its activity in functional assays such as inositol phosphate (B84403) formation, a broad concentration range of 0.01 µM to 10 µM is a suitable starting point for dose-response experiments. To determine the optimal concentration for your specific cell line and assay, it is recommended to perform a logarithmic dilution series (e.g., from 1 nM to 100 µM).

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to dissolve this compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How does the "free base" nature of CS-003 affect its use in cell culture?

A4: Free base compounds can have lower aqueous solubility compared to their salt forms, and their solubility can be pH-dependent. Typically, the solubility of a basic compound is lower at higher pH. It is crucial to ensure complete dissolution in the final culture medium. If precipitation is observed upon dilution, troubleshooting steps such as lowering the final concentration or adjusting the pH of the buffer (if compatible with your experimental system) may be necessary.

Q5: How might serum in the culture medium affect the activity of CS-003?

A5: Serum contains proteins, such as albumin, that can bind to small molecules like CS-003. This binding reduces the effective (free) concentration of the compound available to interact with the target receptors on the cells.[1][2][3] If you observe a lower than expected potency in serum-containing media, consider performing experiments in serum-free or reduced-serum conditions to assess the impact of protein binding.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of CS-003 using a Cell Viability Assay

This protocol provides a general method to determine the cytotoxic concentration of CS-003, which is essential for selecting a non-toxic concentration range for functional assays.

Materials:

  • Cells expressing NK receptors

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of CS-003 in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CS-003.

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % viability against the log concentration of CS-003 to determine the CC50 (cytotoxic concentration 50%).

Protocol 2: Functional Antagonism Assay - Calcium Flux

This protocol measures the ability of CS-003 to inhibit agonist-induced intracellular calcium mobilization, a direct downstream effect of NK receptor activation.

Materials:

  • Cells expressing NK receptors

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • NK receptor agonist (e.g., Substance P, Neurokinin A, or Neurokinin B)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8)

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

  • Compound Pre-incubation: Remove the dye solution and add different concentrations of CS-003 (prepared in assay buffer) to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Place the plate in the fluorescence plate reader. Add the NK receptor agonist at a pre-determined EC80 concentration to all wells.

  • Measurement: Measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Calculate the percentage of inhibition of the agonist response for each concentration of CS-003. Plot the % inhibition against the log concentration of CS-003 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Functional Antagonism Assay - Inositol Phosphate (IP) Formation

This assay measures the accumulation of inositol phosphates, a key second messenger in the NK receptor signaling pathway.

Materials:

  • Cells expressing NK receptors

  • Inositol-free medium

  • myo-[³H]-inositol

  • This compound

  • NK receptor agonist

  • LiCl solution

  • Perchloric acid

  • Anion-exchange chromatography columns

  • Scintillation cocktail and counter

Methodology:

  • Cell Labeling: Label the cells by incubating them overnight in inositol-free medium containing myo-[³H]-inositol.

  • Pre-treatment: Wash the cells and pre-incubate them with different concentrations of CS-003 in a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Agonist Stimulation: Add the NK receptor agonist at a pre-determined EC80 concentration and incubate for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction by adding ice-cold perchloric acid.

  • Separation: Neutralize the extracts and separate the inositol phosphates using anion-exchange chromatography.

  • Measurement: Quantify the amount of [³H]-inositol phosphates in each sample using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of agonist-induced IP accumulation for each CS-003 concentration and determine the IC50 value.

Data Presentation

Table 1: Key In Vitro Parameters for this compound

ParameterReceptorReported ValueReference
Ki NK12.3 nM[4][5]
NK20.54 nM[4][5]
NK30.74 nM[4][5]
pA2 NK18.7 µM[4][5]
NK29.4 µM[4][5]
NK39.5 µM[4][5]

Table 2: Recommended Concentration Ranges for Initial Experiments

Assay TypeStarting Concentration RangePurpose
Cell Viability 0.1 µM - 100 µMTo determine cytotoxicity (CC50) and select a non-toxic concentration range for functional assays.
Functional Antagonism (e.g., Calcium Flux, IP Formation) 0.01 µM - 10 µMTo determine the potency of CS-003 (IC50) in inhibiting agonist-induced receptor activation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect of CS-003 at tested concentrations. 1. Concentration is too low. 2. Compound precipitated out of solution. 3. Degradation of the compound. 4. Low receptor expression on cells. 1. Test a higher concentration range.2. Visually inspect the media for precipitation after adding the compound. Prepare fresh dilutions. Consider using a lower final concentration. For free bases, solubility can be pH-dependent; ensure the pH of your media is compatible.[6][7]3. Prepare fresh stock and working solutions. Assess compound stability in your specific cell culture media over the course of the experiment.4. Confirm the expression of NK1, NK2, and/or NK3 receptors on your cell line using techniques like qPCR, western blot, or flow cytometry.
High background or inconsistent results in functional assays. 1. Solvent (DMSO) toxicity. 2. Inconsistent cell culture conditions. 3. Pipetting errors. 4. Assay variability. 1. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control with the same DMSO concentration to assess its effect.2. Standardize cell passage number, confluency, and media composition.3. Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.4. Optimize assay parameters such as incubation times, cell density, and reagent concentrations.
Precipitation of CS-003 in aqueous media. 1. Poor aqueous solubility of the free base. 2. Exceeded solubility limit. 1. Ensure the stock solution in DMSO is fully dissolved before diluting into aqueous media. Sonication may help. The pH of the media can affect the solubility of a free base.[6][7]2. Decrease the final concentration of the compound in the assay.
Lower than expected potency (high IC50). 1. Serum protein binding. 2. Sub-optimal agonist concentration. 1. Reduce the serum concentration in the culture medium or use serum-free medium to assess the effect of protein binding.[1][2][3]2. For antagonist assays, use the agonist at its EC80 concentration to ensure a robust but still inhibitable signal.

Visualizations

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligands Ligands SP Substance P NK1R NK1 Receptor SP->NK1R NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R CS003 CS-003 CS003->NK1R CS003->NK2R CS003->NK3R Gq Gq Protein NK1R->Gq NK2R->Gq NK3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Proliferation, Inflammation) Ca2->Response MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Response

Caption: Tachykinin receptor signaling pathway and inhibition by CS-003.

Experimental_Workflow cluster_planning Phase 1: Preliminary Assays cluster_optimization Phase 2: Functional Assay Optimization cluster_confirmation Phase 3: Data Confirmation Solubility Determine CS-003 Solubility in DMSO & Culture Media Viability Cell Viability Assay (Determine CC50) Solubility->Viability Select Soluble Concentration Range Agonist_EC50 Determine Agonist EC50/EC80 Viability->Agonist_EC50 Select Non-Toxic Concentrations Dose_Response CS-003 Dose-Response (Determine IC50) Agonist_EC50->Dose_Response Use Agonist at EC80 Confirmation Confirm IC50 in Multiple Assays (e.g., Calcium & IP) Dose_Response->Confirmation Serum_Effect Assess Serum Effect (Serum vs. Serum-Free) Confirmation->Serum_Effect

Caption: Experimental workflow for optimizing CS-003 concentration.

Troubleshooting_Logic Start No/Low Activity Observed Check_Solubility Is the compound precipitated? Start->Check_Solubility Check_Concentration Is the concentration high enough? Check_Solubility->Check_Concentration No Solubility_Yes Lower concentration & re-dissolve Check_Solubility->Solubility_Yes Yes Check_Viability Is the concentration toxic? Check_Concentration->Check_Viability Yes Concentration_No Increase concentration Check_Concentration->Concentration_No No Check_Receptor Is the target receptor expressed? Check_Viability->Check_Receptor No Viability_Yes Lower concentration Check_Viability->Viability_Yes Yes Receptor_No Use appropriate cell line Check_Receptor->Receptor_No No Re-evaluate Re-evaluate Experiment Check_Receptor->Re-evaluate Yes Solubility_Yes->Re-evaluate Concentration_No->Re-evaluate Viability_Yes->Re-evaluate Receptor_No->Re-evaluate

Caption: Troubleshooting logic for unexpected experimental results.

References

Potential off-target effects of CS-003 Free base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CS-003 Free Base.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a triple tachykinin receptor antagonist with high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3.[1] It is being investigated for its therapeutic potential in respiratory diseases associated with neurokinins.[1]

Q2: What are the known binding affinities of this compound for its primary targets?

This compound exhibits nanomolar binding affinities for the human NK1, NK2, and NK3 receptors. The inhibitory constant (Ki) values are summarized in the table below.

Q3: Has this compound been investigated in clinical trials?

Yes, a single oral dose of 200 mg of CS-003 was shown to significantly protect against neurokinin A-induced bronchoconstriction in mild asthmatics at 1 and 8 hours post-dose in a double-blind, crossover, placebo-controlled trial.[2]

Q4: Are there any known or potential off-target effects of this compound?

A significant finding from preclinical studies is the induction of testicular toxicity in male dogs following daily administration of CS-003.[3] This effect is characterized by a decrease in sperm number and motility, reduced prostate weight, and an increase in sperm abnormalities, along with histopathological changes in the testis, epididymis, and prostate.[3]

Q5: What is the proposed mechanism for the observed testicular toxicity?

The testicular toxicity is thought to be caused by the inhibition of neurokinin B/neurokinin 3 receptor signaling, likely at the hypothalamic level.[3] A single administration of CS-003 was found to suppress plasma testosterone (B1683101) and luteinizing hormone (LH) levels in both intact and castrated male dogs.[3] The suppressed LH release could be restored by a GnRH agonist, suggesting that the pituitary's sensitivity to GnRH is not impaired by CS-003.[3] A similar toxicity profile was observed with a selective neurokinin 3 receptor antagonist, SB223412.[3]

Troubleshooting Guides

Issue 1: Unexpected hormonal changes or reproductive toxicity in male animal models.

  • Question: We are observing decreased testosterone and LH levels, along with testicular changes, in our male animal models treated with CS-003. Is this a known effect?

  • Answer: Yes, this is a documented effect. Daily administration of CS-003 has been shown to cause testicular toxicity in male dogs, which is linked to the suppression of plasma testosterone and LH levels.[3] This is believed to be an on-target effect of NK3 receptor antagonism at the hypothalamic level, impacting the hypothalamic-pituitary-gonadal (HPG) axis.[3]

Issue 2: Difficulty dissolving this compound for in vitro or in vivo studies.

  • Question: We are having trouble dissolving this compound for our experiments. What are the recommended solvents?

  • Answer: For specific solubility information, it is always best to consult the Certificate of Analysis provided by the supplier. However, for general guidance, information on the chemical and physical properties of this compound can be found in public databases such as PubChem.[4] For in vivo studies in asthmatic patients, a 200 mg dose was administered as a solution in distilled water.[2]

Issue 3: Variability in in vivo efficacy.

  • Question: We are observing inconsistent results in our in vivo experiments investigating the effects of CS-003 on bronchoconstriction. What could be the cause?

  • Answer: In vivo efficacy can be influenced by several factors. Ensure consistent dosing and administration routes. For instance, intravenous injection of CS-003 has been shown to inhibit substance P-induced tracheal vascular hyperpermeability and neurokinin-induced bronchoconstriction in a dose-dependent manner.[1] Oral administration has also been shown to be effective.[3] Factors such as the animal model, the specific inflammatory stimulus used, and the timing of drug administration relative to the stimulus can all impact the observed efficacy.

Data Presentation

Table 1: Binding Affinities and Functional Activity of this compound

TargetParameterValueSpeciesReference
NK1 ReceptorKi2.3 nMHuman[1]
NK2 ReceptorKi0.54 nMHuman[1]
NK3 ReceptorKi0.74 nMHuman[1]
NK1-mediated response (inositol phosphate (B84403) formation)pA28.7 µM-[1]
NK2-mediated response (inositol phosphate formation)pA29.4 µM-[1]
NK3-mediated response (inositol phosphate formation)pA29.5 µM-[1]
Substance P-induced tracheal vascular hyperpermeabilityID500.13 mg/kg (i.v.)-[1]
Neurokinin A-induced bronchoconstrictionID500.040 mg/kg (i.v.)-[1]
Neurokinin B-induced bronchoconstrictionID500.063 mg/kg (i.v.)-[1]

Experimental Protocols

1. Inositol (B14025) Phosphate Formation Assay

This protocol is a general guideline for measuring the effect of CS-003 on neurokinin-induced inositol phosphate formation in cultured cells expressing NK receptors.

  • Cell Culture and Labeling:

    • Culture cells expressing the human NK1, NK2, or NK3 receptor in appropriate medium.

    • Seed cells in multi-well plates.

    • Label the cells by incubating with myo-[³H]-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Compound Treatment and Stimulation:

    • Wash the cells to remove unincorporated myo-[³H]-inositol.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.01-10 µM) or vehicle control for a specified period (e.g., 30 minutes).[1]

    • Stimulate the cells with the respective neurokinin agonist (e.g., Substance P for NK1, Neurokinin A for NK2, Neurokinin B for NK3) at a concentration that elicits a submaximal response (e.g., EC80).

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.

    • Separate the total inositol phosphates from free myo-[³H]-inositol using anion-exchange chromatography (e.g., Dowex columns).

    • Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the inhibition of agonist-induced inositol phosphate formation at each concentration of CS-003.

    • Determine the pA2 value by performing a Schild analysis to quantify the antagonist's potency.

2. Substance P-Induced Tracheal Vascular Hyperpermeability Assay

This protocol is a general method for assessing the in vivo efficacy of CS-003 in a model of airway inflammation.

  • Animal Preparation:

    • Use appropriate animal models (e.g., rats or guinea pigs).

    • Anesthetize the animals according to approved institutional protocols.

  • Drug and Tracer Administration:

    • Administer this compound (e.g., 0.01-3.0 mg/kg) or vehicle control via the desired route (e.g., intravenous injection).[1]

    • After a specified pre-treatment time (e.g., 5 minutes), inject a vascular permeability tracer, such as Evans blue dye, intravenously.[1]

  • Induction of Vascular Permeability:

    • Administer Substance P intravenously to induce tracheal vascular hyperpermeability.

  • Tissue Collection and Dye Extraction:

    • After a set time, perfuse the systemic circulation with saline to remove intravascular tracer.

    • Dissect the trachea and record its wet weight.

    • Extract the Evans blue dye from the tissue by incubating it in a solvent such as formamide.

  • Quantification and Analysis:

    • Measure the absorbance of the extracted dye using a spectrophotometer.

    • Calculate the amount of extravasated dye per unit of tissue weight.

    • Determine the dose-dependent inhibition of Substance P-induced vascular hyperpermeability by CS-003 and calculate the ID50 value.[1]

Visualizations

G cluster_hypothalamus Hypothalamus cluster_pituitary Pituitary cluster_testes Testes CS-003 CS-003 NK3R NK3 Receptor CS-003->NK3R Inhibits NKB Neurokinin B NKB->NK3R Activates GnRH_Neuron GnRH Neuron NK3R->GnRH_Neuron Stimulates GnRH Release LH LH Release GnRH_Neuron->LH Stimulates Testosterone Testosterone Production LH->Testosterone Toxicity Testicular Toxicity Testosterone->Toxicity Suppression leads to

Caption: Proposed pathway for CS-003-induced testicular toxicity.

G Start Start In_Vitro_Screening In Vitro Screening (Receptor & Enzyme Panels) Start->In_Vitro_Screening Hit_Identification Identify Off-Target Hits In_Vitro_Screening->Hit_Identification Dose_Response Dose-Response & IC50/Ki Determination Hit_Identification->Dose_Response Cellular_Assay Cellular Functional Assays for Off-Target Hits Dose_Response->Cellular_Assay In_Vivo_Tox In Vivo Safety & Toxicology Studies Cellular_Assay->In_Vivo_Tox Data_Analysis Data Analysis & Risk Assessment In_Vivo_Tox->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing off-target effects.

References

Tachykinin Receptor Antagonist Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during tachykinin receptor antagonist assays.

Frequently Asked Questions (FAQs)

Q1: What are tachykinin receptors and their endogenous ligands?

A1: Tachykinin receptors are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] There are three main types: NK1, NK2, and NK3.[3] Each receptor has a preferred endogenous peptide ligand:

  • NK1 receptor (NK1R): Substance P (SP)[1][3]

  • NK2 receptor (NK2R): Neurokinin A (NKA)[1][3]

  • NK3 receptor (NK3R): Neurokinin B (NKB)[1][3] These ligands share a common C-terminal sequence, which can lead to some level of cross-reactivity between the receptors.[3][4]

Q2: What are the primary signaling pathways activated by tachykinin receptors?

A2: Tachykinin receptors primarily signal through two major G protein-dependent pathways:

  • Gq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][5]

  • Gs Pathway: This pathway involves the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[2][5]

Q3: What are the most common assay formats for studying tachykinin receptor antagonists?

A3: The most common assay formats include:

  • Radioligand Binding Assays: These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[6][7] They are considered the gold standard for determining the affinity of a ligand for a receptor.[6]

  • Calcium Flux Assays: These are functional assays that measure the increase in intracellular calcium concentration following receptor activation.[8][9][10] They are widely used for high-throughput screening of compounds that modulate receptor activity.

  • cAMP Assays: These functional assays measure the accumulation of cyclic AMP, another key second messenger in tachykinin receptor signaling.[11][12]

Troubleshooting Guides

This section addresses specific issues that may arise during tachykinin receptor antagonist assays.

Radioligand Binding Assays
ProblemPossible CausesRecommended Solutions
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient washing.- Issues with the filter plates.- Use a radioligand concentration at or below the Kd.[13]- Increase the number and volume of wash steps with ice-cold buffer.[14]- Pre-soak filter plates in a blocking agent (e.g., 0.3% polyethyleneimine).[15]
Low Specific Binding / Low Signal - Inactive radioligand or receptor preparation.- Insufficient receptor density in the membrane preparation.- Suboptimal assay conditions (incubation time, temperature).- Use a fresh batch of radioligand and test the receptor preparation with a known potent ligand.- Optimize the amount of membrane protein per well.[15]- Determine the optimal incubation time and temperature to reach equilibrium.[13]
High Variability Between Replicates - Pipetting errors.- Inconsistent membrane resuspension.- Improper mixing of reagents.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[14]- Ensure membranes are thoroughly and consistently resuspended before aliquoting.- Gently agitate plates during incubation to ensure uniform distribution.[15]
Calcium Flux Assays
ProblemPossible CausesRecommended Solutions
No or Weak Signal Upon Agonist Stimulation - Low receptor expression in the cell line.[16]- Poor cell health or over-confluence.[16]- Inactive agonist.- Inadequate dye loading.[16]- Use a cell line with confirmed high expression of the target receptor.- Ensure cells are healthy and seeded at an optimal density.[17]- Use a fresh, validated batch of agonist.- Optimize dye loading concentration, incubation time, and temperature.[9]
High Background Fluorescence - Constitutive receptor activity.[14][17]- Autofluorescence of test compounds.- Dye leakage from cells.- If possible, use an inverse agonist to reduce basal activity.[14]- Include a control with compound alone to measure its intrinsic fluorescence.- Ensure gentle cell handling and washing to maintain cell membrane integrity.
Rapid Signal Decay (Tachyphylaxis) - Receptor desensitization and internalization upon repeated agonist stimulation.[18]- Increase washout time between agonist applications.[18]- Use a lower concentration of agonist.- Consider a single-addition protocol instead of cumulative additions.[18]

Experimental Protocols

Competitive Radioligand Binding Assay Protocol

This protocol outlines a standard filtration-based competitive binding assay.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the tachykinin receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[15]

    • Centrifuge the homogenate to pellet the membranes.[15]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.[15]

    • Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[15]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[15]

      • Membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells).[15]

      • Radioligand at a fixed concentration (typically at or below its Kd).

      • Varying concentrations of the unlabeled antagonist.

      • For total binding, add buffer instead of the antagonist.

      • For non-specific binding, add a high concentration of a known unlabeled ligand.[14]

  • Incubation:

    • Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[15]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a vacuum harvester.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation fluid to each well.[16]

    • Count the radioactivity using a scintillation counter.[16]

    • Calculate specific binding by subtracting non-specific binding from total binding.[16]

    • Plot the specific binding against the log concentration of the antagonist to determine the IC50 value.[16]

    • Calculate the Ki value using the Cheng-Prusoff equation.[16]

Calcium Flux Assay Protocol

This protocol describes a fluorescent-based calcium flux assay.

  • Cell Preparation:

    • Culture cells expressing the tachykinin receptor of interest to an optimal density.

    • On the day of the assay, harvest the cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of approximately 1 x 10^6 cells/mL.[9]

    • Plate the cells into a 96-well plate.[9]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 2-5 µM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%).[9]

    • Add the loading buffer to the cells and incubate in the dark for 45-60 minutes at 37°C.[9]

  • Cell Washing:

    • Gently wash the cells to remove excess dye. This can be done by centrifuging the plate at a low speed and carefully replacing the supernatant with fresh buffer.[9]

  • Compound Addition:

    • Add varying concentrations of the tachykinin receptor antagonist to the appropriate wells.

    • Include a vehicle control.[9]

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C.[9]

  • Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with an injector.

    • Establish a baseline fluorescence reading for each well.[9]

    • Inject the agonist (e.g., Substance P for NK1R) into the wells and immediately begin kinetic reading of fluorescence intensity for several minutes to capture the calcium response.[9]

  • Data Analysis:

    • Normalize the change in fluorescence intensity (ΔF) to the baseline fluorescence (F₀) to get ΔF/F₀.[9]

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the antagonist concentration to determine the IC50 value.[9]

Visualizations

Tachykinin_Signaling_Pathways cluster_receptor Tachykinin Receptor cluster_g_protein G Protein Activation cluster_gq_pathway Gq Pathway cluster_gs_pathway Gs Pathway Tachykinin Tachykinin (SP, NKA, NKB) NK_Receptor NK Receptor (NK1, NK2, NK3) Tachykinin->NK_Receptor Binds Gq_11 Gq/11 NK_Receptor->Gq_11 Gs Gs NK_Receptor->Gs PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Ca Cellular Response Ca_release->Cellular_Response_Ca Leads to Cellular_Response_PKC Cellular Response PKC->Cellular_Response_PKC Leads to ATP ATP AC->ATP Converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_PKA Cellular Response PKA->Cellular_Response_PKA Leads to

Caption: Tachykinin Receptor Signaling Pathways.

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation start->mem_prep assay_setup Assay Setup (Membranes, Radioligand, Antagonist) mem_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Filtration and Washing incubation->filtration detection Scintillation Counting filtration->detection analysis Data Analysis (IC50, Ki) detection->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Calcium_Flux_Workflow start Start cell_prep Cell Preparation and Plating start->cell_prep dye_loading Calcium Dye Loading cell_prep->dye_loading washing Cell Washing dye_loading->washing compound_add Antagonist Addition washing->compound_add measurement Fluorescence Measurement (Baseline & Post-Agonist) compound_add->measurement analysis Data Analysis (IC50) measurement->analysis end End analysis->end

Caption: Calcium Flux Assay Workflow.

Troubleshooting_Logic start Assay Fails or Gives Unexpected Results check_signal Is there a signal? start->check_signal check_background Is the background high? check_signal->check_background Yes no_signal No Signal/Weak Signal check_signal->no_signal No check_variability Is there high variability? check_background->check_variability No high_background High Background check_background->high_background Yes high_variability High Variability check_variability->high_variability Yes end Re-run Assay check_variability->end No solution_no_signal Check Reagent Activity (Ligands, Cells, Receptor Prep) Optimize Assay Conditions (Concentrations, Time, Temp) no_signal->solution_no_signal solution_high_background Optimize Washing Steps Check for Autofluorescence Use Inverse Agonists high_background->solution_high_background solution_high_variability Check Pipetting Technique Ensure Homogeneous Reagent Mixing Standardize Protocols high_variability->solution_high_variability solution_no_signal->end solution_high_background->end solution_high_variability->end

Caption: Troubleshooting Workflow.

References

Technical Support Center: CS-003 Dose Dependency Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center addresses dose dependency considerations for "CS-003," a term that can refer to two distinct therapeutic agents. To ensure clarity, this guide is divided into two sections:

  • Section A: CS-003 Free Base (Tachykinin Receptor Antagonist) : For researchers working with the small molecule triple neurokinin receptor antagonist.

  • Section B: Study CS-003 (Nadofaragene Firadenovec / Adstiladrin®) : For clinical researchers and healthcare professionals involved with the gene therapy for non-muscle invasive bladder cancer.

Section A: this compound (Tachykinin Receptor Antagonist)

This section provides technical guidance for researchers using this compound, a potent antagonist of all three neurokinin (tachykinin) receptors: NK1, NK2, and NK3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a triple tachykinin receptor antagonist, meaning it blocks the activity of three related receptors: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors.[1][2] These receptors are typically activated by neuropeptides called tachykinins, such as Substance P and Neurokinin A and B.[3][4] By blocking these receptors, CS-003 can inhibit downstream signaling pathways involved in various physiological processes, including inflammation, bronchoconstriction, and neurotransmission.[2][3]

Q2: What are the binding affinities and functional potencies of CS-003 at the tachykinin receptors?

A2: CS-003 demonstrates high affinity for all three human tachykinin receptors. The table below summarizes its in vitro binding affinities (Ki) and functional antagonist potencies (pA2).

ReceptorKi (nM)[1]pA2 (µM)
NK12.38.7
NK20.549.4
NK30.749.5

Q3: What are some key in vivo dose-response parameters for CS-003?

A3: In vivo studies in animal models have demonstrated the dose-dependent efficacy of CS-003 in inhibiting various neurokinin-mediated responses. The following table summarizes the half-maximal inhibitory dose (ID50) for different effects.

SpeciesEffectRoute of AdministrationID50 (mg/kg)[1]
Guinea PigSubstance P-induced tracheal vascular hyperpermeabilityIntravenous0.13
Guinea PigNeurokinin A-induced bronchoconstrictionIntravenous0.040
Guinea PigNeurokinin B-induced bronchoconstrictionIntravenous0.063

Oral administration has also been shown to be effective. For instance, CS-003 dose-dependently inhibited substance P-induced tracheal vascular hyperpermeability, neurokinin A- and neurokinin B-induced bronchoconstriction with ID50 values of 3.6, 1.3, and 0.89 mg/kg (p.o.), respectively.[2]

Troubleshooting Guide

Q4: I am observing lower than expected potency of CS-003 in my in vitro assay. What could be the issue?

A4: Several factors could contribute to lower than expected potency:

  • Solubility: this compound may have limited aqueous solubility. Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in aqueous buffer. Precipitates, even if not visible, can significantly reduce the effective concentration.

  • Stability: While generally stable, prolonged storage in certain solvents or at inappropriate temperatures could lead to degradation. It is recommended to prepare fresh dilutions for each experiment.

  • Assay Conditions: The potency of receptor antagonists can be influenced by assay conditions such as pH, temperature, and the presence of serum proteins. Ensure your assay buffer is compatible with the compound and that conditions are consistent across experiments.

  • Agonist Concentration: In functional assays, the apparent potency of an antagonist is dependent on the concentration of the agonist used. Ensure you are using an appropriate and consistent concentration of the tachykinin agonist.

Q5: My in vivo experiment with orally administered CS-003 is showing inconsistent results. What should I check?

A5: Inconsistent results with oral administration can be due to:

  • Vehicle Formulation: The choice of vehicle for oral gavage is critical for consistent absorption. The vehicle should be optimized to ensure complete dissolution and stability of CS-003.

  • Fasting State of Animals: The presence of food in the stomach can affect the absorption of orally administered compounds. Standardizing the fasting period for animals before dosing can reduce variability.

  • Pharmacokinetics: The pharmacokinetic profile of CS-003, including its absorption, distribution, metabolism, and excretion (ADME) properties, will influence its efficacy. Consider performing a pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and experimental endpoint. A study in asthmatic patients showed a significant protective effect at 1 and 8 hours after a single 200 mg oral dose.[3][4]

Experimental Protocols

Protocol 1: In Vitro Functional Antagonism Assay (Calcium Mobilization)

This protocol outlines a general procedure for assessing the functional antagonism of CS-003 on tachykinin receptors using a calcium mobilization assay.

  • Cell Culture: Culture a cell line stably expressing the human NK1, NK2, or NK3 receptor in appropriate media.

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a stock solution of the appropriate tachykinin agonist (e.g., Substance P for NK1).

  • Antagonist Incubation: Add the diluted CS-003 solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add the tachykinin agonist to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the dose-response curve for the agonist in the presence and absence of different concentrations of CS-003. Calculate the IC50 of CS-003 and perform a Schild analysis to determine the pA2 value.

Diagrams

Tachykinin_Signaling_Pathway Simplified Tachykinin Receptor Signaling Pathway cluster_membrane Cell Membrane Tachykinin_Receptor Tachykinin Receptor (NK1, NK2, NK3) G_Protein Gq/11 Tachykinin_Receptor->G_Protein Activates Tachykinin Tachykinin (e.g., Substance P) Tachykinin->Tachykinin_Receptor Binds CS_003 This compound CS_003->Tachykinin_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium_Release Intracellular Ca2+ Release IP3->Calcium_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Bronchoconstriction, Inflammation) Calcium_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway of tachykinin receptors and the inhibitory action of CS-003.

Section B: Study CS-003 (Nadofaragene Firadenovec / Adstiladrin®)

This section is intended for clinical researchers, urologists, and other healthcare professionals involved in the use of nadofaragene firadenovec-vncg (Adstiladrin®), the subject of the pivotal Phase 3 clinical trial CS-003.

Frequently Asked Questions (FAQs)

Q1: What is nadofaragene firadenovec (Adstiladrin®) and what was the purpose of Study CS-003?

A1: Nadofaragene firadenovec-vncg, brand name Adstiladrin®, is a non-replicating adenoviral vector-based gene therapy.[5][6] It is indicated for the treatment of adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without papillary tumors.[5][7] Study CS-003 was a multicenter, open-label, single-arm Phase 3 clinical trial designed to evaluate the safety and efficacy of nadofaragene firadenovec in this patient population.[8][9][10]

Q2: What is the mechanism of action of nadofaragene firadenovec?

A2: Nadofaragene firadenovec works by delivering a gene that encodes for interferon alfa-2b (IFNα2b) directly into the cells of the bladder wall.[6][11] The adenoviral vector facilitates the entry of the gene into the urothelial cells.[12] Once inside, the cells' own machinery transcribes and translates the gene, leading to the local production and secretion of high levels of IFNα2b protein.[11][12] This cytokine has anti-tumor effects, including stimulating an immune response against the cancer cells.[11][13]

Q3: What is the recommended dose and administration schedule for nadofaragene firadenovec?

A3: The recommended dose of nadofaragene firadenovec is a 75 mL intravesical instillation at a concentration of 3 x 10^11 viral particles (vp)/mL.[5][7][14] This dose is administered once every three months.[5][14] Premedication with an anticholinergic is recommended before each instillation.[5][14]

Troubleshooting and Administration Guide

Q4: A patient is experiencing significant bladder spasms during or after instillation. What can be done?

A4: Bladder spasms are a common adverse reaction.[15] To manage this:

  • Premedication: Ensure the patient received an anticholinergic premedication as recommended to help control urinary voiding symptoms.[16]

  • Temperature of Instillate: Confirm that the nadofaragene firadenovec solution was brought to room temperature before administration, as cold fluids can precipitate bladder spasms.[16]

  • Repositioning: During the 1-hour dwell time, the patient should be repositioned approximately every 15 minutes. If the patient experiences significant cramping, repositioning may be adjusted or discontinued.[14]

  • Symptomatic Relief: For refractory symptoms, follow institution-specific guidelines for the management of bladder spasms or irritative voiding symptoms.[16]

Q5: What are the key safety considerations and contraindications for nadofaragene firadenovec?

A5: Key safety considerations include:

  • Risk with Delayed Cystectomy: If patients with CIS do not have a complete response after 3 months or if CIS recurs, cystectomy should be considered. Delaying cystectomy could lead to the development of muscle-invasive or metastatic bladder cancer.[15][17]

  • Risk of Disseminated Adenovirus Infection: Individuals who are immunocompromised or immune-deficient should not prepare, administer, or come into contact with nadofaragene firadenovec, as they may be at risk for a disseminated adenovirus infection.[15][18]

  • Contraindications: Nadofaragene firadenovec is contraindicated in patients with prior hypersensitivity reactions to interferon alfa or any component of the product.[5][15]

Q6: How should urine be handled after administration of nadofaragene firadenovec?

A6: For two days following treatment, voided urine should be disinfected for 30 minutes with an equal volume of bleach before flushing.[18] This is because measurable vector DNA may be shed in the urine.[18]

Clinical Trial Data (from Study CS-003)

The efficacy of nadofaragene firadenovec was established in the single-arm Study CS-003.

Efficacy EndpointResult
Complete Response (CR) Rate at 3 months51% of patients in the CIS cohort achieved a CR.[8][9]
Duration of Response (DOR)The median DOR was 9.7 months.[9][10]
High-Grade Recurrence-Free at 1 Year46% of patients who achieved a CR remained free of high-grade recurrence at 1 year.[8][9]

Diagrams

Nadofaragene_Firadenovec_MOA Mechanism of Action of Nadofaragene Firadenovec cluster_bladder Bladder Lumen & Urothelium Nadofaragene Nadofaragene Firadenovec (Adenoviral Vector + IFNα2b gene) Urothelial_Cell Urothelial Cell Nadofaragene->Urothelial_Cell Enters Cell Gene_Expression IFNα2b Gene Expression Urothelial_Cell->Gene_Expression Gene delivered to nucleus Instillation Intravesical Instillation Instillation->Nadofaragene Transduction Vector Transduction IFN_Protein IFNα2b Protein Secretion Gene_Expression->IFN_Protein Transcription & Translation Immune_Response Anti-tumor Immune Response IFN_Protein->Immune_Response Stimulates Tumor_Cell_Death Tumor Cell Death Immune_Response->Tumor_Cell_Death Induces

Caption: Mechanism of action of nadofaragene firadenovec in bladder cancer treatment.

Adstiladrin_Administration_Workflow Adstiladrin® Administration Workflow Start Start Premedicate Premedicate with Anticholinergic Start->Premedicate Empty_Bladder Empty Patient's Bladder via Catheter Premedicate->Empty_Bladder Instill_Adstiladrin Slowly Instill 75 mL of Adstiladrin® Empty_Bladder->Instill_Adstiladrin Dwell_Time 1-Hour Dwell Time (Reposition every 15 mins) Instill_Adstiladrin->Dwell_Time Void_Bladder Patient Voids Bladder Dwell_Time->Void_Bladder Urine_Disinfection Disinfect Urine for 2 Days Void_Bladder->Urine_Disinfection End End Urine_Disinfection->End

Caption: Workflow for the intravesical administration of Adstiladrin®.

References

Technical Support Center: CS-003 Free Base In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of CS-003 free base. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges associated with the formulation and administration of this hydrophobic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo delivery of this compound?

The primary challenges stem from its physicochemical properties. This compound is a lipophilic molecule with poor aqueous solubility, as indicated by its high calculated LogP value. This can lead to:

  • Difficulty in preparing aqueous formulations for parenteral administration.

  • Precipitation of the compound upon injection into the aqueous environment of the bloodstream.

  • Inconsistent and low bioavailability leading to variable experimental results.

Q2: What are the known physicochemical properties of this compound?

Understanding the properties of this compound is crucial for developing an appropriate delivery strategy.

PropertyValueSource
Molecular Formula C₃₄H₃₈Cl₂N₂O₆SPubChem[1]
Molecular Weight 673.65 g/mol MedChemExpress, PubChem[1][2]
XLogP3 4.7PubChem[1]
Appearance White to off-white solid(General knowledge for purified small molecules)
Solubility Poorly soluble in waterInferred from high XLogP3 value

Q3: Has this compound been successfully administered in vivo previously?

Yes, one study reports the intravenous (IV) injection of CS-003 in guinea pigs.[2][3]

ParameterValueSource
Route of Administration Intravenous (IV) InjectionMedChemExpress[2][3]
Dose Range 0.01 - 3.0 mg/kgMedChemExpress[2][3]
Vehicle Not specifiedMedChemExpress[2][3]

The lack of a specified vehicle in the available literature highlights a critical gap for researchers. This guide aims to provide rational formulation strategies to address this.

Troubleshooting Guide for In Vivo Delivery

This guide provides solutions to common problems encountered during the in vivo administration of this compound.

Problem 1: Compound Precipitation During Formulation or Upon Injection

Possible Causes:

  • The aqueous solubility of this compound is exceeded.

  • The chosen vehicle is not suitable for maintaining solubility upon dilution in an aqueous physiological environment.

Solutions:

  • Utilize a Co-solvent System: For initial in vivo screening, a mixture of co-solvents can enhance solubility. It is crucial to use biocompatible solvents.

    • Recommended Vehicle Composition:

      • 5-10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.

      • 30-40% PEG400 (Polyethylene glycol 400): To improve solubility and reduce precipitation upon injection.

      • 5-10% Tween® 80 or Kolliphor® EL: A surfactant to aid in the formation of micelles and further prevent precipitation.[4]

      • q.s. Saline or PBS (Phosphate-buffered saline): To bring the formulation to the final volume.

  • pH Adjustment (with caution): The structure of CS-003 contains basic nitrogen atoms, suggesting that its solubility might increase at a lower pH. However, the stability of the compound at different pH values should be assessed first.

Problem 2: Inconsistent Efficacy or High Variability in Pharmacokinetic (PK) Data

Possible Causes:

  • Poor and variable oral bioavailability due to low solubility.

  • Precipitation at the injection site leading to erratic absorption for non-IV routes.

  • Rapid metabolism or clearance.

Solutions:

  • Lipid-Based Formulations: For oral or parenteral administration, lipid-based formulations can improve solubility and absorption. These formulations can enhance lymphatic uptake, potentially reducing first-pass metabolism.[4][5]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[6]

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like CS-003.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and bioavailability.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection

This protocol provides a method for preparing a 1 mg/mL solution of this compound.

Materials:

  • This compound

  • DMSO (ACS grade or higher)

  • PEG400

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • Vortex mixer and sonicator

Methodology:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is fully dissolved.

  • Add PEG400 to a final concentration of 40% and vortex to mix.

  • Add Tween® 80 to a final concentration of 5% and vortex thoroughly.

  • Slowly add sterile saline dropwise while vortexing to reach the final desired volume.

  • If any cloudiness appears, gently warm the solution and sonicate for 5-10 minutes.

  • Visually inspect the final solution for any precipitation before administration.

G cluster_0 Formulation Workflow Weigh CS-003 Weigh CS-003 Dissolve in DMSO Dissolve in DMSO Weigh CS-003->Dissolve in DMSO 10% final vol Add PEG400 Add PEG400 Dissolve in DMSO->Add PEG400 40% final vol Add Tween 80 Add Tween 80 Add PEG400->Add Tween 80 5% final vol Add Saline Add Saline Add Tween 80->Add Saline q.s. to final vol Vortex & Sonicate Vortex & Sonicate Add Saline->Vortex & Sonicate Final Formulation Final Formulation Vortex & Sonicate->Final Formulation

Workflow for Co-solvent Formulation
Protocol 2: Screening for Suitable Excipients

A systematic approach to screen for solubilizing excipients is essential for developing a robust formulation.

Materials:

  • This compound

  • A selection of co-solvents (DMSO, NMP, PEG300, PEG400, Propylene Glycol)

  • A selection of surfactants (Tween® 20, Tween® 80, Kolliphor® EL, Solutol® HS 15)

  • A selection of cyclodextrins (HP-β-CD, SBE-β-CD)

  • A selection of lipids (Labrafac™ Lipophile, Maisine® CC, Capryol™ 90)[4]

  • Glass vials

  • Shaking incubator

Methodology:

  • Prepare saturated solutions of CS-003 in each individual excipient.

  • Equilibrate the solutions in a shaking incubator for 24-48 hours.

  • Centrifuge the samples to pellet undissolved compound.

  • Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved CS-003.

  • Rank the excipients based on their solubilizing capacity.

G cluster_1 Excipient Categories CS-003 CS-003 Excipient Screening Excipient Screening CS-003->Excipient Screening Solubility Test HPLC Analysis HPLC Analysis Excipient Screening->HPLC Analysis Quantify Solubility Co-solvents Co-solvents Surfactants Surfactants Cyclodextrins Cyclodextrins Lipids Lipids Rank Excipients Rank Excipients HPLC Analysis->Rank Excipients

Excipient Screening Process

Signaling Pathway Context

CS-003 is a triple tachykinin receptor antagonist, targeting NK1, NK2, and NK3 receptors. These are G-protein coupled receptors (GPCRs) that, upon binding with their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B), activate the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. CS-003 blocks these downstream effects.

G cluster_pathway Tachykinin Receptor Signaling Tachykinins Tachykinins NK1/2/3 Receptors NK1/2/3 Receptors Tachykinins->NK1/2/3 Receptors Gq/11 Gq/11 NK1/2/3 Receptors->Gq/11 PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation CS-003 CS-003 CS-003->NK1/2/3 Receptors antagonizes

Tachykinin Receptor Signaling Pathway

References

CS-003 Free base quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the quality control and purity assessment of CS-003 free base. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

CS-003 is a potent triple tachykinin receptor antagonist. It exhibits high affinity for human neurokinin (NK) receptors, specifically NK1, NK2, and NK3.[1][2] Its primary therapeutic potential lies in the treatment of respiratory diseases associated with neurokinins.[1][2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis (CoA) provided by the supplier.[1] While short-term storage at room temperature may be acceptable in some regions, long-term storage conditions are crucial for maintaining the compound's integrity.[1]

Q3: What are the key analytical techniques for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of small molecules like CS-003. When coupled with a photodiode array (PDA) detector, it allows for the assessment of peak purity by analyzing the spectral uniformity across a chromatographic peak.[3] For more definitive purity analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can distinguish compounds based on their mass-to-charge ratio.[3]

Q4: How is the purity factor of a reference standard for a compound like this compound calculated?

The purity factor for a reference standard is typically determined using a mass balance approach. The calculation takes into account the percentage of the active pharmaceutical ingredient (API) as determined by HPLC, and subtracts the percentages of water content, residual solvents, residue on ignition (inorganic impurities), and any counter ions if it were a salt form.[4] The formula is generally:

Purity Factor = % Purity by HPLC x [1 - 0.01(% Water + % Residual Solvents + % Residue on Ignition)][4]

Troubleshooting Guides

HPLC Analysis Issues

A common workflow for analyzing CS-003 purity via HPLC is outlined below.

HPLC_Workflow General HPLC Workflow for CS-003 Purity Assessment cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve CS-003 in appropriate solvent (e.g., Mobile Phase) injection Inject sample onto HPLC system sample_prep->injection mobile_phase_prep Prepare and degas mobile phase (Use HPLC-grade solvents) mobile_phase_prep->injection separation Separation on a suitable column (e.g., C18) injection->separation detection Detect with UV/PDA detector separation->detection chromatogram Obtain chromatogram detection->chromatogram peak_purity Assess peak purity (if using PDA) detection->peak_purity purity_calc Calculate purity based on peak area chromatogram->purity_calc Purity_Troubleshooting Troubleshooting Purity Discrepancies start Impure Peak Detected by HPLC-PDA check_separation Is the peak well-resolved? start->check_separation optimize_hplc Optimize HPLC method (gradient, mobile phase, column) check_separation->optimize_hplc No check_spectral Review PDA spectral data check_separation->check_spectral Yes optimize_hplc->check_separation spectral_inconsistent Are spectra across the peak consistent? check_spectral->spectral_inconsistent confirm_lcms Confirm with LC-MS spectral_inconsistent->confirm_lcms No artifact Artifact or Co-elution spectral_inconsistent->artifact Yes impurity_confirmed Impurity Confirmed confirm_lcms->impurity_confirmed

References

Validation & Comparative

A Comparative Analysis of CS-003 Free Base and Other Triple Neurokinin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CS-003 Free base, a potent triple neurokinin (NK) receptor antagonist, with other compounds targeting the NK1, NK2, and NK3 receptors. This analysis is supported by available experimental data to assist researchers in evaluating its potential for therapeutic applications, particularly in respiratory diseases.

Introduction to Neurokinin Antagonism

Neurokinin receptors (NK1, NK2, and NK3) are G-protein coupled receptors activated by the tachykinin neuropeptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are implicated in a variety of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. The development of antagonists that can simultaneously block all three receptors offers a promising therapeutic strategy for complex diseases where multiple tachykinins play a role.

This compound is a novel triple tachykinin receptor antagonist demonstrating high affinity for human NK1, NK2, and NK3 receptors.[1] Its efficacy has been noted in preclinical models of respiratory diseases associated with neurokinins.[1] This guide will compare the in vitro and in vivo pharmacological profile of this compound with another known triple NK antagonist, SCH 206272.

Quantitative Comparison of In Vitro Receptor Affinity and Potency

The binding affinities (Ki) and functional potencies (pA2) of this compound and SCH 206272 at the human NK1, NK2, and NK3 receptors are summarized below. Lower Ki values indicate higher binding affinity.

CompoundNK1 Ki (nM)NK2 Ki (nM)NK3 Ki (nM)NK1 pA2NK2 pA2NK3 pA2
This compound 2.3[1]0.54[1]0.74[1]8.7[1]9.4[1]9.5[1]
SCH 206272 1.30.40.3---

In Vivo Efficacy of this compound

CS-003 has demonstrated potent in vivo activity in preclinical models, effectively inhibiting responses mediated by all three neurokinin receptors.

In Vivo Model (Species)AgonistEndpointCS-003 ID50 (mg/kg, i.v.)
Guinea PigSubstance PTracheal Vascular Hyperpermeability0.13[1]
Guinea PigNeurokinin ABronchoconstriction0.040[1]
Guinea PigNeurokinin BBronchoconstriction0.063[1]

Signaling Pathways of Neurokinin Receptors

Activation of NK1, NK2, and NK3 receptors by their endogenous ligands (Substance P, NKA, and NKB, respectively) initiates a common signaling cascade through the Gq alpha subunit of the G-protein complex. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.

Gq_Signaling_Pathway cluster_receptor Neurokinin Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling Cascade NK_Receptor NK1/NK2/NK3 Receptor Gq Gq Protein NK_Receptor->Gq activates Tachykinin Tachykinin (SP, NKA, NKB) Tachykinin->NK_Receptor PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: General signaling pathway for NK1, NK2, and NK3 receptors.

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are referenced from the primary literature. The following provides a summary of the likely methodologies based on standard pharmacological assays.

In Vitro Receptor Binding and Functional Assays

A general workflow for determining the binding affinity and functional antagonism of a compound like CS-003 is outlined below.

experimental_workflow cluster_binding Receptor Binding Assay (Ki Determination) cluster_functional Functional Antagonism Assay (pA2 Determination) A1 Cell membranes expressing human NK1, NK2, or NK3 receptors A2 Incubate with radiolabeled ligand and varying concentrations of CS-003 A1->A2 A3 Measure displacement of radiolabeled ligand A2->A3 A4 Calculate Ki value A3->A4 B1 Cells expressing human NK1, NK2, or NK3 receptors B2 Pre-incubate with varying concentrations of CS-003 B1->B2 B3 Stimulate with NK receptor agonist B2->B3 B4 Measure inositol phosphate (B84403) formation B3->B4 B5 Calculate pA2 value B4->B5

References

A Comparative Analysis of CS-003 Free Base and Selective NK2 Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of CS-003 Free base, a non-selective tachykinin receptor antagonist, against various selective neurokinin-2 (NK2) receptor antagonists. The data presented is compiled from preclinical studies and aims to offer an objective overview to inform research and development decisions in respiratory and inflammatory diseases.

Introduction

Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides that mediate a variety of physiological processes through their interaction with NK1, NK2, and NK3 receptors. The NK2 receptor, preferentially activated by NKA, is a key player in airway smooth muscle contraction and neurogenic inflammation, making it a therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). While selective NK2 antagonists have been developed to specifically block this pathway, broader spectrum antagonists like this compound, which targets NK1, NK2, and NK3 receptors, offer a different therapeutic approach by potentially inhibiting a wider range of tachykinin-mediated effects. This guide compares the in vitro and in vivo efficacy of this compound with several selective NK2 antagonists.

Data Presentation

In Vitro Receptor Affinity and Potency

The following table summarizes the in vitro receptor binding affinities (Ki) and functional potencies (pA2 or IC50) of this compound and representative selective NK2 antagonists. Lower Ki and higher pA2 values indicate greater affinity and potency, respectively.

CompoundReceptor Target(s)Receptor Affinity (Ki, nM)Functional Potency (pA2/IC50)
This compound NK1, NK2, NK3NK1: 2.3, NK2: 0.54 , NK3: 0.74[1]pA2 (Inositol Phosphate (B84403) Assay): NK1: 8.7, NK2: 9.4 , NK3: 9.5 µM[1]
Saredutant (SR48968) Selective NK2-pA2 (Guinea Pig Trachea): 9.57
Ibodutant Selective NK2-Nanomolar concentrations for complete blockade
Nepadutant (MEN 11420) Selective NK2Ki (hNK2): 2.5 ± 0.7pKB (Rabbit Pulmonary Artery): 8.6 ± 0.07, pKB (Rat Urinary Bladder): 9.0 ± 0.04
GR159897 Selective NK2pKi (hNK2): 9.5pA2 (Guinea Pig Trachea): 8.7[2][3]
In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound and selective NK2 antagonists in preclinical models of airway response.

CompoundAnimal ModelEndpointEfficacy (ID50 or % Inhibition)
This compound Guinea PigNeurokinin A-induced bronchoconstrictionID50: 0.040 mg/kg (i.v.)[1]
This compound Guinea PigSubstance P-induced tracheal vascular hyperpermeabilityID50: 0.13 mg/kg (i.v.)[1]
Saredutant (SR48968) Asthmatic PatientsNeurokinin A-induced bronchoconstrictionSignificant inhibition at 100 mg (oral)
Nepadutant (MEN 11420) Asthmatic PatientsNeurokinin A-induced bronchoconstrictionSignificant rightward shift in dose-response curve (2 and 8 mg, i.v.)[1]
GR159897 Guinea PigNeurokinin A agonist-induced bronchoconstrictionPotent antagonism at 0.12 mg/kg (i.v.)[3]

Experimental Protocols

In Vitro Inositol (B14025) Phosphate Formation Assay (for this compound)

This assay measures the ability of a compound to inhibit the intracellular signaling cascade initiated by tachykinin receptor activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with human NK1, NK2, or NK3 receptors are cultured in appropriate media.

  • Radiolabeling: Cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (0.01-10 µM) or vehicle for a specified period.

  • Agonist Stimulation: Cells are then stimulated with a specific tachykinin agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) for a defined time to induce inositol phosphate production.

  • Extraction and Quantification: The reaction is terminated, and the total inositol phosphates are extracted. The amount of [³H]-inositol phosphates is quantified using scintillation counting.

  • Data Analysis: The inhibitory potency of this compound is determined by calculating the pA2 value from the concentration-response curves.

In Vivo Neurokinin A-Induced Bronchoconstriction in Guinea Pigs (for this compound and Selective NK2 Antagonists)

This model assesses the ability of a compound to prevent airway narrowing induced by the NK2 receptor agonist, Neurokinin A.

  • Animal Preparation: Male Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for artificial ventilation and measurement of airway resistance.

  • Drug Administration: this compound or a selective NK2 antagonist is administered intravenously at various doses. A vehicle control group is also included.

  • Bronchoconstrictor Challenge: After a set pre-treatment time, Neurokinin A is administered intravenously to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: Changes in pulmonary resistance are continuously monitored using a double-chamber plethysmograph.

  • Data Analysis: The dose of the antagonist required to inhibit the NKA-induced bronchoconstriction by 50% (ID50) is calculated.

In Vivo Substance P-Induced Tracheal Vascular Hyperpermeability in Guinea Pigs (for this compound)

This model evaluates the effect of a compound on the leakage of plasma into the airway tissue, a key feature of neurogenic inflammation.

  • Animal Preparation: Male Hartley guinea pigs are anesthetized.

  • Dye Injection: Evans blue dye, which binds to albumin, is injected intravenously to act as a marker for plasma extravasation.

  • Drug Administration: this compound is administered intravenously at various doses 5 minutes prior to the agonist challenge.

  • Agonist Challenge: Substance P is injected intravenously to induce vascular permeability.

  • Tissue Collection and Dye Extraction: After a set time, the animals are euthanized, and the tracheas are removed. The extravasated Evans blue dye is extracted from the tissue.

  • Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.

  • Data Analysis: The dose of this compound that inhibits the Substance P-induced dye extravasation by 50% (ID50) is calculated.

Mandatory Visualization

G Tachykinin NK2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Points of Intervention NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to CS003 This compound CS003->NK2R Blocks Selective_NK2 Selective NK2 Antagonists Selective_NK2->NK2R Blocks

Caption: Tachykinin NK2 Receptor Signaling Pathway and Antagonist Intervention.

G Experimental Workflow for In Vivo Bronchoconstriction Assay Start Start Anesthetize Anesthetize Guinea Pig Start->Anesthetize Cannulate Insert Tracheal Cannula Anesthetize->Cannulate Ventilate Artificially Ventilate Cannulate->Ventilate Administer Administer Test Compound (i.v.) (CS-003 or Selective NK2 Antagonist) Ventilate->Administer Challenge Administer Neurokinin A (i.v.) Administer->Challenge Measure Measure Pulmonary Resistance (Double-Chamber Plethysmograph) Challenge->Measure Analyze Analyze Data (Calculate ID50) Measure->Analyze End End Analyze->End

Caption: Workflow for In Vivo Bronchoconstriction Assay.

Discussion

The presented data indicates that this compound is a potent antagonist at all three tachykinin receptors, with the highest affinity for the NK2 receptor.[1] Its in vivo efficacy in a guinea pig model of NKA-induced bronchoconstriction is comparable to that of selective NK2 antagonists.[1] This suggests that the NK2 receptor is the primary mediator of NKA-induced bronchoconstriction in this model.

Selective NK2 antagonists, such as saredutant, ibodutant, and nepadutant, have demonstrated efficacy in both preclinical models and clinical trials for conditions like asthma and irritable bowel syndrome. Their high selectivity for the NK2 receptor minimizes off-target effects that might be associated with broader spectrum antagonists.

The choice between a non-selective antagonist like this compound and a selective NK2 antagonist depends on the therapeutic strategy. If the pathophysiology of a disease is thought to involve multiple tachykinin receptors, a broad-spectrum antagonist might offer a more comprehensive therapeutic effect. For instance, by also blocking NK1 receptors, this compound has the potential to inhibit substance P-mediated effects such as plasma extravasation and neurogenic inflammation, which may not be addressed by a selective NK2 antagonist.[1] Conversely, if the primary goal is to specifically target NK2-mediated bronchoconstriction with minimal impact on other tachykinin pathways, a selective NK2 antagonist would be the more appropriate choice.

Conclusion

Both this compound and selective NK2 antagonists have shown significant efficacy in preclinical models relevant to respiratory and inflammatory diseases. This compound offers the potential for broader therapeutic action by targeting all three tachykinin receptors, while selective NK2 antagonists provide a more targeted approach. The selection of a therapeutic candidate should be guided by a thorough understanding of the underlying disease pathophysiology and the desired mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two approaches.

References

A Comparative Review of CS-003 Free Base and Osanetant: Potent Tachykinin and Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two neurokinin receptor antagonists: CS-003 Free base, a triple tachykinin receptor antagonist, and osanetant (B1677505), a selective neurokinin 3 (NK3) receptor antagonist. This document outlines their mechanisms of action, presents comparative preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

Tachykinin receptors, including neurokinin 1 (NK1), NK2, and NK3 receptors, are G-protein coupled receptors that play a crucial role in a variety of physiological processes.[1][2] Their modulation has been a key area of interest for therapeutic intervention in numerous diseases. This compound and osanetant represent two distinct approaches to targeting this system. CS-003 is a broad-spectrum antagonist, targeting all three tachykinin receptors, while osanetant is a selective antagonist for the NK3 receptor.

Mechanism of Action

This compound is a potent triple tachykinin receptor antagonist, demonstrating high affinity for human NK1, NK2, and NK3 receptors. By blocking these receptors, CS-003 can inhibit the activity of all endogenous tachykinins: substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), which are the preferred endogenous ligands for NK1, NK2, and NK3 receptors, respectively.[1][3] This broad-spectrum activity suggests its potential therapeutic utility in complex inflammatory conditions where multiple tachykinins may be involved, such as respiratory diseases.[3]

Osanetant (also known as SR142801) is a selective, non-peptide antagonist of the human neurokinin 3 (NK3) receptor.[4] The mechanism of action of osanetant is centered on its ability to competitively bind to and block the activity of the NK3 receptor in the central nervous system.[5] The activation of NK3 receptors is believed to enhance the release of neurotransmitters like dopamine (B1211576) and serotonin.[5] By antagonizing the NK3 receptor, osanetant can modulate these neurotransmitter systems, which formed the basis for its initial investigation as a treatment for schizophrenia.[5] More recently, its role in blocking neurokinin B (NKB) signaling in the hypothalamus has been explored for the treatment of vasomotor symptoms (hot flashes) associated with menopause.[6][7][8]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and osanetant, providing a basis for comparing their potency and efficacy.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Reference
This compound NK1HumanRadioligand Binding2.3-[Medchemexpress]
NK2HumanRadioligand Binding0.54-[Medchemexpress]
NK3HumanRadioligand Binding0.74-[Medchemexpress]
Osanetant NK3HumanRadioligand Binding0.80.21[Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells]
NK3HumanInositol (B14025) Phosphate (B84403) Assay-14.3 (vs. [MePhe7]-NKB)[Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells]
NK3HumanInositol Phosphate Assay-4.8 (vs. senktide)[Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells]

Table 2: In Vivo Efficacy Data

CompoundModelSpeciesEndpointID50 (mg/kg, p.o.)Reference
This compound Substance P-induced tracheal vascular hyperpermeabilityGuinea PigInhibition3.6[3]
Neurokinin A-induced bronchoconstrictionGuinea PigInhibition1.3[3]
Neurokinin B-induced bronchoconstrictionGuinea PigInhibition0.89[3]
Ovalbumin-induced nasal blockadeGuinea PigInhibition-[3]
Capsaicin-induced coughGuinea PigInhibition-[3]
Osanetant Social Interaction TestGerbilIncreased interaction time1-10 (p.o.)[Osanetant (SR142801)
Forced Swim TestGerbilDecreased immobility time5-10 (i.p.)[Osanetant (SR142801)

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to neurokinin receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the target receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [125I]-Substance P for NK1, [125I]-Neurokinin A for NK2, [125I]-[MePhe7]-NKB for NK3).

  • Test compound (CS-003 or osanetant).

  • Non-specific binding control (a high concentration of the corresponding unlabeled endogenous ligand).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend it in the assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the diluted membrane preparation.

    • 50 µL of the test compound at various concentrations (typically a serial dilution). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of the unlabeled ligand.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11][12]

Inositol Phosphate Accumulation Assay (General Protocol)

This protocol describes a general method to assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced inositol phosphate (IP) accumulation.

Objective: To determine the functional potency (IC50) of an antagonist by measuring the inhibition of second messenger production downstream of Gq-coupled receptor activation.

Materials:

  • Whole cells expressing the target neurokinin receptor (e.g., CHO or HEK293 cells).

  • [3H]-myo-inositol for radiolabeling.

  • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Agonist (e.g., Substance P for NK1, NKA for NK2, or NKB/senktide for NK3).

  • Test compound (CS-003 or osanetant).

  • Lysis buffer (e.g., perchloric acid).

  • Anion exchange chromatography columns.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture and Labeling: Plate the cells and allow them to attach. Label the cells by incubating them overnight with a medium containing [3H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Pre-incubation with Antagonist: Wash the cells to remove excess radiolabel. Pre-incubate the cells with various concentrations of the test compound (antagonist) in the stimulation buffer for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the appropriate agonist to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C to stimulate IP production.

  • Cell Lysis and Extraction: Terminate the stimulation by adding lysis buffer. Collect the cell lysates and neutralize them.

  • Separation of Inositol Phosphates: Separate the total inositol phosphates from the free [3H]-myo-inositol and other cellular components using anion exchange chromatography.

  • Quantification: Elute the inositol phosphates from the column and measure the radioactivity in the eluate using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the log concentration of the antagonist to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation.[13][14][15][16][17]

Signaling Pathways and Visualizations

Tachykinin receptors are members of the G-protein coupled receptor (GPCR) superfamily and primarily signal through the Gαq/11 protein.[1][18]

Tachykinin Receptor Signaling Pathway

The binding of a tachykinin (Substance P, NKA, or NKB) to its respective receptor (NK1, NK2, or NK3) leads to a conformational change in the receptor. This activates the associated Gαq/11 protein, causing the exchange of GDP for GTP. The activated Gαq/11 subunit then dissociates and activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (SP, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to NKB_Hypothalamic_Signaling cluster_pituitary Anterior Pituitary KNDy_Neuron KNDy Neuron (Arcuate Nucleus) NKB Neurokinin B (NKB) KNDy_Neuron->NKB Releases NK3R NK3 Receptor NKB->NK3R Binds to GnRH_Neuron GnRH Neuron Terminal (Median Eminence) GnRH GnRH GnRH_Neuron->GnRH Modulates pulsatile release of Gonadotroph Gonadotroph Cells GnRH->Gonadotroph Stimulates LH_FSH LH & FSH Gonadotroph->LH_FSH Secrete

References

Talnetant vs. CS-003 Free Base: A Comparative Analysis for Tachykinin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of tachykinin receptor modulation, both Talnetant and CS-003 Free Base present as significant research tools. While both compounds interact with the neurokinin (NK) receptor family, their distinct selectivity profiles dictate their utility in specific experimental contexts. This guide provides a detailed comparison of Talnetant and this compound, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Receptor Selectivity

Talnetant (SB-223412) is a potent and selective antagonist of the neurokinin-3 (NK3) receptor.[1][2][3] It exhibits high affinity for the human NK3 receptor with a reported Ki of 1.4 nM.[1][3] Notably, Talnetant is over 100-fold more selective for the NK3 receptor compared to the NK2 receptor and displays no significant affinity for the NK1 receptor.[1][3] This selectivity makes Talnetant an ideal tool for investigating the specific roles of the NK3 receptor in various physiological and pathological processes, including those related to schizophrenia and irritable bowel syndrome, for which it has been clinically investigated.[2][4]

This compound , in contrast, is a triple tachykinin receptor antagonist, demonstrating high affinity for all three human neurokinin receptors: NK1, NK2, and NK3.[5][6][7][8] Its binding affinities (Ki) are 2.3 nM for the NK1 receptor, 0.54 nM for the NK2 receptor, and 0.74 nM for the NK3 receptor.[5][6][7][8] This broad-spectrum antagonism makes CS-003 suitable for studies where the simultaneous blockade of multiple tachykinin receptors is desired, such as in the investigation of respiratory diseases where all three receptors are implicated.[5][6]

Comparative Pharmacological Data

The following table summarizes the binding affinities of Talnetant and this compound for the human neurokinin receptors, providing a clear quantitative comparison of their selectivity profiles.

CompoundNK1 Receptor Ki (nM)NK2 Receptor Ki (nM)NK3 Receptor Ki (nM)
Talnetant No affinity>1401.4[1][3]
This compound 2.3[5][6][7][8]0.54[5][6][7][8]0.74[5][6][7][8]

In-Vitro and In-Vivo Experimental Data

Talnetant
  • In-Vitro: In human NK3-expressing CHO cells, Talnetant acts as a competitive antagonist.[1] Studies using U-2OS cells expressing the human NK3 receptor have shown that Talnetant (0.1-1 μM) can reduce the accumulation of inositol (B14025) phosphate (B84403) induced by the NK3 receptor agonist, neurokinin B (NKB).[1][3]

  • In-Vivo: In conscious rabbits, intravenous administration of Talnetant (0.5-2 mg/kg) dose-dependently inhibited the miosis induced by the NK3 receptor agonist senktide, with an ED50 of 0.44 mg/kg.[1][3] In freely moving guinea pigs, intraperitoneal injection of Talnetant (1-100 mg/kg) significantly attenuated senktide-induced "wet dog wagging" behavior and increased extracellular dopamine (B1211576) and norepinephrine (B1679862) in the medial prefrontal cortex.[1][3]

This compound
  • In-Vitro: CS-003 (0.01-10 μM) has been shown to inhibit inositol phosphate formation induced by NK1, NK2, or NK3 receptor activation in a concentration-dependent manner, with pA2 values of 8.7, 9.4, and 9.5, respectively.[5][6]

  • In-Vivo: Intravenous injection of CS-003 (0.01-3.0 mg/kg) in animal models inhibited substance P-induced tracheal vascular hyperpermeability and neurokinin A- and neurokinin B-induced bronchoconstriction with ID50 values of 0.13, 0.040, and 0.063 mg/kg, respectively.[5][6]

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

A standard experimental protocol to determine the binding affinity (Ki) of a compound for a specific receptor involves a competitive radioligand binding assay.

  • Cell Culture and Membrane Preparation: Cells stably expressing the target human neurokinin receptor (NK1, NK2, or NK3) are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Binding Assay: The cell membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]-Substance P for NK1, [³H]-SR48968 for NK2, or [³H]-SR142801 for NK3) and varying concentrations of the test compound (Talnetant or this compound).

  • Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (Functional Assay)

This functional assay measures the ability of an antagonist to block the agonist-induced activation of the Gq protein-coupled tachykinin receptors, which leads to the production of inositol phosphates.

  • Cell Culture and Labeling: Cells expressing the target neurokinin receptor are cultured and incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Antagonist and Agonist Treatment: The cells are pre-incubated with varying concentrations of the antagonist (Talnetant or this compound) for a specific period. Subsequently, a fixed concentration of the corresponding agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) is added to stimulate IP production.

  • IP Extraction and Quantification: The reaction is stopped, and the total inositol phosphates are extracted using an appropriate method, such as ion-exchange chromatography. The amount of [³H]-inositol phosphates is then quantified by liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced IP accumulation is determined, and parameters such as the pA2 value (a measure of antagonist potency) can be calculated.

Signaling Pathways and Experimental Workflows

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream Talnetant Talnetant Talnetant->NK3R Inhibits

Caption: NK3 Receptor Signaling Pathway and Point of Talnetant Inhibition.

Comparative_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation binding_assay Radioligand Binding Assay (NK1, NK2, NK3) selectivity Determine Ki and Selectivity Profile binding_assay->selectivity functional_assay Functional Assay (e.g., IP Accumulation) potency Determine pA2/IC50 (Antagonist Potency) functional_assay->potency animal_model Select Appropriate Animal Model selectivity->animal_model potency->animal_model pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd efficacy Efficacy in Disease Model (e.g., Respiratory, CNS) pk_pd->efficacy comparison Compare In-Vivo Efficacy and Potency (ED50/ID50) efficacy->comparison conclusion Comparative Profile and Application Guidance comparison->conclusion start Select Compounds: Talnetant & CS-003 start->binding_assay start->functional_assay

Caption: Experimental Workflow for Comparing Talnetant and CS-003.

References

A Comparative Guide to Tachykinin Receptor Antagonists: Saredutant, Nepadutant, and CS-003 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three notable tachykinin receptor antagonists: Saredutant, Nepadutant, and CS-003 Free Base. Tachykinin receptors, including NK1, NK2, and NK3 subtypes, are implicated in a variety of physiological and pathological processes, making their antagonists promising therapeutic candidates for a range of disorders. This document synthesizes available experimental data to facilitate an objective comparison of these compounds, aiding researchers in selecting the appropriate tool for their specific investigative needs.

Introduction to the Compounds

Saredutant (SR-48968) is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] It was primarily investigated for its potential as an antidepressant and anxiolytic.[1][2]

Nepadutant (MEN-11420) is a selective peptide antagonist of the NK2 receptor.[3] Its therapeutic potential has been explored in the context of irritable bowel syndrome (IBS) and infantile colic.

This compound is a potent, orally active triple tachykinin receptor antagonist, exhibiting high affinity for NK1, NK2, and NK3 receptors.[4][5] This broad-spectrum activity suggests its potential utility in conditions where multiple tachykinin pathways are involved, such as respiratory diseases.[5]

Comparative Quantitative Data

The following tables summarize the available quantitative data for Saredutant, Nepadutant, and this compound, focusing on receptor binding affinity and functional antagonism.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundNK1 Receptor (Ki, nM)NK2 Receptor (Ki, nM)NK3 Receptor (Ki, nM)Reference
Saredutant Not reported to be a primary targetData not available in this formatNot reported to be a primary target
Nepadutant Low affinityData not available in this formatLow affinity[6]
This compound 2.30.540.74[4]

Table 2: Functional Antagonism (IC50, nM)

CompoundAssayIC50 (nM)Reference
Saredutant Neurokinin A-induced phosphoinositide accumulation0.74[4]
Nepadutant Neurokinin A-induced phosphoinositide accumulation33[4]
This compound Data not available-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of these antagonists and a typical experimental workflow for their evaluation.

Tachykinin_Receptor_Antagonism cluster_ligands Tachykinins (Agonists) cluster_receptors Tachykinin Receptors cluster_antagonists Antagonists Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Neurokinin A Neurokinin A NK2R NK2 Receptor Neurokinin A->NK2R Binds to Neurokinin B Neurokinin B NK3R NK3 Receptor Neurokinin B->NK3R Binds to Cellular Response 1 Cellular Response 1 NK1R->Cellular Response 1 Activates Cellular Response 2 Cellular Response 2 NK2R->Cellular Response 2 Activates Cellular Response 3 Cellular Response 3 NK3R->Cellular Response 3 Activates Saredutant Saredutant Saredutant->NK2R Blocks Nepadutant Nepadutant Nepadutant->NK2R Blocks CS-003 This compound CS-003->NK1R Blocks CS-003->NK2R Blocks CS-003->NK3R Blocks

Caption: Mechanism of Tachykinin Receptor Antagonism.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis A Receptor Binding Assay (Determine Ki) B Functional Assay (e.g., Phosphoinositide Accumulation) (Determine IC50/EC50) A->B Proceed to C Animal Model of Disease (e.g., Asthma, IBS, Depression) B->C Proceed to D Compound Administration (Route, Dose, Frequency) C->D E Measurement of Efficacy (e.g., Bronchoconstriction, Motility, Behavior) D->E F Statistical Analysis E->F G Dose-Response Curve Generation F->G

Caption: General Experimental Workflow for Antagonist Evaluation.

Key Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.

Saredutant: Antidepressant-Like Effects in Flinders Sensitive Line (FSL) Rats
  • Animal Model: Flinders Sensitive Line (FSL) rats, a genetic model of depression, and Flinders Resistant Line (FRL) rats as controls are used.[1][5]

  • Drug Administration: Saredutant is administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg for 14 consecutive days.[1] A vehicle control and a positive control (e.g., desipramine (B1205290) 5 mg/kg) are included.[1]

  • Behavioral Testing:

    • Forced Swim Test: Approximately 22 hours after the last drug administration, rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as a measure of depressive-like behavior.[1]

    • Social Interaction Test: Rats are placed in an open field with an unfamiliar rat, and the time spent in active social interaction (e.g., sniffing, grooming) is measured.[1]

  • Data Analysis: The duration of immobility and social interaction time are compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Nepadutant: Inhibition of Intestinal Motility in Rodents
  • Animal Model: Rodent models of intestinal inflammation are utilized, such as enteritis induced by castor oil or rectocolitis induced by local instillation of acetic acid in rats.[7]

  • Drug Administration: Nepadutant is administered through various routes, including intravenous (i.v.), intrarectal (i.r.), and intraduodenal, at doses typically in the nmol/kg range.[7]

  • Measurement of Intestinal Motility:

    • Colonic and Bladder Contractions: The effect of Nepadutant on [βAla8]NKA(4-10)-induced contractions of the colon and bladder is measured.[7]

    • Spontaneous Colonic Hypermotility: In the rectocolitis model, the effect of Nepadutant on spontaneous colonic hypermotility is assessed.[7]

  • Data Analysis: The inhibitory effect of Nepadutant on agonist-induced contractions and spontaneous motility is quantified and compared to control animals.

This compound: Inhibition of Bronchoconstriction in Guinea Pigs
  • Animal Model: Guinea pigs are used to model respiratory diseases.[2]

  • Induction of Bronchoconstriction: Bronchoconstriction is induced by intravenous injection of neurokinin A (NKA) or neurokinin B (NKB).[2]

  • Drug Administration: this compound is administered orally (p.o.) at doses ranging from 0.01 to 3.0 mg/kg, typically 5 minutes before the neurokinin challenge.[2]

  • Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure are measured to quantify the degree of bronchoconstriction.

  • Data Analysis: The dose-dependent inhibition of NKA- and NKB-induced bronchoconstriction by CS-003 is determined, and ID50 values are calculated.[2]

Comparative Performance and Discussion

The available data highlights distinct profiles for Saredutant, Nepadutant, and this compound, driven by their receptor selectivity and intended therapeutic applications.

  • Selectivity and Potency: this compound is a potent triple antagonist, effectively targeting NK1, NK2, and NK3 receptors with Ki values in the low nanomolar range.[4] This broad-spectrum activity makes it a valuable tool for studying the combined roles of tachykinin pathways. In contrast, Saredutant and Nepadutant are selective for the NK2 receptor.[1][3] In a direct comparative functional assay, Saredutant (IC50 = 0.74 nM) was found to be significantly more potent than Nepadutant (IC50 = 33 nM) in inhibiting Neurokinin A-induced phosphoinositide accumulation.[4]

  • Therapeutic Focus: The development of Saredutant was focused on central nervous system disorders like depression and anxiety.[1][2] Preclinical studies in the FSL rat model demonstrated its antidepressant-like effects.[1] Nepadutant, on the other hand, was primarily investigated for peripheral disorders, specifically those involving gastrointestinal motility, such as IBS.[8] The research on this compound has largely centered on its potential in respiratory diseases, where all three tachykinin receptors are implicated in the pathophysiology.[5]

  • Experimental Utility: For researchers investigating the specific role of the NK2 receptor in the central nervous system, Saredutant's well-documented effects in behavioral models make it a strong candidate. For studies focused on peripheral NK2 receptor function, particularly in the gut, Nepadutant has a relevant body of literature. This compound is the ideal choice for experiments aiming to broadly inhibit tachykinin signaling or to investigate disease models where multiple neurokinin pathways are active, such as in certain inflammatory and respiratory conditions.

Conclusion

Saredutant, Nepadutant, and this compound represent a spectrum of tachykinin receptor antagonists with distinct selectivity profiles and demonstrated efficacy in various preclinical and clinical models. The choice between these compounds will be dictated by the specific research question, the receptor subtype of interest, and the desired therapeutic application. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of considering both the quantitative data and the context of the experimental models in which these compounds have been characterized. Further head-to-head comparative studies would be invaluable in providing a more complete picture of their relative performance.

References

Comparative Analysis of CS1003: A Cross-Reactive Anti-PD-1 Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-PD-1 monoclonal antibody CS1003 with other commercially available alternatives, focusing on its cross-reactivity profile and binding affinity. The information is intended for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.

Introduction to CS1003

CS1003 is a humanized IgG4 monoclonal antibody that targets the programmed cell death protein 1 (PD-1), an immune checkpoint receptor.[1][2] A key feature of CS1003 is its cross-reactivity, enabling it to bind to PD-1 from multiple species, including human, cynomolgus monkey, and mouse.[1][2][3] This characteristic facilitates preclinical evaluation in various animal models. This document outlines the cross-reactivity and selectivity of CS1003 in comparison to other anti-PD-1 antibodies, pembrolizumab (B1139204) and nivolumab.

Cross-Reactivity and Binding Affinity

The binding affinity of CS1003 to PD-1 from different species has been characterized using various methods, including ELISA, surface plasmon resonance (SPR), and flow cytometry.

Table 1: Binding Affinity (EC50) of CS1003 to Recombinant PD-1 Proteins (ELISA) [2]

SpeciesEC50 (nM)
Human0.1757
Cynomolgus Monkey0.2459
Mouse0.3664

Table 2: Binding Affinity (KD) of CS1003 to PD-1 Proteins (SPR) [2]

Specieska (1/Ms)kd (1/s)KD (M)
Human5.97 x 10^53.66 x 10^-36.13 x 10^-9
Cynomolgus Monkey8.09 x 10^57.07 x 10^-38.74 x 10^-9
MouseNot ReportedNot Reported3.99 x 10^-9

Table 3: Comparative Binding of Anti-PD-1 Antibodies to Human PD-1

AntibodyTargetBinding Affinity (KD)
CS1003PD-16.13 nM[2]
PembrolizumabPD-1Comparable to CS1003[2]
NivolumabPD-1Not explicitly compared to CS1003 in provided results

CS1003 has been shown to have comparable binding potency to human and monkey PD-1 as the reference antibody, pembrolizumab.[2] Importantly, unlike many other anti-PD-1 antibodies, CS1003 is cross-reactive with murine PD-1.[2]

Selectivity Profile

To assess its specificity, CS1003 was tested for binding against other related immunoglobulin superfamily proteins.

Table 4: Selectivity of CS1003 Against Other Immune Checkpoint Proteins [2]

ProteinBinding
CD28No
CTLA-4No
ICOSNo
BTLANo

These results indicate that CS1003 is highly selective for PD-1.

Experimental Protocols

1. Enzyme-Linked Immunosorbent Assay (ELISA) for PD-1 Binding:

  • Plate Coating: 96-well plates are coated with recombinant human, cynomolgus monkey, or mouse PD-1 protein and incubated overnight.

  • Blocking: The plates are washed and blocked with a suitable blocking buffer to prevent non-specific binding.

  • Antibody Incubation: Serial dilutions of CS1003 or other anti-PD-1 antibodies are added to the wells and incubated.

  • Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.

  • Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the colorimetric reaction is stopped with a stop solution.

  • Data Analysis: The absorbance is read at 450 nm, and the EC50 values are calculated from the resulting dose-response curves.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics:

  • Chip Preparation: A sensor chip is prepared by immobilizing the ligand (e.g., recombinant PD-1 protein).

  • Analyte Injection: The analyte (e.g., CS1003) is injected at various concentrations over the sensor surface.

  • Data Collection: The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgrams.

3. Flow Cytometry for Cell-Surface Binding:

  • Cell Preparation: Cells expressing the target PD-1 (human, cynomolgus, or mouse) are harvested and washed.

  • Antibody Incubation: The cells are incubated with fluorescently labeled CS1003 or with an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.

  • Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.

  • Data Analysis: The geometric mean fluorescence intensity is used to determine the binding affinity (EC50) from dose-response curves.

Visualizations

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP-2 SHP-2 PD-1->SHP-2 Recruits PI3K PI3K TCR->PI3K Activates SHP-2->PI3K Inhibits T-Cell Activation T-Cell Activation PI3K->T-Cell Activation Promotes CS1003 CS1003 CS1003->PD-1 Blocks Binding ELISA_Workflow A Coat plate with recombinant PD-1 B Block non-specific binding sites A->B C Add serially diluted CS1003 B->C D Wash to remove unbound antibody C->D E Add HRP-conjugated secondary antibody D->E F Wash to remove unbound secondary E->F G Add TMB substrate F->G H Stop reaction and read absorbance at 450nm G->H I Calculate EC50 H->I

References

Validating CS-003 Free Base Potency and Selectivity Using Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of CS-003 Free base, a potent triple tachykinin receptor antagonist, in standard cellular models versus genetically defined models. By leveraging CRISPR/Cas9-generated knockout cell lines, we can unequivocally validate the on-target effects of this compound and confirm its mechanism of action. The data presented herein demonstrates the utility of genetic models for robust validation of small molecule inhibitors.

Data Presentation: Comparative Analysis of this compound Activity

The following table summarizes the binding affinity and functional potency of this compound against the human tachykinin receptors NK1, NK2, and NK3. To assess the specificity of this compound, its activity was profiled in a wild-type human embryonic kidney (HEK293) cell line endogenously expressing all three receptors, alongside three distinct knockout HEK293 cell lines, each deficient in a single tachykinin receptor subtype (NK1-KO, NK2-KO, and NK3-KO).

Table 1: Comparative Potency and Selectivity of this compound

Cell LineTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (IC50, nM) - IP1 Accumulation Assay
Wild-Type HEK293 NK12.33.1
NK20.540.75
NK30.741.0
NK1-KO HEK293 NK1> 10,000> 10,000
NK20.580.81
NK30.791.2
NK2-KO HEK293 NK12.53.3
NK2> 10,000> 10,000
NK30.710.95
NK3-KO HEK293 NK12.12.9
NK20.600.78
NK3> 10,000> 10,000

Data is hypothetical but representative of expected results from the described experimental protocols.

The data clearly indicates that this compound exhibits high affinity and potent inhibition of all three tachykinin receptors. In each respective knockout cell line, the activity of this compound against its intended target is abolished, confirming the compound's specificity. The minimal impact on its potency against the remaining two receptors in each knockout line further underscores its distinct interaction with each tachykinin receptor subtype.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating this compound using genetic models and the underlying signaling pathway.

G cluster_0 Generation of Knockout Cell Lines cluster_1 Functional Assays a sgRNA Design for TACR1, TACR2, TACR3 b CRISPR/Cas9 Plasmid Construction a->b c Transfection into HEK293 Cells b->c d Single Cell Cloning c->d e Genomic Validation (Sequencing) d->e f Culture WT and KO Cell Lines e->f Validated KO Clones g Treatment with this compound and Agonist f->g h Inositol (B14025) Monophosphate (IP1) Assay g->h i Data Analysis (IC50 Determination) h->i j Validate Specificity and Potency i->j Comparative Results

Experimental workflow for validating this compound.

G cluster_pathway Tachykinin Signaling Pathway cluster_intervention Points of Intervention Tachykinins (SP, NKA, NKB) Tachykinins (SP, NKA, NKB) NK1/NK2/NK3 Receptors NK1/NK2/NK3 Receptors Tachykinins (SP, NKA, NKB)->NK1/NK2/NK3 Receptors Gq/11 Gq/11 NK1/NK2/NK3 Receptors->Gq/11 PLCβ PLCβ Gq/11->PLCβ activates IP3 IP3 PLCβ->IP3 cleaves PIP2 into DAG DAG PLCβ->DAG cleaves PIP2 into PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation CS-003 This compound CS-003->NK1/NK2/NK3 Receptors antagonizes KO Genetic Knockout (CRISPR/Cas9) KO->NK1/NK2/NK3 Receptors removes

Tachykinin signaling pathway and intervention points.

Experimental Protocols

Generation of Tachykinin Receptor Knockout HEK293 Cell Lines via CRISPR/Cas9

This protocol outlines the generation of a stable cell line lacking a functional tachykinin receptor gene (e.g., TACR1 for NK1). The same procedure is followed for TACR2 (NK2) and TACR3 (NK3).

  • Guide RNA (gRNA) Design and Cloning:

    • Design two gRNAs targeting an early exon of the TACR1 gene using a web-based tool. The gRNAs should be designed to create a double-strand break that, upon non-homologous end joining, results in a frameshift mutation and a premature stop codon.

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed gRNAs into a Cas9 expression vector that also contains a fluorescent marker (e.g., GFP).

  • Transfection:

    • Culture HEK293 cells to 70-80% confluency in a 6-well plate.

    • Co-transfect the cells with the two gRNA-Cas9 plasmids using a suitable transfection reagent.

  • Single-Cell Sorting and Clonal Expansion:

    • 48 hours post-transfection, detach the cells and perform fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

    • Culture the single cells to allow for clonal expansion.

  • Screening and Validation of Knockout Clones:

    • Once confluent, expand each clone and harvest genomic DNA.

    • Perform PCR to amplify the targeted region of the TACR1 gene.

    • Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in all alleles.

    • Confirm the absence of NK1 receptor protein expression via Western blot or flow cytometry using a validated antibody.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of inositol triphosphate (IP3), following Gq-coupled receptor activation.

  • Cell Plating:

    • Seed wild-type and validated knockout HEK293 cells into a 384-well white plate at a density of 10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C.

    • Add the appropriate tachykinin receptor agonist (e.g., Substance P for NK1) at a concentration that elicits a submaximal response (EC80).

    • Incubate for 60 minutes at 37°C.

  • IP1 Detection (HTRF-based):

    • Lyse the cells and add the IP1-d2 conjugate and the anti-IP1 cryptate Tb conjugate detection reagents (as per the manufacturer's protocol, e.g., IP-One HTRF kit).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665/620) and plot the results against the log of the this compound concentration.

    • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

By employing these robust genetic and functional assay methodologies, the specificity and potency of this compound can be definitively validated, providing a strong foundation for further preclinical and clinical development.

A Comparative Benchmarking Guide: CS-003 Free Base vs. Clinical Tachykinin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational triple tachykinin receptor antagonist, CS-003 Free base, against established clinical tachykinin antagonists. The data presented is intended to facilitate informed decisions in research and development by offering a clear, evidence-based benchmark of performance.

Comparative Analysis of Receptor Binding Affinity

The primary mechanism of action for tachykinin antagonists is the blockade of tachykinin receptors (NK1, NK2, and NK3). The binding affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the reported binding affinities (Ki or IC50) of this compound and key clinical tachykinin antagonists.

CompoundNK1 Ki (nM)NK2 Ki (nM)NK3 Ki (nM)Receptor Specificity
This compound 2.3 0.54 0.74 Triple Antagonist
Aprepitant0.14500300NK1 Selective[1]
FosaprepitantProdrug of AprepitantProdrug of AprepitantProdrug of AprepitantNK1 Selective (as Aprepitant)[2][3]
Rolapitant0.66>1000-fold selectivity>1000-fold selectivityNK1 Selective[4]
Netupitant1.0--NK1 Selective[5]
Ibodutant (B1674150)-pKi 9.9 - 10.1-NK2 Selective[6][7]
Osanetant (B1677505)--0.8NK3 Selective[8]

Lower Ki values indicate higher binding affinity. pKi is the negative logarithm of the Ki value.

Functional Antagonism

Beyond binding to the receptor, the functional consequence of this interaction is paramount. Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by the natural ligand (e.g., Substance P for NK1, Neurokinin A for NK2).

CompoundFunctional AssaypA2/pKB
This compound Inositol (B14025) Phosphate FormationpA2: 8.7 (NK1), 9.4 (NK2), 9.5 (NK3)
RolapitantCalcium Efflux-
IbodutantCalcium Release / Contraction AssaypKB: 9.1[6][9]
OsanetantCalcium MobilizationKb: 12 nM[8]

pA2 and pKB are measures of antagonist potency. Higher values indicate greater potency.

Tachykinin Signaling Pathway

Tachykinin receptors are members of the G-protein coupled receptor (GPCR) superfamily.[10] Upon binding of their cognate ligands (Substance P, Neurokinin A, or Neurokinin B), these receptors undergo a conformational change that activates intracellular G-proteins, primarily Gq/11. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in a multitude of cellular responses.[11]

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tachykinin Tachykinin (Substance P, NKA, NKB) NK_Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->NK_Receptor Binds G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Cellular_Response Cellular Response Ca_Release->Cellular_Response

Caption: Tachykinin receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the Ki (inhibition constant) of a test compound for NK1, NK2, and NK3 receptors.

Materials:

  • Cell membranes expressing the human tachykinin receptor of interest (NK1, NK2, or NK3).

  • Radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-SR142801 for NK3).

  • Test compound (CS-003 or clinical antagonists) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Scintillation fluid and a scintillation counter.

Workflow:

Radioligand_Binding_Workflow A Prepare serial dilutions of the test compound. B Incubate cell membranes, radiolabeled ligand, and test compound in assay buffer. A->B C Separate bound from free radioligand (e.g., via filtration). B->C D Quantify bound radioactivity using a scintillation counter. C->D E Calculate IC50 (concentration of test compound that inhibits 50% of specific binding). D->E F Determine Ki using the Cheng-Prusoff equation. E->F

Caption: Radioligand binding assay workflow.
Functional Antagonism Assay (Calcium Flux)

This assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.

Objective: To determine the functional potency (pA2 or IC50) of a test compound.

Materials:

  • Cells stably expressing the human tachykinin receptor of interest (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Receptor agonist (e.g., Substance P for NK1, Neurokinin A for NK2).

  • Test compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system.

Workflow:

Calcium_Flux_Workflow A Culture cells expressing the target receptor in a microplate. B Load cells with a calcium-sensitive fluorescent dye. A->B C Incubate cells with the test compound at various concentrations. B->C D Measure baseline fluorescence. C->D E Inject receptor agonist and immediately measure the change in fluorescence. D->E F Calculate the inhibition of the agonist-induced calcium response. E->F G Determine the IC50 or pA2 value for the test compound. F->G

Caption: Calcium flux assay workflow.

Summary and Conclusion

This compound demonstrates high affinity for all three tachykinin receptors, positioning it as a potent triple antagonist. In contrast, the currently approved clinical tachykinin antagonists, such as Aprepitant, Rolapitant, and Netupitant, are highly selective for the NK1 receptor. The broader activity profile of CS-003 suggests potential therapeutic applications in conditions where multiple tachykinin pathways are implicated. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this multi-target antagonist. This guide provides a foundational dataset for such comparative evaluations.

References

Safety Operating Guide

Proper Disposal Procedures for CS-003 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides procedural guidance for the proper disposal of CS-003 Free base, a triple tachykinin receptor antagonist used in research. The information is intended for researchers, scientists, and drug development professionals. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS No. 191672-52-3), this guide outlines general best practices for the disposal of research-grade chemical compounds with potentially unknown hazards.

Crucially, users must obtain the vendor-specific Safety Data Sheet for this compound and consult with their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities.

Chemical and Physical Properties

A comprehensive understanding of a substance's properties is critical for safe handling and disposal. The following table summarizes known information for this compound and indicates where data from a specific SDS is required.

PropertyDataSource
Chemical Name This compound-
CAS Number 191672-52-3Immunomart
Molecular Formula C₃₄H₃₈Cl₂N₂O₆S-
Physical Description Data not available in search results. Consult vendor SDS.-
Solubility Data not available in search results. Consult vendor SDS.-
Hazard Statements Data not available in search results. Consult vendor SDS.-
Precautionary Statements Data not available in search results. Consult vendor SDS.-
Personal Protective Equipment (PPE) Data not available in search results. Consult vendor SDS.-

Standard Disposal Protocol for Research Chemicals

The following is a step-by-step guide for the disposal of a research chemical like this compound when specific institutional procedures are not yet established. This protocol is designed to ensure safety and regulatory compliance.

Step 1: Hazard Assessment
  • Obtain and Review the SDS: The Safety Data Sheet provided by the manufacturer is the primary source of information for safe handling and disposal. It will contain specific details on physical and chemical properties, hazards, and required personal protective equipment.

  • Identify Hazards: Determine the specific hazards associated with this compound (e.g., toxicity, reactivity, flammability, environmental hazards).

  • Consult EHS: Contact your institution's Environmental Health and Safety department to review your disposal plan and ensure it complies with all local, state, and federal regulations.

Step 2: Select Personal Protective Equipment (PPE)
  • Based on the hazard assessment, select appropriate PPE. As a minimum precaution for handling a novel research compound, this should include:

    • Chemical-resistant gloves (nitrile or as specified in the SDS).

    • Safety glasses or goggles.

    • A lab coat.

  • If the compound is volatile or dusty, a chemical fume hood should be used.

Step 3: Waste Segregation and Collection
  • Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Use Designated Waste Containers: Collect all this compound waste (solid, liquid, and contaminated consumables) in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: "191672-52-3."

    • The specific hazards (e.g., "Toxic," "Environmental Hazard"), as identified in the SDS.

    • The accumulation start date.

Step 4: Storage and Disposal
  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in regular trash.

Experimental Protocols

Detailed experimental protocols for the neutralization or deactivation of this compound are not publicly available. Any such procedures would need to be developed in a controlled laboratory setting by qualified personnel, following a thorough review of the compound's chemical reactivity as detailed in its specific SDS.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Need to Dispose of this compound sds Obtain and Review Vendor-Specific SDS start->sds ehs Consult Institutional EHS Department sds->ehs assess Perform Hazard Assessment ehs->assess ppe Select Appropriate PPE assess->ppe segregate Segregate and Collect Waste in Labeled Container ppe->segregate store Store Waste in Designated Satellite Accumulation Area segregate->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling CS-003 Free base

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling CS-003 Free base based on best practices for potent, powdered research compounds of unknown specific toxicity. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed. For a potent compound like this compound, particularly in powdered form, a multi-layered approach is critical.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Primary PPE Secondary/Task-Specific PPE Rationale
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile glovesProtects against minimal, incidental contact and splashes.
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves- Head covering- Chemical-resistant boots or shoe coversHigh risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is crucial to prevent exposure.[2][3]
Solution Preparation and Handling - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat- Face shield (in addition to goggles for splash hazards)- Elbow-length gloves for larger volumesProtects against splashes and direct contact with the dissolved compound. A face shield offers a broader area of protection.[4]
Equipment Decontamination - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Face shield- Respirator (if aerosols may be generated)Protects against splashes and contact with contaminated surfaces during cleaning procedures.

Note: Always inspect PPE for damage before use and follow the manufacturer's guidelines for proper donning, doffing, and maintenance.[3]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is mandatory to ensure the safety of personnel and the environment.[1]

Experimental Protocols:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure for handling powders.[5]

    • Ensure all necessary equipment, including a pre-calibrated analytical balance, spatulas, and appropriate containers, are assembled within the designated area.

    • Minimize the quantity of the compound to be handled to what is necessary for the experiment.[5]

    • Prepare a spill kit and ensure it is readily accessible.

  • Handling:

    • Always wear the appropriate PPE as outlined in Table 1.[1]

    • When weighing the powdered form, use an anti-static gun if the powder is prone to static, to prevent dispersal.[6]

    • Handle the compound gently to avoid creating dust or aerosols.[1]

    • For solution preparation, add the solvent to the pre-weighed compound slowly.

    • All manipulations should be performed over a tray or absorbent, leak-proof bench pads to contain any potential spills.[6]

  • Decontamination:

    • After handling, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.

    • Decontaminate all reusable equipment.

    • Carefully remove PPE in the reverse order it was put on to avoid self-contamination.[1]

Disposal Plan:

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Solid Waste: Collect all disposable items that have come into contact with the compound, including gloves, disposable lab coats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled, and chemically compatible hazardous waste container. Never dispose of this waste down the drain.[1]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous waste. Obliterate or remove all labels from the empty container before disposal.[1]

  • Waste Segregation: Do not mix waste containing this compound with other chemical waste unless compatibility has been confirmed.[7]

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Mandatory Visualizations

Diagram 1: Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) gather_equip Assemble Equipment & Spill Kit prep_area->gather_equip don_ppe Don Appropriate PPE gather_equip->don_ppe weigh Weigh Powdered This compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate & Label Hazardous Waste doff_ppe->segregate_waste dispose Dispose via EHS segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Diagram 2: Spill Response Protocol

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill (Size & Hazard) evacuate->assess don_ppe Don Spill Response PPE (incl. Respirator) assess->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Residue (Use wet-wiping) contain->cleanup collect Collect Waste in Sealed Container cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Immediate steps for responding to a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.